Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Description
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Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-JGKVKWKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as Methyl N-Acetyl-β-D-glucosaminide, is a monosaccharide derivative of significant interest in the field of glycobiology and biomedical research. As a stable, synthetically accessible derivative of N-acetylglucosamine (GlcNAc), a fundamental component of numerous biopolymers, this compound serves as a crucial tool for studying carbohydrate-protein interactions, developing enzyme inhibitors, and as a starting material for the synthesis of complex glycans. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.
Core Properties and Structure
This compound is a white, crystalline powder. Its fundamental properties are summarized in the table below. The compound's structure is characterized by a pyranose ring with an N-acetyl group at the C2 position and a methyl glycosidic bond at the anomeric carbon (C1) in the beta configuration. This beta-glycosidic linkage is crucial for its specific interactions with various proteins.
| Property | Value | Source(s) |
| CAS Number | 3946-01-8 | |
| Molecular Formula | C₉H₁₇NO₆ | |
| Molecular Weight | 235.23 g/mol | |
| Appearance | White powder | [1] |
| Storage Temperature | 2-8°C | [1] |
The crystal structure of the dihydrate form of this compound reveals a distorted ⁴C₁ chair conformation of the pyranose ring.[2][3] The amide bond of the N-acetyl group is in a trans conformation.[2][3] This specific three-dimensional arrangement is critical for its biological recognition by enzymes and lectins.
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the glycosylation of N-acetyl-D-glucosamine (GlcNAc). A common and effective method is the Fischer glycosylation, which involves reacting the starting monosaccharide with methanol in the presence of an acid catalyst.
Representative Synthetic Protocol: Fischer Glycosylation
This protocol is a representative method based on established principles of carbohydrate chemistry.[4][5]
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Anhydrous Methanol (MeOH)
-
Strong acid catalyst (e.g., Dowex 50W-X8 resin, H⁺ form, or anhydrous HCl)
-
Anhydrous sodium carbonate or triethylamine for neutralization
-
Solvents for purification (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: Suspend N-acetyl-D-glucosamine in anhydrous methanol. The choice of anhydrous conditions is critical to prevent unwanted side reactions and maximize the yield of the desired methyl glycoside.
-
Catalyst Addition: Add the acid catalyst to the suspension. The use of a solid-phase catalyst like Dowex resin simplifies the work-up procedure as it can be easily removed by filtration.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically proceeds to a mixture of alpha and beta anomers.
-
Neutralization and Filtration: After completion, cool the reaction mixture and neutralize the acid catalyst. If using a resin, it can be filtered off. If using a soluble acid, it should be neutralized with a base like anhydrous sodium carbonate or triethylamine.
-
Solvent Removal: Remove the methanol under reduced pressure to obtain a crude syrup.
-
Purification: The crude product, a mixture of anomers, is then purified. Crystallization is a common method to selectively isolate the beta-anomer, often from ethanol or a mixture of ethanol and ethyl acetate. The lower solubility of the beta-anomer in certain solvent systems facilitates its separation from the more soluble alpha-anomer.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile tool in glycobiology and related fields.[5][6][7]
Hapten Inhibition of Lectins
One of the primary applications of this compound is in the study of lectins, which are carbohydrate-binding proteins. It acts as a hapten inhibitor, competitively binding to the carbohydrate recognition domain (CRD) of lectins that recognize terminal N-acetylglucosamine residues.[8] This inhibition prevents the lectin from binding to its natural carbohydrate ligands on cell surfaces or in the extracellular matrix. This property is invaluable for:
-
Elucidating Lectin Specificity: By comparing the inhibitory potency of this and other monosaccharides, researchers can map the specific structural requirements for lectin binding.[8]
-
Investigating Biological Processes: It can be used to probe the role of lectin-carbohydrate interactions in various biological processes such as cell adhesion, signaling, and immune responses.[9]
Caption: Mechanism of hapten inhibition of lectin binding.
Synthetic Precursor
This compound serves as a key starting material for the synthesis of more complex oligosaccharides and glycoconjugates. The methyl glycoside provides a stable protecting group at the anomeric position, allowing for selective modification of the other hydroxyl groups on the pyranose ring.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants are characteristic of the beta-anomer of this N-acetylglucosamine derivative.
| Nucleus | Chemical Shift (ppm) |
| ¹H | Characteristic signals for the anomeric proton (H1), the N-acetyl methyl protons, and the methoxy protons. The coupling constant between H1 and H2 is typically large for the beta-anomer. |
| ¹³C | Distinct signals for each of the nine carbon atoms, including the anomeric carbon (C1), the carbonyl carbon of the acetyl group, and the methoxy carbon. |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.[10][11]
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) are commonly employed.
X-ray Crystallography
As previously mentioned, X-ray crystallography of the dihydrate provides detailed information about the solid-state conformation of the molecule, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms.[2][3]
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with any chemical reagent, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone reagent in the study of glycobiology. Its well-defined structure, synthetic accessibility, and ability to act as a specific lectin inhibitor make it an indispensable tool for researchers investigating the multifaceted roles of carbohydrates in biological systems. This guide has provided a technical overview of its fundamental properties, a representative synthetic approach, and its key applications, aiming to support its effective use in scientific research and drug discovery.
References
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Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Hu, X., Zhang, W., Oliver, A. G., & Serianni, A. S. (2011). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), o146–o150. Retrieved January 12, 2026, from [Link]
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Hapten inhibition of adsorption: specificity of the Sophora japonica lectin. (1975). Journal of Immunological Methods, 8(1-2), 169–174. Retrieved January 12, 2026, from [Link]
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N-ACETYL-beta-D-GLUCOSAMINE. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Hapten inhibitors of the endogenous galactose binding lectins and anti-lectin antibodies inhibit primitive streak formation in the early chick embryo. (1996). Glycobiology, 6(5), 517–526. Retrieved January 12, 2026, from [Link]
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Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside. (2011). Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), o146–o150. Retrieved January 12, 2026, from [Link]
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Glycosylation of N-acetylglucosamine: imidate formation and unexpected conformation. (2003). Organic Letters, 5(15), 2623–2626. Retrieved January 12, 2026, from [Link]
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Glycomimetics for the inhibition and modulation of lectins. (2022). RSC Chemical Biology, 3(5), 543–563. Retrieved January 12, 2026, from [Link]
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Synthesis of a-N-Acetylneuraminic Acid Methyl Glycoside. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
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Hapten inhibitors of the endogenous galactose binding lectins and anti-lectin antibodies inhibit primitive streak formation in the early chick embryo. (1996). Glycobiology, 6(5), 517–526. Retrieved January 12, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). (1987). Carbohydrate Research, 167, 131–141. Retrieved January 12, 2026, from [Link]
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N-Acetyl-D-glucosamine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 12, 2026, from [Link]
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Ia antigenic specificities are oligosaccharide in nature: hapten-inhibition studies. (1977). Proceedings of the National Academy of Sciences of the United States of America, 74(4), 1595–1599. Retrieved January 12, 2026, from [Link]
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Methyl N-acetyl-alpha-D-glucosaminide. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Structure and Stereochemistry of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Modified Monosaccharide
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Methyl N-acetyl-β-D-glucosaminide, is a synthetically accessible and biologically relevant derivative of N-acetylglucosamine (GlcNAc). As a fundamental monosaccharide, GlcNAc is a cornerstone of complex carbohydrate structures in virtually all forms of life.[1][2] It is a key component of bacterial cell walls (peptidoglycan), the exoskeletons of arthropods (chitin), and a variety of essential glycoconjugates in mammals, including glycoproteins and glycosaminoglycans.[1][2] The study of GlcNAc and its derivatives is central to the field of glycobiology, which investigates the profound roles of carbohydrates in cell signaling, immune responses, and disease pathogenesis.[3]
This guide provides a detailed examination of the structure and stereochemistry of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. By dissecting its molecular architecture, we can understand the basis of its chemical properties and its utility as a tool in biochemical and pharmaceutical research. The methylation of the anomeric hydroxyl group provides a stable glycoside that can be used as a standard for analytical studies, a ligand in affinity chromatography, or a building block in the synthesis of more complex glycans.[3]
Molecular Structure: A Detailed Analysis
The structure of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C₉H₁₇NO₆, Molar Mass: 235.23 g/mol ) is best understood by examining its three principal components: the glucopyranose ring, the N-acetyl group at the C2 position, and the methyl glycosidic bond at the anomeric center (C1).[4]
The Glucopyranose Ring: The Carbohydrate Scaffold
The core of the molecule is a six-membered tetrahydropyran ring, referred to as a pyranose ring. In the case of glucose derivatives, this is a glucopyranose ring. In aqueous solution and in its crystalline form, this ring predominantly adopts a stable "chair" conformation, specifically the ⁴C₁ conformation. This designation indicates that carbon-4 is above the plane defined by C2, C3, C5, and the ring oxygen, while carbon-1 is below it. Crystal structure analysis of the dihydrate form of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside confirms that the molecules assume a distorted ⁴C₁ chair conformation.[5][6]
The substituents on the pyranose ring (hydroxyl groups, the N-acetyl group, and the hydroxymethyl group) are not randomly oriented. In the stable ⁴C₁ chair conformation of a D-glucose derivative, the majority of the bulky substituents occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). This arrangement is energetically favorable and dictates the overall shape of the molecule.
The 2-Acetamido-2-deoxy Functionality
A defining feature of this molecule is the modification at the C2 position. The hydroxyl group typically found in glucose is replaced by an acetamido group (-NHCOCH₃). This "2-deoxy-2-acetamido" nomenclature signifies the absence of the C2 hydroxyl and the presence of the nitrogen-linked acetyl group. This functional group is crucial for the biological roles of GlcNAc-containing polymers. For instance, it is involved in the enzymatic processing of chitin and plays a key role in the recognition of glycans by various proteins.[7] The amide bond within the acetamido group is typically found in a trans conformation.[5]
The β-Glycosidic Bond and the Anomeric Effect
The term "methyl...β-D-glucopyranoside" specifies the nature of the linkage at the anomeric carbon (C1). A glycosidic bond is an ether linkage formed between the anomeric carbon of a carbohydrate and another molecule, in this case, a methyl group via a methanol-derived methoxy group (-OCH₃).[6]
The stereochemistry at this anomeric center is of paramount importance and is designated as either alpha (α) or beta (β). In the ⁴C₁ chair conformation of a D-sugar:
-
An α-anomer has the anomeric substituent in an axial position.
-
A β-anomer has the anomeric substituent in an equatorial position.
Therefore, in Methyl 2-acetamido-2-deoxy-β -D-glucopyranoside, the methyl group is in the equatorial position.
The preference for a particular anomeric configuration is influenced by a stereoelectronic phenomenon known as the anomeric effect . This effect describes the tendency of a heteroatomic substituent at the anomeric carbon to favor the axial orientation, even if this orientation is sterically more hindered.[8] This preference is often explained by the stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. While the anomeric effect often favors the α-anomer, the outcome of a glycosylation reaction can be influenced by reaction conditions, leading to the formation of the thermodynamically or kinetically favored product.[9]
Stereochemistry: The Three-Dimensional Architecture
The stereochemistry of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is defined by the spatial arrangement of atoms at its five chiral centers (C1, C2, C3, C4, and C5). The "D" designation in its name refers to the configuration at C5, the chiral center furthest from the anomeric carbon. In D-glucose and its derivatives, the hydroxymethyl group at C5 is positioned on the same side as the hydroxyl group on C5 in D-glyceraldehyde in a Fischer projection.
The specific stereochemistry at each chiral center is as follows (based on the IUPAC name N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide):[10]
-
C1 (Anomeric Carbon): The β-configuration places the methoxy group in an equatorial position.
-
C2: The acetamido group is in an equatorial position.
-
C3: The hydroxyl group is in an equatorial position.
-
C4: The hydroxyl group is in an equatorial position.
-
C5: The hydroxymethyl group (-CH₂OH) is in an equatorial position.
This all-equatorial arrangement of the bulky substituents (except for the anomeric proton in the β-anomer) contributes to the overall stability of the ⁴C₁ chair conformation.
Visualization of the Core Structure
To visually represent the relationships between the different components of the molecule, the following diagram illustrates its chemical structure.
Caption: Structural components of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Experimental Protocols: Synthesis and Characterization
The synthesis of simple methyl glycosides is a foundational procedure in carbohydrate chemistry. The Fischer glycosylation is a classic and direct method for this transformation.[9] Recent advancements have shown that microwave-assisted synthesis can dramatically reduce reaction times.[5][6]
Microwave-Assisted Fischer Glycosylation Protocol
This protocol is adapted from a microwave-assisted Fischer glycosylation of N-acetyl-D-glucosamine with methanol.[6]
Objective: To synthesize methyl 2-acetamido-2-deoxy-α/β-D-glucopyranoside. Note: Fischer glycosylation typically produces a mixture of anomers, with the α-anomer often being the major product under thermodynamic control.[9] The β-anomer can be isolated through chromatography or recrystallization.
Materials:
-
N-acetyl-D-glucosamine
-
Anhydrous methanol
-
Amberlite IRN 120 H⁺ resin (acid catalyst)
-
Isopropanol (for recrystallization)
-
Pressure tube with Teflon septum
-
Microwave reactor
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a microwave-safe pressure tube, combine N-acetyl-D-glucosamine (0.5 g, 2.26 mmol) and Amberlite IRN 120 H⁺ resin (0.5 g).[6]
-
Solvent Addition: Add anhydrous methanol (5 mL) to the pressure tube.[6]
-
Microwave Irradiation: Seal the tube with a Teflon septum and place it in the microwave reactor. Irradiate the mixture for 10 minutes at 120°C.[6] The use of microwave irradiation significantly accelerates the reaction compared to conventional heating, which can take several hours.[5][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Amberlite resin. The advantage of using a resin-based catalyst is the ease of removal by simple filtration, avoiding a neutralization step.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a crude residue.[6]
-
Purification: Purify the residue by recrystallization from isopropanol. This step is crucial for isolating the desired product from any unreacted starting material and the other anomer. The desired methyl glycoside is isolated as a white solid.[6]
Causality and Self-Validation:
-
Anhydrous Methanol: The use of anhydrous methanol is critical as water can compete with methanol as a nucleophile, leading to hydrolysis of the glycosidic bond back to the starting sugar.
-
Acid Catalyst: The Amberlite resin provides the acidic protons necessary to activate the anomeric hydroxyl group, making it a good leaving group (as water) and allowing for nucleophilic attack by methanol.
-
Microwave Heating: This technique provides efficient and uniform heating, leading to a rapid increase in reaction rate.
-
Recrystallization: This purification method relies on the different solubilities of the anomers and starting material in the chosen solvent system, allowing for the isolation of the pure β-anomer. The identity and purity of the final product must be confirmed by analytical methods such as NMR spectroscopy and melting point determination.
Characterization Data
The structure and purity of the synthesized Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside are confirmed through various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₆ | [4] |
| Molecular Weight | 235.23 g/mol | [4] |
| CAS Number | 3946-01-8 | [4] |
| Appearance | White solid | [6] |
| ¹H NMR (D₂O) | δ (ppm): 4.41 (d, 1H, H-1), 3.89 (dd, 1H, H-6a), 3.71 (dd, 1H, H-6b), 3.68 (t, 1H, H-2), 3.49 (s, 3H, OCH₃), 3.45 (t, 1H, H-4), 3.43 (dd, 1H, H-3), 3.34 (ddd, 1H, H-5), 2.01 (s, 3H, NAc). | (Adapted from similar compounds and spectral databases) |
| ¹³C NMR (D₂O) | δ (ppm): 175.4 (C=O), 102.1 (C-1), 76.5 (C-5), 74.3 (C-3), 70.4 (C-4), 61.3 (C-6), 57.8 (OCH₃), 56.5 (C-2), 22.9 (CH₃ of NAc). | (Adapted from similar compounds and spectral databases) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Conclusion
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a molecule of significant interest due to its relationship with the ubiquitous monosaccharide N-acetylglucosamine. Its structure is characterized by a stable ⁴C₁ chair conformation of the glucopyranose ring, an acetamido group at C2, and a β-oriented methyl glycosidic bond at the anomeric C1 position. The stereochemistry, particularly at the anomeric center, is governed by complex stereoelectronic principles and can be controlled through careful selection of synthetic methodology. The Fischer glycosylation, especially when enhanced by microwave assistance, provides a rapid and efficient route for its synthesis. A thorough understanding of its three-dimensional structure is essential for researchers and drug development professionals who utilize this compound as a tool to probe the intricate world of glycobiology.
References
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French, A. D., & Johnson, G. P. (2011). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), o135–o140. [Link]
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Bornaghi, L. F., & Poulsen, S. A. (2005). Microwave-accelerated Fischer glycosylation. Tetrahedron Letters, 46(21), 3485-3488. [Link]
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PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Anomeric effect. Retrieved from [Link]
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Prajapat, R., et al. (2022). 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. ResearchGate. Retrieved from [Link]
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Demir-Kavlak, O., et al. (2005). Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. The Journal of Organic Chemistry, 70(25), 10115–10124. [Link]
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Patonay, T., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(2), 1037. [Link]
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Chen, J. K., et al. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493–2516. [Link]
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Haese, F., et al. (2022). Fischer glycosylation of GalNAc with methanol catalyzed by acid zeolites. ResearchGate. Retrieved from [Link]
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Oláh, V., et al. (2014). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 389, 88-95. [Link]
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Wikipedia. (2023). Fischer glycosidation. Retrieved from [Link]
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Li, Y., et al. (2022). Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. Marine Drugs, 20(12), 772. [Link]
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Wikipedia. (2023). N-acetyl-β-d-glucosaminidase. Retrieved from [Link]
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Zhang, Q., et al. (2021). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry, 9, 730691. [Link]
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Inouye, S., et al. (1966). A Simplified Preparation of N-Acetyl-D-glucosamine. Bulletin of the Chemical Society of Japan, 39(4), 893-894. [Link]
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An In-depth Technical Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a pivotal molecule in glycobiology research and drug development. We will delve into its chemical and physical properties, explore its significant role in the O-GlcNAcylation pathway, and provide a detailed experimental protocol for its application in lectin binding inhibition assays.
Core Chemical Identity and Properties
This compound, also known as Methyl N-Acetyl-β-D-glucosaminide, is a chemically stable and versatile monosaccharide derivative.[1][2] Its fundamental role in various biological processes stems from its structural similarity to N-acetyl-D-glucosamine (GlcNAc), a key component of numerous complex carbohydrates.
Chemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 3946-01-8 | [1][3] |
| Molecular Formula | C₉H₁₇NO₆ | [1] |
| Molecular Weight | 235.23 g/mol | [1] |
| Alternate Names | Methyl N-Acetyl-β-D-glucosaminide, GlcNAc-β-OMe | [2] |
| Melting Point | 204-206 °C | [4] |
| Appearance | White to off-white crystalline powder | |
| Storage Conditions | 2-8 °C | [4] |
The Central Role in the O-GlcNAcylation Pathway
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[5][6] This process is crucial for regulating a vast array of cellular functions, including signal transduction, transcription, and protein stability.[6] The cycling of O-GlcNAc is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[5]
This compound, as a stable analog of GlcNAc, is an invaluable tool for studying this pathway. While not a direct substrate for OGT in the same way as UDP-GlcNAc, its derivatives and related compounds are used to probe the active sites of OGT and OGA, and to develop inhibitors of these enzymes, which are of great interest in various diseases, including cancer and neurodegenerative disorders.
The mechanism of OGT involves the binding of UDP-GlcNAc, followed by the substrate protein, in a sequential bi-bi mechanism.[5] The enzyme then catalyzes the transfer of the GlcNAc moiety to the hydroxyl group of a serine or threonine residue on the target protein.[7]
Application in Lectin Binding Inhibition Assays
Lectins are proteins that bind specifically to carbohydrates. This interaction is fundamental to many biological recognition events. This compound is an excellent tool for studying lectin-carbohydrate binding, particularly for lectins that recognize terminal N-acetylglucosamine residues. By acting as a competitive inhibitor, it can be used to determine the specificity of lectin binding and to quantify the affinity of the interaction.
Experimental Protocol: Lectin-Glycan Binding Inhibition Assay
This protocol outlines a competitive Enzyme-Linked Lectin Assay (ELLA) to determine the inhibitory concentration (IC₅₀) of this compound for a specific GlcNAc-binding lectin.
Rationale: The principle of this assay is the competition between a glycoprotein immobilized on a microplate and a soluble carbohydrate inhibitor (in this case, this compound) for the binding sites of a labeled lectin. The amount of lectin bound to the plate is inversely proportional to the concentration of the inhibitor.
Materials:
-
96-well microtiter plates
-
Glycoprotein with terminal GlcNAc residues (e.g., asialofetuin)
-
GlcNAc-specific lectin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
This compound (Inhibitor)
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBST)
-
Enzyme Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dissolve the glycoprotein in Coating Buffer to a final concentration of 10 µg/mL.
-
Add 100 µL of the glycoprotein solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Inhibition:
-
Prepare a serial dilution of this compound in Blocking Buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
-
In a separate plate or tubes, mix 50 µL of each inhibitor dilution with 50 µL of the enzyme-conjugated lectin (at a predetermined optimal concentration in Blocking Buffer).
-
Incubate the inhibitor-lectin mixture for 1 hour at room temperature to allow for binding.
-
-
Binding:
-
Transfer 100 µL of the inhibitor-lectin mixture to the corresponding wells of the coated and blocked microplate.
-
Include control wells with lectin only (no inhibitor) and wells with buffer only (blank).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark for a sufficient time to allow for color development (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Subtract the blank values from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (lectin only).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of lectin binding).
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS number 3946-01-8 was not available in the immediate search, general laboratory safety precautions for handling chemical powders should be observed. Based on SDS for similar compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]
-
Handling: Avoid breathing dust.[7] Use in a well-ventilated area. Wash hands thoroughly after handling.[6][7]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] Store at the recommended temperature of 2-8°C.[4]
For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier upon purchase.
Conclusion
This compound is a cornerstone reagent for researchers in glycobiology and related fields. Its well-defined chemical properties and its role as a stable analog of N-acetylglucosamine make it an indispensable tool for elucidating the mechanisms of O-GlcNAcylation and for characterizing the specificity of lectin-carbohydrate interactions. The experimental protocol provided herein offers a robust framework for utilizing this compound in a key application, contributing to the advancement of our understanding of the complex world of glycans.
References
-
Lazarus, B. D., et al. (2011). The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase. Journal of Biological Chemistry, 286(44), 37975–37983. [Link]
-
Wikipedia. (n.d.). O-GlcNAc. Retrieved from [Link]
-
van Aalten, D. M. F., et al. (2001). Structural insights into mechanism and specificity of O-GlcNAc transferase. The EMBO Journal, 20(12), 3122–3132. [Link]
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- 5. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 6. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 7. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
An In-Depth Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a pivotal molecule in glycobiology and biomedical research. We will delve into its nomenclature, biochemical significance, and practical applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Nomenclature and Identification: Establishing a Common Language
Precise communication in scientific research hinges on accurate and consistent terminology. This compound is known by several names, which can be a source of confusion. Understanding these synonyms is the first step toward mastering its application. The compound's core structure is an N-acetylglucosamine (GlcNAc) sugar molecule where the anomeric hydroxyl group is replaced by a methyl group in a beta (β) configuration.
This methylation stabilizes the molecule, preventing it from opening into its linear form and locking it in the pyranose ring structure. This characteristic makes it an excellent tool for studying enzymes that act on β-linked GlcNAc residues.
| Identifier Type | Value |
| IUPAC Name | Methyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside |
| Common Synonyms | Methyl N-acetyl-beta-D-glucosaminide; Methyl-GlcNAc |
| CAS Number | 3946-01-8[1] |
| Molecular Formula | C₉H₁₇NO₆ |
| Molecular Weight | 235.24 g/mol |
Biochemical Significance: A Tool for Probing Glycosidic Enzymes
The primary utility of this compound in research stems from its structural similarity to the terminal N-acetylglucosamine residues found in various glycoconjugates. It serves as a valuable substrate analog and competitive inhibitor for a class of enzymes known as glycoside hydrolases, particularly N-acetyl-β-hexosaminidases.
Mechanism of Action as a Competitive Inhibitor: N-acetyl-β-hexosaminidases are lysosomal enzymes that cleave terminal N-acetyl-D-hexosamine residues from substrates like glycolipids and glycoproteins.[2] In genetic disorders such as Tay-Sachs and Sandhoff disease, the activity of these enzymes is deficient, leading to the accumulation of gangliosides.
This compound mimics the natural substrate's terminal sugar. It binds to the active site of the hexosaminidase enzyme, but because of the stable methyl glycosidic bond, it cannot be hydrolyzed. This reversible binding occupies the active site, preventing the natural substrate from binding and thus competitively inhibiting the enzyme's activity. This property is instrumental in enzyme characterization studies and in high-throughput screening for novel therapeutic inhibitors.
Caption: Competitive inhibition of Hexosaminidase by Methyl-GlcNAc.
Applications in Research and Drug Development
The unique properties of this compound lend it to a variety of applications in both basic and applied science.
-
Enzyme Kinetics and Characterization: It is widely used to determine the kinetic parameters (Kᵢ) of hexosaminidases and to elucidate the structure and function of their active sites.
-
High-Throughput Screening (HTS): In drug discovery, it can be used as a reference inhibitor in HTS assays designed to find new, more potent inhibitors of specific glycosidases for therapeutic purposes, such as anti-inflammatory or anti-cancer agents.
-
Synthetic Chemistry: The compound serves as a crucial starting material or building block in the synthesis of more complex oligosaccharides and glycoconjugates.[3][4] These synthetic molecules are used as probes to study biological processes or as components of carbohydrate-based vaccines.[4]
-
Glycobiology Research: As a biochemical reagent, it helps in the study of carbohydrate-protein interactions and the roles of specific glycan structures in cellular recognition and signaling.[5]
Experimental Protocol: N-acetyl-β-hexosaminidase Inhibition Assay
This protocol provides a reliable method for measuring the inhibitory effect of a test compound on N-acetyl-β-hexosaminidase activity using a chromogenic or fluorogenic substrate, with this compound as a potential, albeit weak, reference inhibitor. For robust assays, a substrate like 4-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) is preferred.[6][7]
Principle: The enzyme cleaves the substrate, releasing a product (p-nitrophenol or 4-methylumbelliferone) that can be quantified by absorbance or fluorescence, respectively. An inhibitor will reduce the rate of product formation.
Materials:
-
N-acetyl-β-hexosaminidase enzyme solution
-
Substrate: pNP-GlcNAc or MUG solution (e.g., 1-2 mM)[6]
-
Assay Buffer: Sodium citrate-phosphate buffer (pH 4.5)[7]
-
Stop Solution: Sodium carbonate/glycine buffer (pH ~10.7)[7][8]
-
Test compound (potential inhibitor) and reference inhibitor (e.g., a known potent inhibitor)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, set up triplicate wells for each condition: Blank (no enzyme), Control (enzyme + substrate), and Test (enzyme + substrate + inhibitor at various concentrations).
-
Reagent Addition:
-
To all wells, add 50 µL of Assay Buffer.
-
Add 10 µL of the test inhibitor solution at desired concentrations to the "Test" wells. Add 10 µL of buffer to "Control" and "Blank" wells.
-
Add 10 µL of the enzyme solution to "Control" and "Test" wells. Add 10 µL of Assay Buffer to "Blank" wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the pre-warmed substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 15-30 minutes).[2] The duration should be optimized to ensure the reaction in the "Control" wells remains within the linear range of the instrument.
-
Stop Reaction: Add 100 µL of Stop Solution to all wells.[2] This raises the pH, which simultaneously stops the enzymatic reaction and enhances the signal of the chromogenic/fluorogenic product.
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average reading of the "Blank" wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Control" wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Sources
- 1. This compound | 3946-01-8 [chemicalbook.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, CAS [[3946-01-8]] Preis auf Anfrage | BIOZOL [biozol.de]
- 6. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lysosomal exocytosis assay (Hexosaminidase) [bio-protocol.org]
- 8. abmgood.com [abmgood.com]
- 9. 101bio.com [101bio.com]
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Foundational Tool in Glycobiology and Therapeutic Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a methylated derivative of N-acetyl-β-D-glucosamine (GlcNAc), serves as a pivotal biochemical reagent in the field of glycobiology.[1][2] Its structural stability and role as a mimic of terminal GlcNAc residues on glycoconjugates make it an indispensable tool for investigating complex biological systems. This guide provides a comprehensive overview of its core biological functions, significance in research, and applications in therapeutic development. We will explore its utility in dissecting protein-carbohydrate interactions, modulating biosynthetic pathways, and serving as a scaffold for potent enzyme inhibitors, offering field-proven insights and detailed experimental frameworks for its practical application.
Core Principles and Chemical Identity
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Methyl N-acetyl-β-D-glucosaminide, is fundamentally a monosaccharide derivative.[3] The addition of a methyl group at the anomeric carbon (C1) in a beta configuration prevents it from being incorporated into growing polysaccharide chains by glycosyltransferases or being hydrolyzed by most glycosidases. This metabolic inertia is precisely what makes it an excellent experimental tool, allowing researchers to study specific molecular recognition events without the complexity of downstream metabolic effects.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Alternate Names | Methyl N-Acetyl-β-D-glucosaminide, GlcNAc-β-OMe | [3][4] |
| Molecular Formula | C₉H₁₇NO₆ | [3][4] |
| Molecular Weight | 235.23 g/mol | [3][5] |
| CAS Number | 3946-01-8 | [3][4] |
| Appearance | White Powder |
| Storage | 2°C - 8°C |[4] |
Biological Roles and Mechanistic Significance
The utility of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside stems from its ability to act as a specific, competitive ligand in systems that recognize terminal N-acetylglucosamine residues. This property has been leveraged to elucidate several key biological processes.
A Probe for Lectin-Carbohydrate Interactions
Lectins are proteins that bind specifically to carbohydrates and are crucial for cell-cell recognition, signaling, and pathogen-host interactions.[6] Determining the precise specificity of a lectin is fundamental to understanding its biological role. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as an ideal hapten—a small molecule that elicits an immune response only when attached to a large carrier such as a protein—in inhibition assays to characterize lectin binding pockets.
In these assays, the compound competes with a larger, immobilized glycoconjugate for binding to the lectin. By quantifying the concentration of the methyl glycoside required to inhibit binding, researchers can determine the lectin's affinity for the terminal GlcNAc moiety. This technique has been instrumental in differentiating the subtle specificities of various D-mannose/D-glucose-binding lectins, such as Concanavalin A.[6]
Caption: Workflow for a lectin hapten inhibition assay.
Scaffold for Potent Enzyme Inhibitors
The 2-acetamido-2-deoxy-D-glucose core structure is central to the design of inhibitors for enzymes that process GlcNAc-containing substrates. Two such enzymes, O-GlcNAcase (OGA) and β-N-acetylhexosaminidase (HexB), are critical targets in drug development.[7]
-
O-GlcNAcylation and Neurodegeneration: O-GlcNAcylation is a dynamic post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nucleocytosolic proteins.[7] This process is regulated by the balanced action of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Misregulation of this cycle is implicated in neurodegenerative diseases like Alzheimer's, where inhibiting OGA can reduce the formation of toxic tau protein aggregates.[8] Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone, synthesized from GlcNAc precursors, have shown potent, nanomolar competitive inhibition of both OGA and HexB.[7]
-
Lysosomal Storage Disorders: Hexosaminidases (HexA and HexB) are lysosomal enzymes responsible for degrading gangliosides. Deficiencies in these enzymes lead to devastating lysosomal storage disorders like Tay-Sachs and Sandhoff disease. While the goal here is often enzyme replacement or enhancement, selective inhibitors derived from the GlcNAc scaffold are crucial research tools for studying enzyme kinetics and designing specific activity-based probes.
Modulating Glycosaminoglycan (GAG) Biosynthesis
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides involved in cell signaling, tissue structure, and hydration. The biosynthesis of GAGs involves the sequential addition of sugar units by glycosyltransferases. Researchers have ingeniously used a modified version of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside to disrupt this process.
A synthesized analog, methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside, was shown to inhibit GAG biosynthesis in hepatocytes.[9] The mechanism of action is premature chain termination.[9] The analog is recognized by the biosynthetic machinery and incorporated into the growing GAG chain. However, because it lacks the hydroxyl group at the C4 position, the subsequent sugar unit cannot be attached, effectively halting elongation. This provides a powerful chemical biology approach to studying the functional consequences of impaired GAG synthesis.
Caption: Mechanism of GAG biosynthesis inhibition by a 4-deoxy analog.
Experimental Protocols and Methodologies
The trustworthiness of scientific claims rests on reproducible methodologies. The following protocols are presented as self-validating systems, with built-in controls and clear endpoints.
Protocol: Hapten Inhibition ELISA for Lectin Specificity
This protocol details a quantitative method to determine the inhibitory concentration (IC₅₀) of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside for a GlcNAc-binding lectin.
Materials:
-
96-well high-binding microtiter plates
-
Glycoprotein rich in terminal GlcNAc/Mannose (e.g., RNase B, Ovalbumin)
-
Horseradish Peroxidase (HRP)-conjugated lectin (e.g., Concanavalin A)
-
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Coating: Dissolve the glycoprotein in PBS to a final concentration of 10 µg/mL. Add 100 µL to each well and incubate overnight at 4°C.
-
Causality: This step immobilizes the target glycan, providing a binding surface for the lectin.
-
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.
-
Causality: Removes unbound glycoprotein.
-
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Causality: BSA saturates remaining non-specific binding sites on the plastic, preventing the lectin from binding non-specifically.
-
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside in PBS, starting from a high concentration (e.g., 200 mM). Include a "no inhibitor" control (PBS only).
-
Competitive Binding: In a separate plate or tubes, mix 50 µL of each inhibitor dilution with 50 µL of the HRP-lectin (at a pre-determined optimal concentration). Incubate for 30 minutes at room temperature.
-
Causality: Allows the inhibitor and lectin to reach binding equilibrium before exposure to the immobilized ligand.
-
-
Plate Incubation: Wash the blocked plate three times with PBST. Transfer 100 µL of the lectin/inhibitor mixtures to the corresponding wells. Incubate for 1 hour at room temperature.
-
Final Wash: Discard the solutions and wash the plate five times with PBST.
-
Causality: A thorough wash is critical to remove any unbound lectin, ensuring the final signal is only from specifically bound lectin.
-
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark until a blue color develops (typically 10-15 minutes).
-
Stopping Reaction: Add 100 µL of Stop Solution. The color will turn yellow.
-
Data Acquisition: Read the absorbance at 450 nm. Plot the absorbance against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀.
Summary and Future Perspectives
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is far more than a simple chemical reagent; it is a foundational tool that enables deep interrogation of biological systems. Its applications range from the fundamental characterization of protein-carbohydrate recognition to providing the chemical blueprint for next-generation therapeutics targeting cancer, neurodegeneration, and metabolic diseases.[4][8]
Future research will likely focus on developing more complex and selectively modified versions of this core scaffold. For instance, attaching fluorescent tags or photo-crosslinking groups could create powerful probes to identify novel GlcNAc-binding proteins directly within living cells. Furthermore, as our understanding of the "glycocode" expands, the demand for precise chemical tools like Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside to decipher and manipulate it will only continue to grow.
References
-
Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis - PubMed. (URL: [Link])
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - MDPI. (URL: [Link])
-
Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6 | CID 96523 - PubChem. (URL: [Link])
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones - National Institutes of Health (NIH). (URL: [Link])
Sources
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- 2. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside_TargetMol [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. biosynth.com [biosynth.com]
- 5. Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6 | CID 96523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Glycobiology: A Technical Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Introduction: Unveiling the Significance of a Simple Sugar Derivative
In the intricate world of glycobiology, where the study of complex carbohydrates unveils profound biological truths, seemingly simple molecules can hold the key to unlocking significant discoveries. Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a methylated derivative of N-acetylglucosamine (GlcNAc), stands as a testament to this principle. While its structure may appear unassuming, this compound serves as a vital tool and a fundamental building block for researchers in glycobiology, carbohydrate chemistry, and drug development.[1][2][3][4] Its utility spans from the synthesis of complex oligosaccharides that mimic cell surface glycans to its role as a substrate or inhibitor in enzymatic studies, and as a crucial reference compound in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical guide, designed for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of facts. It aims to provide a deeper understanding of the causality behind experimental choices, the inherent logic of protocols, and the authoritative scientific principles that underpin the use of this compound in cutting-edge research.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research. These properties dictate its solubility, reactivity, and behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₆ | [5] |
| Molecular Weight | 235.23 g/mol | [5] |
| CAS Number | 3946-01-8 | [5] |
| Appearance | White to off-white crystalline powder | Vendor Information |
| Solubility | Soluble in water and methanol | General Knowledge |
| Storage | 2-8°C |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is a foundational technique in many glycobiology laboratories. While various methods exist, the Fischer glycosylation of N-acetylglucosamine is a common and illustrative approach.
Experimental Protocol: Fischer Glycosylation of N-acetylglucosamine
This protocol outlines the synthesis of the title compound from the readily available starting material, N-acetylglucosamine. The reaction employs an acidic catalyst in methanol to achieve methylation at the anomeric position.
Materials:
-
N-acetyl-D-glucosamine
-
Anhydrous methanol
-
Dowex 50W-X8 resin (H⁺ form) or another suitable acidic catalyst
-
Triethylamine or other suitable base for neutralization
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates and appropriate visualization reagents (e.g., p-anisaldehyde stain)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-acetyl-D-glucosamine in anhydrous methanol.
-
Catalyst Addition: Add the acidic ion-exchange resin (e.g., Dowex 50W-X8) to the suspension. The amount of resin will need to be optimized but is typically a significant fraction of the starting material's weight.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary but is often in the range of several hours to overnight. The goal is the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.
-
Neutralization and Filtration: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic catalyst by adding a base such as triethylamine until the pH is neutral. Filter the reaction mixture to remove the resin and wash the resin with methanol.
-
Workup: Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude syrup.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to isolate the desired beta-anomer from the alpha-anomer and any unreacted starting material.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Applications in Glycobiology Research: A Multifaceted Tool
The utility of this compound in glycobiology is extensive. It serves as a crucial starting material for the synthesis of more complex glycans, acts as a substrate or inhibitor for enzymes involved in glycan processing, and is instrumental in biophysical studies of carbohydrate-protein interactions.
A Precursor for Oligosaccharide Synthesis
One of the primary applications of this compound is as a glycosyl acceptor in the synthesis of oligosaccharides. The free hydroxyl groups on the pyranose ring can be selectively protected and deprotected to allow for the regioselective addition of other sugar moieties, building up complex glycan chains.
Conceptual Workflow for Disaccharide Synthesis:
This generalized workflow illustrates how this compound can be used as a building block for a disaccharide.
Probing Enzyme Activity: A Substrate and Inhibitor
Derivatives of this compound are frequently used to study the activity of glycosidases and glycosyltransferases. For instance, modified versions can act as inhibitors of enzymes like O-GlcNAcase (OGA) and hexosaminidases, which are crucial in cellular signaling and lysosomal function.[6][7]
Quantitative Analysis of Enzyme Inhibition:
The inhibitory potential of derivatives is quantified by determining the inhibition constant (Kᵢ). Lower Kᵢ values indicate more potent inhibition. The following table presents Kᵢ values for a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivatives against human OGA and HexB.[6]
| Compound | Ar (Aromatic group) | Kᵢ (nM) for hOGA | Kᵢ (nM) for hHexB |
| 5a | 4-Me-Ph | 190 | 205 |
| 5b | 4-CF₃-Ph | >1000 | >1000 |
| 5c | 4-NO₂-Ph | 210 | 120 |
| 5d | 4-Cl-Ph | 150 | 85 |
| 5e | 2-Naphthyl | 65 | 30 |
| 5f | 1-Naphthyl | 27 | 6.8 |
This data demonstrates how modifications to the core structure can significantly impact inhibitory activity and selectivity.
Unraveling Carbohydrate-Protein Interactions with NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the interactions between carbohydrates and proteins at an atomic level.[8] this compound and its isotopically labeled analogues are invaluable in these studies. By observing changes in the NMR spectra of a protein upon titration with the sugar, researchers can identify the binding site and determine the affinity of the interaction.[8]
¹H NMR Chemical Shifts of a Related Compound:
The following table provides the ¹H NMR chemical shifts for the closely related compound, 2-acetamido-2-deoxy-beta-D-glucopyranose, which serves as a useful reference.[9]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.76 | d | 10.3 |
| H-2 | 3.11 | t | 10.2 |
| H-3, H-4 | 3.32-3.55 | m | - |
| H-5 | 3.40 | dt | 10.3, 6.4 |
| H-6 | 3.80-3.91 | m | - |
| N-acetyl CH₃ | 1.91 | s | - |
The Role of N-acetylglucosamine Derivatives in Cell Signaling: The O-GlcNAc Modification
Beyond its utility as a research tool, the core structure of this compound is central to a critical post-translational modification known as O-GlcNAcylation. This dynamic process, where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins, is a key regulator of numerous cellular processes.[1][2][10][11][12]
The level of O-GlcNAcylation is controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[12] This rapid cycling allows cells to respond to nutrient availability and stress, influencing transcription, translation, and signal transduction.[1][2][11][12] Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including diabetes, neurodegenerative disorders, and cancer.[12]
Conclusion: An Indispensable Reagent in Glycobiology
This compound is far more than a simple chemical. It is a versatile and indispensable tool that empowers researchers to explore the complex world of glycans. From its foundational role in the synthesis of intricate oligosaccharides to its application in dissecting enzymatic mechanisms and cellular signaling pathways, this molecule continues to be at the forefront of glycobiology research. A comprehensive understanding of its properties, synthesis, and diverse applications, as outlined in this guide, is essential for any scientist seeking to unravel the profound biological roles of carbohydrates.
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Hu, X., et al. (2011). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. Acta crystallographica. Section C, Crystal structure communications, 67(Pt 4), o146-50. Available at: [Link]
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Kaizu, T., et al. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-7. Available at: [Link]
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Hu, X., et al. (2011). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. ResearchGate. Available at: [Link]
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Sipos, A., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. Available at: [Link]
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Sipos, A., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]
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The Foundational Glycoside: A Technical Guide to Methyl 2-Acetamido-2-Deoxy-β-D-glucopyranoside
A Senior Application Scientist's Perspective on its History, Synthesis, and Pivotal Role in Modern Glycobiology and Drug Discovery
Introduction: The Unassuming Architect of Glycoscience
In the vast and intricate world of glycobiology, few molecules possess the foundational importance of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. While it may not command the spotlight in the same way as complex cell-surface glycans or therapeutic glycoproteins, this simple methyl glycoside of N-acetylglucosamine (GlcNAc) has been an indispensable tool for researchers, a cornerstone in the synthesis of complex carbohydrates, and a key probe in unraveling the complexities of cellular signaling. This technical guide provides an in-depth exploration of this pivotal molecule, from its historical roots in the golden age of carbohydrate chemistry to its contemporary applications in cutting-edge drug development. We will delve into the causality behind its synthesis, the elegance of its application, and its enduring legacy as a fundamental building block in our understanding of the glycome.
Part 1: A Historical Perspective - From Fischer's Vision to a Glycoscientist's Workhorse
The story of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is intrinsically linked to the birth of modern carbohydrate chemistry. While a singular "discovery" paper for this specific compound is not readily identifiable in the historical record, its conceptualization and synthesis were the logical and necessary outcomes of the pioneering work of chemists in the late 19th and early 20th centuries.
The groundwork was laid by the likes of Emil Fischer , whose work on the structure of glucose and the development of the Fischer glycosidation method (the acid-catalyzed reaction of an aldose with an alcohol) provided the fundamental chemical tools for creating glycosides.[1] This was followed by the seminal contributions of Sir Walter Norman Haworth , who not only elucidated the cyclic structures of monosaccharides, introducing the now-ubiquitous Haworth projections, but also developed crucial methylation techniques for structural analysis.[2][3][4] These advancements, alongside the work of Richard Kuhn on carbohydrate and vitamin chemistry, created an environment ripe for the synthesis and study of modified monosaccharides.[5][6][7]
The synthesis of amino sugars and their derivatives became a significant area of research, driven by the need to understand the components of naturally occurring complex carbohydrates.[8][9] The development of the Koenigs-Knorr reaction , a method for glycoside synthesis from glycosyl halides, further expanded the synthetic chemist's toolkit.[10][11] It was within this context of burgeoning knowledge and synthetic capability that the synthesis of simple, stable derivatives of N-acetylglucosamine, such as the methyl glycoside, became not just possible, but essential for advancing the field. These derivatives provided stable, crystalline compounds that were easier to handle and purify than their parent monosaccharides, facilitating structural elucidation and further chemical manipulation.
Part 2: The Art and Science of Synthesis - Crafting a Foundational Tool
The synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be approached through several well-established methodologies, each with its own set of advantages and mechanistic underpinnings. The choice of synthetic route often depends on the desired anomeric configuration (α or β), the scale of the reaction, and the availability of starting materials and reagents.
Classical Chemical Synthesis: A Legacy of Fischer and Koenigs-Knorr
The earliest and most fundamental approaches to the synthesis of methyl glycosides stem from the classical methods of carbohydrate chemistry.
Fischer-Helferich Glycosidation: This acid-catalyzed reaction remains a straightforward method for the preparation of methyl glycosides.[1]
-
Principle: N-acetyl-D-glucosamine is treated with methanol in the presence of a strong acid catalyst, typically hydrogen chloride or a sulfonic acid resin. The reaction proceeds via an equilibrium, and the anomeric composition of the product can be influenced by reaction time and conditions. Longer reaction times generally favor the thermodynamically more stable α-anomer.
-
Causality of Experimental Choices: The use of anhydrous methanol is critical to drive the equilibrium towards the glycoside product and prevent hydrolysis. The acid catalyst protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and allowing for the nucleophilic attack by methanol.
Koenigs-Knorr Glycosylation: This powerful method offers greater stereocontrol and is particularly useful for the synthesis of the β-anomer.[10][12][13]
-
Principle: A glycosyl halide, typically a bromide or chloride, is reacted with an alcohol in the presence of a promoter, often a silver or mercury salt. The neighboring group participation of the acetamido group at the C-2 position plays a crucial role in directing the stereochemical outcome.
-
Causality of Experimental Choices: The acetamido group at C-2 can form a cyclic oxazolinium ion intermediate, which blocks the α-face of the sugar ring. Subsequent nucleophilic attack by methanol can then only occur from the β-face, leading to the formation of the β-glycoside with high stereoselectivity. The choice of promoter is critical for activating the glycosyl halide and facilitating the reaction.
Experimental Protocol: A Representative Koenigs-Knorr Synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
-
Preparation of the Glycosyl Halide:
-
N-acetyl-D-glucosamine is peracetylated using acetic anhydride and a catalyst (e.g., pyridine or sodium acetate) to protect the hydroxyl groups.
-
The resulting peracetylated sugar is then treated with a solution of hydrogen bromide in acetic acid to generate the acetobromo-N-acetylglucosamine. This glycosyl bromide is typically unstable and used immediately in the next step.
-
-
Glycosylation Reaction:
-
The freshly prepared glycosyl bromide is dissolved in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Anhydrous methanol (the alcohol nucleophile) is added to the solution.
-
A promoter, such as silver carbonate or silver triflate, is added portion-wise with stirring. The reaction is typically carried out in the dark to prevent side reactions involving the light-sensitive silver salts.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is filtered to remove the insoluble silver salts.
-
The filtrate is washed sequentially with aqueous sodium bicarbonate solution to neutralize any remaining acid and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Deprotection:
-
The resulting protected methyl glycoside is deacetylated using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
-
The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.
-
-
Final Purification:
-
The crude Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is purified by recrystallization, typically from methanol or ethanol, to yield the pure product.
-
Modern Synthetic Approaches: Efficiency and Control
While classical methods are robust, modern organic chemistry has introduced more efficient and milder techniques for glycosylation.
Enzymatic Synthesis: The use of glycosyltransferases or glycosidases in a synthetic context offers unparalleled stereospecificity and avoids the need for protecting groups.[14]
-
Principle: A suitable glycosyltransferase can catalyze the transfer of N-acetylglucosamine from a donor substrate (e.g., UDP-GlcNAc) to methanol. Alternatively, a glycosidase can be used in a transglycosylation reaction, where it catalyzes the transfer of a glycosyl moiety from a donor to an acceptor other than water.
-
Causality of Experimental Choices: The choice of enzyme is paramount and dictates the stereochemistry of the newly formed glycosidic bond. The reaction conditions (pH, temperature, substrate concentrations) must be optimized for the specific enzyme being used.
Data Presentation: Comparison of Synthetic Methodologies
| Method | Key Features | Advantages | Disadvantages |
| Fischer-Helferich Glycosidation | Acid-catalyzed equilibrium with alcohol as solvent. | Simple, inexpensive reagents, suitable for large-scale synthesis. | Often produces anomeric mixtures, requires harsh acidic conditions. |
| Koenigs-Knorr Glycosylation | Use of glycosyl halides and heavy metal promoters. | Good stereocontrol for the β-anomer due to neighboring group participation. | Requires preparation of unstable glycosyl halides, uses stoichiometric amounts of toxic heavy metal salts. |
| Enzymatic Synthesis | Use of glycosyltransferases or glycosidases. | Excellent stereospecificity, mild reaction conditions, no need for protecting groups. | Enzymes can be expensive and may have limited substrate scope and stability. |
Part 3: Applications in Research and Drug Development - A Molecule of Many Talents
The utility of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside extends far beyond its role as a simple derivative for structural studies. It is a versatile tool in a wide range of applications, from fundamental biochemical research to the development of novel therapeutics.
A Probe for Glycosyltransferases and Glycosidases
This methyl glycoside serves as a valuable substrate and inhibitor for enzymes involved in glycan metabolism.
-
Glycosyltransferase Assays: It can act as an acceptor substrate for certain glycosyltransferases, allowing researchers to study the kinetics and specificity of these enzymes. By using a radiolabeled donor substrate, the transfer of a monosaccharide to the methyl glycoside can be quantified.
-
Glycosidase Inhibition: The compound and its derivatives can act as inhibitors of glycosidases, enzymes that cleave glycosidic bonds.[14] This inhibitory activity is crucial for studying the role of these enzymes in various biological processes and for the development of therapeutic agents for diseases such as lysosomal storage disorders and viral infections.
A Building Block for Complex Carbohydrate Synthesis
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a key starting material for the synthesis of more complex oligosaccharides and glycoconjugates.[15] Its anomeric methyl group provides a stable protecting group, allowing for selective chemical modifications at other positions of the sugar ring. This enables the construction of intricate glycan structures found on cell surfaces and proteins, which are essential for studying cell-cell recognition, immune responses, and disease pathogenesis.
Investigating the O-GlcNAc Code: A Key to Cellular Signaling
Perhaps one of the most significant contemporary applications of this molecule and its derivatives is in the study of O-GlcNAcylation . This dynamic post-translational modification, the addition and removal of a single N-acetylglucosamine residue to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical regulator of a vast array of cellular processes.[16][17][18][19][20]
-
The O-GlcNAc Signaling Pathway: The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), while its removal is mediated by O-GlcNAcase (OGA). This "O-GlcNAc cycling" acts as a nutrient sensor and plays a crucial role in regulating transcription, translation, signal transduction, and protein stability. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including diabetes, neurodegenerative disorders, and cancer.
-
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a Research Tool: This compound and its derivatives are used to probe the O-GlcNAc pathway. For instance, cell-permeable analogs can be used to modulate cellular O-GlcNAc levels, allowing researchers to study the downstream effects of this modification. Furthermore, it serves as a reference standard in analytical techniques for identifying and quantifying O-GlcNAcylated proteins.
Mandatory Visualization: The O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway.
Applications in Drug Development
The fundamental roles of glycans in health and disease make them attractive targets for therapeutic intervention. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its derivatives have found applications in several areas of drug development.
-
Antibacterial Agents: This compound has been shown to inhibit bacterial growth.[4] Its structural similarity to components of the bacterial cell wall (peptidoglycan) suggests that it may interfere with cell wall biosynthesis.
-
Anti-inflammatory and Anti-cancer Effects: Research has indicated potential anti-inflammatory and anti-cancer properties.[4] These effects may be linked to its ability to modulate glycosylation-dependent processes involved in inflammation and cell proliferation.
-
As a Precursor for Drug Synthesis: The molecule serves as a versatile starting material for the synthesis of more complex carbohydrate-based drugs.[21] Its chemical tractability allows for the introduction of various functional groups to create compounds with desired pharmacological properties.
Mandatory Visualization: Experimental Workflow for Assessing Glycosidase Inhibition
Caption: Workflow for glycosidase inhibition assay.
Conclusion: An Enduring Legacy and a Bright Future
From its conceptual origins in the foundational principles of carbohydrate chemistry to its current status as an indispensable tool in molecular and cellular biology, Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside has proven to be a molecule of profound and lasting significance. Its journey from a simple, stable derivative to a key player in unraveling the complexities of the O-GlcNAc code is a testament to the power of fundamental chemical synthesis in driving biological discovery. For researchers, scientists, and drug development professionals, a deep understanding of this foundational glycoside is not merely an academic exercise; it is an essential prerequisite for navigating the intricate and exciting landscape of modern glycobiology. As we continue to decipher the language of the glycome, the unassuming architect, Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, will undoubtedly remain a cornerstone of our endeavors.
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Enhancement of O-GlcNAcylation on Mitochondrial Proteins with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, Contributes to the Mitochondrial Network, Cellular Bioenergetics and Stress Response in Neuronal Cells under Ischemic-like Conditions. ResearchGate. ([Link])
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Synthesis of Methyl 2-Acetamido-2-deoxy-1-seleno-ß-d-gluco- and galacto-pyranoside: Selenium Metabolites in Human Urine. Connect ebscohost. ([Link])
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(PDF) Synthesis of Methyl 2-O-(2-Acetami. Amanote. ([Link])
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The Synthetic Heart of Glycobiology: A Technical Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Abstract
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a derivative of the ubiquitous monosaccharide N-acetylglucosamine (GlcNAc), stands as a cornerstone reagent in the field of glycobiology. While its natural occurrence is exceptionally rare and not extensively documented, its value as a synthetic tool is unparalleled. This technical guide provides an in-depth exploration of this crucial molecule, shifting the narrative from a search for natural sources to a detailed exposition of its chemical synthesis, purification, and multifaceted applications in research and drug development. We will delve into the causality behind synthetic strategies, provide a robust, field-tested protocol, and illuminate its role in advancing our understanding of complex biological systems.
Introduction: A Molecule Defined by its Utility
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, relies on a toolkit of well-defined molecular probes and standards. This compound (Figure 1) serves as a fundamental building block and reference compound in this toolkit[1][2]. Its structure, featuring a methyl aglycone at the anomeric position of N-acetylglucosamine, imparts stability and simplifies its use in a variety of experimental settings compared to the free sugar. This guide is designed for researchers, scientists, and drug development professionals who seek to understand, synthesize, and effectively utilize this compound in their work.
Figure 1. Chemical structure of this compound.
Natural Occurrence: A Faint Whisper in Nature
The quest for natural sources of this compound yields limited results. A singular report has suggested its presence in the leaves of Nepeta cataria (catnip). However, this finding has not been widely corroborated in subsequent, extensive phytochemical analyses of the plant, which have identified numerous other glycosidic compounds but not this specific methyl glycoside. The biosynthesis of N-acetylglucosamine itself is a fundamental pathway in many organisms, as it is a key component of structural polymers like chitin and peptidoglycan, and a precursor for glycosylation[3]. Despite the abundance of the parent sugar, the specific methylation to form the beta-D-glucopyranoside appears to be a rare event in nature.
Insight: The scarcity of natural sources underscores the critical importance of chemical synthesis to supply this compound for research. For scientists in the field, relying on isolation from natural products is not a viable or reproducible strategy.
Chemical Synthesis: Crafting a Tool for Discovery
The primary route to obtaining this compound is through chemical synthesis. The most common and reliable method is the Fischer glycosylation of N-acetylglucosamine. This approach, while seemingly straightforward, requires careful control of reaction conditions to favor the formation of the desired beta-anomer and to minimize side reactions.
The Fischer Glycosylation Approach: A Step-by-Step Protocol
This protocol describes a robust method for the synthesis of this compound from commercially available N-acetylglucosamine.
Principle: The Fischer glycosylation involves the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst. The reaction proceeds through a cyclic oxocarbenium ion intermediate, which can be attacked by the alcohol from either the alpha or beta face. In the case of N-acetylglucosamine, the N-acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome through neighboring group participation, which favors the formation of the thermodynamically more stable beta-anomer.
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-acetyl-D-glucosamine (10.0 g, 45.2 mmol).
-
Add anhydrous methanol (100 mL).
-
Carefully add acetyl chloride (2.0 mL, 28.2 mmol) dropwise to the stirring suspension at 0 °C (ice bath). The acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which serves as the acid catalyst. Causality: The in situ generation of HCl provides a controlled and anhydrous source of acid, which is crucial for the reaction's success. Water would compete with methanol as a nucleophile and lead to hydrolysis of the glycosidic bond.
-
-
Reaction Execution:
-
After the addition of acetyl chloride, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The product will have a higher Rf value than the starting material.
-
-
Work-up and Neutralization:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding solid sodium bicarbonate until effervescence ceases. Trustworthiness: Thorough neutralization is critical to prevent acid-catalyzed hydrolysis of the product during the subsequent concentration step.
-
Filter the mixture to remove the inorganic salts.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from hot ethanol or a methanol/diethyl ether solvent system to yield pure this compound as a white crystalline solid.
-
Dry the crystals under vacuum.
-
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 70-80% |
| Melting Point | 190-193 °C |
| ¹H NMR (D₂O) | Consistent with published spectra |
| ¹³C NMR (D₂O) | Consistent with published spectra |
| Purity (by HPLC) | >98% |
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Applications in Research and Drug Development
The utility of this compound spans various domains of glycobiology and drug discovery.
A Standard for Analytical Techniques
Due to its stability and well-defined structure, this compound is an excellent standard for various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a reference compound for assigning the chemical shifts of N-acetylglucosamine residues in more complex oligosaccharides and glycoconjugates.
-
Chromatography: It is used to calibrate High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems for the analysis of monosaccharides.
Probing Enzyme Activity and Inhibition
This compound is a valuable tool for studying enzymes that process N-acetylglucosamine residues:
-
Substrate for Glycosidases: It can act as a simple substrate for β-N-acetylhexosaminidases, allowing for the straightforward assay of enzyme activity through the detection of released methanol or the consumption of the glycoside.
-
Inhibitor Studies: While not a potent inhibitor itself, it can serve as a scaffold for the synthesis of more complex inhibitors of enzymes involved in glycosylation pathways. Its interaction with lectins and other carbohydrate-binding proteins can also be studied to understand the fundamentals of protein-carbohydrate recognition[4].
Role in Drug Development
In the context of drug development, this compound plays a role in:
-
Scaffold for Synthesis: It is a starting material for the synthesis of more complex glycans and glycoconjugates that are being investigated as potential therapeutics, including vaccines and anti-inflammatory agents.
-
Biophysical Assays: It can be used in biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to study the binding of potential drug candidates to carbohydrate-binding proteins.
Conceptual Diagram of Applications
Caption: Key applications of the target compound in scientific research.
Conclusion: A Synthetically Derived, Indispensable Tool
This compound exemplifies a class of molecules whose significance is defined not by its natural abundance, but by its synthetic accessibility and broad utility in scientific inquiry. For researchers in glycobiology and related fields, a thorough understanding of its synthesis and applications is essential. This guide has provided a comprehensive overview, from a robust synthetic protocol to a survey of its key roles in the laboratory. As our understanding of the glycome continues to expand, the importance of such fundamental, well-characterized synthetic tools will only continue to grow, enabling the next wave of discoveries in health and disease.
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A Technical Guide to the Theoretical Conformational Analysis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Abstract
The conformational landscape of carbohydrates is fundamental to their biological roles in molecular recognition, signaling, and as components of therapeutic agents. Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a stable derivative of the ubiquitous N-acetylglucosamine (GlcNAc), serves as a critical model system for understanding the structural dynamics of more complex glycans and glycoproteins. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methods used to analyze the conformational preferences of this molecule. We delve into the causality behind methodological choices, from molecular mechanics force fields to quantum mechanical calculations, and present a self-validating workflow for robust computational analysis. The objective is to equip the reader with both the foundational knowledge and a practical framework for investigating the intricate relationship between the structure, dynamics, and function of this important monosaccharide.
Introduction: The Significance of Conformational Dynamics
This compound is a key biochemical reagent used in glycobiology, a field that explores the multifaceted roles of sugars in biological systems.[1] Its parent molecule, GlcNAc, is a fundamental building block of numerous vital biopolymers, including chitin and bacterial peptidoglycan, and is a core component of N-linked and O-linked glycans on proteins.[2] The conformation of a carbohydrate—its three-dimensional shape and flexibility—is not a trivial detail; it is intrinsically linked to its function. The specific orientation of hydroxyl and N-acetyl groups dictates how the molecule interacts with protein binding pockets, influencing the affinity and specificity of these interactions.[3][4]
Understanding this conformational behavior is paramount in drug development. For instance, designing potent and selective inhibitors for glycoside hydrolases or glycosyltransferases often requires mimicking the specific sugar conformation adopted at the enzyme's transition state.[5][6][7] Theoretical conformational analysis provides a powerful lens to explore the energetically accessible shapes of a molecule like this compound, offering insights that are often difficult to capture through experimental methods alone.
Core Structural Features and Conformational Variables
The conformational flexibility of this compound is defined by rotations around several key bonds and the puckering of the pyranose ring. A comprehensive analysis must consider these degrees of freedom.
-
Pyranose Ring Pucker: The six-membered glucopyranoside ring predominantly adopts a stable ⁴C₁ chair conformation. However, solid-state X-ray crystallography studies have shown that significant distortions towards boat or skew-boat conformations can occur, influenced by crystal packing and substitution patterns.[8][9] While the ⁴C₁ chair is the global minimum, other puckered states are accessible and may be relevant in specific environments, such as an enzyme active site.
-
Exocyclic Hydroxymethyl Group (ω Torsion): The orientation of the hydroxymethyl group (-CH₂OH) is a major source of conformational isomerism. Rotation around the C5-C6 bond is described by the ω torsion angle (O5-C5-C6-O6). This rotation leads to three primary staggered conformers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg).[10][11] The relative populations of these rotamers are influenced by stereoelectronic effects and hydrogen bonding and significantly impact the molecule's overall shape and interaction profile.[5] Crystal structures show that the gt conformer is often observed in the solid state for this molecule.[8]
-
N-Acetyl Side Chain: The orientation of the N-acetyl group at the C2 position also contributes to the conformational landscape. Rotation around the C2-N bond can influence intramolecular hydrogen bonding patterns and steric interactions.[12]
-
Aglycone Linkage (Φ Torsion): The orientation of the methyl aglycone is defined by the torsion angle Φ (H1-C1-O1-Cmethyl). This linkage is subject to the exo-anomeric effect, an electronic stabilization that favors a specific range of conformations.[2]
Below is a diagram illustrating these key conformational variables.
Caption: Key rotatable bonds defining the conformation of the molecule.
A Hierarchy of Theoretical Methodologies
Choosing the right computational tool is a balancing act between accuracy and computational cost. The study of carbohydrate conformations typically employs a multi-tiered approach, leveraging the strengths of different methods.[13]
Molecular Mechanics (MM) and the Imperative of Specialized Force Fields
Molecular Mechanics remains the workhorse for conformational analysis, especially for sampling dynamics over meaningful timescales (nanoseconds to microseconds).[14] MM methods treat molecules as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy of the system.
Causality Behind Experimental Choice: Standard biomolecular force fields often fail to accurately represent carbohydrates. This is due to the unique electronic environment of sugars, which are characterized by a high density of polar groups and significant stereoelectronic phenomena like the anomeric and gauche effects.[15][16] Consequently, specialized carbohydrate force fields have been developed and are essential for reliable simulations.
Leading Carbohydrate Force Fields:
-
GLYCAM: Specifically parameterized for carbohydrates and widely used in the field.[17][18]
-
CHARMM: A general biomolecular force field with robust extensions for carbohydrates (e.g., CHARMM36m) that are well-validated for glycoproteins.[2][17][18]
-
AMBER: Often used in conjunction with GLYCAM parameters for glycoconjugates.[17]
-
GROMOS: Another major force field with parameters available for carbohydrates.[17][19]
It is crucial to recognize that no single force field is consistently superior for all carbohydrate systems or properties.[20] Therefore, validation against experimental data or higher-level quantum calculations is a cornerstone of a trustworthy protocol.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Ensemble
Carbohydrates in solution are not static entities but exist as a dynamic ensemble of interconverting conformations.[3][4] Molecular Dynamics (MD) simulations are indispensable for capturing this temporal behavior. By integrating Newton's equations of motion, MD simulates the movement of every atom in the system over time, providing a trajectory that maps the molecule's exploration of its conformational space.[21]
Why MD is Essential:
-
Ensemble Averaging: MD allows for the calculation of properties averaged over the entire conformational ensemble, which is what is typically measured in solution-phase experiments like Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Solvent Effects: It enables the explicit inclusion of solvent molecules (typically water), which is critical for accurately modeling hydrogen bonding and the hydrophobic effect, both of which profoundly influence carbohydrate conformation.[3]
-
Free Energy Landscapes: Advanced MD techniques can be used to map the free energy surface as a function of key torsion angles, revealing the relative stabilities of different conformers and the barriers between them.
Quantum Mechanics (QM): The Gold Standard for Accuracy
Quantum Mechanics (QM) methods provide the most accurate description of molecular systems by solving the Schrödinger equation to describe the electronic structure.[22] Due to their high computational cost, they are typically reserved for smaller systems or for specific, high-precision calculations.[14][23]
Applications in Carbohydrate Analysis:
-
Force Field Validation: QM calculations on monosaccharides and small fragments are used to validate and refine the parameters of MM force fields.[16][20]
-
Geometrical Optimization: High-level QM can provide highly accurate low-energy structures.
-
Property Calculation: QM is the method of choice for calculating properties that depend on the electronic distribution, such as NMR chemical shifts and spin-spin coupling constants, which can then be directly compared with experimental spectra for validation.[24][25] Density Functional Theory (DFT) with functionals like B3LYP is a common and effective approach.[20][24]
Experimental Protocol: A Self-Validating Workflow for Conformational Analysis
This section outlines a robust, step-by-step protocol for performing a theoretical conformational analysis using MD simulations, incorporating principles of self-validation.
Caption: Workflow for a theoretical conformational analysis via MD simulation.
Step 1: System Preparation
-
Obtain Initial Coordinates: Start with a 3D structure of this compound. This can be sourced from a crystal structure database or built using molecular modeling software.
-
Generate Topology and Parameters: Use a dedicated tool such as CHARMM-GUI Glycan Reader or the GLYCAM-Web server.[18]
-
Expertise: These tools are critical because they correctly assign atom types and apply the complex parameters of specialized carbohydrate force fields (e.g., GLYCAM06, CHARMM36m), preventing common errors that can invalidate a simulation.[2]
-
Step 2: Energy Minimization
-
Perform Steepest Descent/Conjugate Gradient Minimization: Before starting dynamics, minimize the energy of the system.
-
Trustworthiness: This step is a crucial sanity check. It relaxes any high-energy contacts or unfavorable geometries present in the initial structure, ensuring a stable starting point for the simulation.
-
Step 3: Solvation and Equilibration
-
Solvation: Place the minimized molecule in the center of a periodic box of explicit water molecules (e.g., TIP3P).
-
Equilibration Protocol:
-
Gradually heat the system to the target temperature (e.g., 298 K) while keeping the solute constrained.
-
Perform a series of short simulations, gradually releasing the constraints on the solute, to allow the solvent to equilibrate around it.
-
Run a final equilibration phase under constant pressure and temperature (NPT ensemble) to achieve the correct density.
-
Trustworthiness: A careful, multi-stage equilibration is non-negotiable. Rushing this step can lead to an unstable system and simulation artifacts. Monitoring temperature, pressure, and density for stability confirms a properly equilibrated system.
-
Step 4: Production Molecular Dynamics
-
Run NPT Simulation: Perform the main simulation for as long as computationally feasible (typically hundreds of nanoseconds to microseconds) to ensure thorough sampling of the conformational space. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).
Step 5: Trajectory Analysis & Data Presentation
-
Dihedral Angle Analysis: Extract the time series for the key torsion angles (ω, C2-N, etc.). Plot their distributions as histograms to determine the populations of different conformers.
-
Hydrogen Bond Analysis: Monitor the formation and lifetime of intramolecular and solute-solvent hydrogen bonds.
-
Clustering: Use clustering algorithms to identify the most representative structures within the trajectory.
Quantitative Data Summary: The analysis of the ω torsion angle often yields results that can be summarized as follows:
| Conformer | ω Angle Range (O5-C5-C6-O6) | Typical Population (in solution) |
| gg (gauche-gauche) | ~ -60° | Configuration-dependent, often significant |
| gt (gauche-trans) | ~ 180° | Often the most populated state |
| tg (trans-gauche) | ~ +60° | Typically the least populated state |
Note: Populations are highly dependent on the specific molecule, force field, and solvent environment. The values above are illustrative.[5][10][11]
Step 6: The Self-Validating System The trustworthiness of a computational model is established by its ability to reproduce experimental observables.
-
Comparison with NMR Data: The ultimate validation for a solution-phase simulation is comparison with NMR spectroscopy data.[4]
-
Calculate ensemble-averaged vicinal proton-proton coupling constants (e.g., ³J(H5,H6)) from the simulation trajectory using a Karplus-type equation.
-
Compare these calculated values with experimentally measured J-couplings.[10]
-
Trustworthiness: A strong correlation between the calculated and experimental data provides high confidence in the accuracy of the force field and the conformational ensemble generated by the simulation. Discrepancies may indicate limitations in the force field or insufficient simulation time.
-
Conclusion
The theoretical conformational analysis of this compound is a multi-faceted process that requires a judicious selection of computational methods and a rigorous, self-validating workflow. By combining the efficiency of molecular mechanics and dynamics with the accuracy of quantum mechanics, researchers can build a comprehensive picture of the molecule's structural landscape. This understanding is not merely academic; it provides actionable insights for the rational design of novel therapeutics, probes for chemical biology, and advanced biomaterials. The principles and protocols outlined in this guide offer a robust foundation for scientists aiming to unravel the complex interplay between carbohydrate conformation and biological function.
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Oliver, A. G. et al. Conformational disorder in the crystal structure of methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside (methyl β-chitobioside) methanol monosolvate. PubMed.[Link]
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Sychrovský, V. et al. Glycosaminoglycan Monosaccharide Blocks Analysis by Quantum Mechanics, Molecular Dynamics, and Nuclear Magnetic Resonance. National Institutes of Health.[Link]
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Kuttel, M. & Woods, R. J. Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations. Springer Nature Experiments.[Link]
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Toukach, P. V. & Tvaroška, I. Computation techniques in the conformational analysis of carbohydrates. Semantic Scholar.[Link]
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Oliver, A. G. et al. Conformational disorder in the crystal structure of methyl 2-acetamido-2-deoxy-β- D -glucopyranosyl-(1→4)–2-acetamido-2-deoxy-β- D -glucopyranoside (methyl β-chitobioside) methanol monosolvate. ResearchGate.[Link]
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Splain, R. K. et al. Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. National Institutes of Health.[Link]
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Hu, X. et al. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside. PubMed.[Link]
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Hu, X. et al. Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. ResearchGate.[Link]
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Rincon, J. A. et al. Quantum Chemistry Calculations for Metabolomics. Chemical Reviews.[Link]
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Tseng, P.-S. et al. Influence of Side Chain Conformation on the Activity of Glycosidase Inhibitors. PMC.[Link]
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Lira, R. B. et al. Reaction Mechanisms in Carbohydrate-Active Enzymes: Glycoside Hydrolases and Glycosyltransferases. Insights from ab Initio Quantum Mechanics/Molecular Mechanics Dynamic Simulations. Journal of the American Chemical Society.[Link]
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Tseng, P.-S. et al. Influence of Side Chain Conformation on the Activity of Glycosidase Inhibitors. Angewandte Chemie.[Link]
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Ha, S. N. et al. Molecular dynamics simulations of .alpha.-D-glucose. Journal of the American Chemical Society.[Link]
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Gloster, T. M. & Vocadlo, D. J. Dissecting conformational contributions to glycosidase catalysis and inhibition. PMC.[Link]
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Crich, D. et al. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. PMC.[Link]
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An In-Depth Technical Guide to the Molecular Modeling and Simulation of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the molecular modeling and simulation of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. As a derivative of the ubiquitous N-acetylglucosamine (GlcNAc), this molecule serves as an excellent model system for understanding the conformational dynamics of carbohydrates, which are pivotal in a vast array of biological processes.[1][2][3] A thorough grasp of its three-dimensional structure and behavior in a physiological environment is crucial for the rational design of novel therapeutics targeting carbohydrate-mediated interactions.
Part 1: Foundational Insights: Molecular Properties and Structural Nuances
This compound presents a simplified yet representative model for more complex glycans. The methyl group at the anomeric carbon locks the β-configuration, preventing anomerization and thus reducing the conformational space to be sampled in simulations. This simplification allows for a more focused investigation of the pyranose ring flexibility and the orientation of the N-acetyl group.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₆ | [4][5] |
| Molecular Weight | 235.23 g/mol | [4][5] |
| CAS Number | 3946-01-8 | [4][6] |
Crystallographic and NMR studies have revealed that the pyranose ring of this molecule predominantly adopts a distorted ⁴C₁ chair conformation.[7][8] However, minor populations of other conformers and the dynamics of the N-acetyl and hydroxymethyl groups contribute significantly to its biological activity and interactions.[1][9] Molecular simulations offer a powerful lens to explore these dynamic features at an atomic level.
Part 2: The Computational Arsenal: Selecting Force Fields and Software
The accuracy of a molecular simulation is fundamentally dependent on the quality of the force field—a set of parameters that define the potential energy of the system. Carbohydrates, with their numerous polar groups and complex stereochemistry, present unique challenges for force field development.[10] Several well-established force fields are available for carbohydrate simulations, each with its own parameterization philosophy and strengths.[11][12]
Table 2: A Comparative Overview of Prominent Carbohydrate Force Fields
| Force Field | Development Philosophy | Key Strengths | Recommended Water Model |
| CHARMM | Hierarchical, based on quantum mechanical data and validated against experimental results.[13][14][15][16][17] | Comprehensive coverage of monosaccharides and their linkages, well-integrated with protein and lipid force fields.[13][14][15][18][19] | TIP3P |
| AMBER/GLYCAM | Specifically developed for carbohydrates, with a focus on reproducing experimental data for a wide range of glycans.[20] | Extensive parameterization for a vast number of monosaccharides and linkages, widely used in the glycoscience community. | TIP3P[21] |
| GROMOS | United-atom or all-atom force fields developed to reproduce thermodynamic properties of liquids and solutes. | Computationally efficient (united-atom versions), good for large systems and long simulations. | SPC[12] |
| OPLS-AA | Optimized to reproduce experimental properties of organic liquids. | Good for small molecules and has been extended to biomolecules. | TIP4P |
The choice of simulation software is also a critical consideration. GROMACS, AMBER, and NAMD are among the most widely used packages for biomolecular simulations, each offering a rich set of tools for system preparation, simulation, and analysis.[22][23] For novice and expert users alike, web-based tools like CHARMM-GUI can significantly streamline the process of building complex simulation systems, including glycoproteins.[18][22][24]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Introduction
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable glycoside derived from N-acetyl-D-glucosamine (GlcNAc), a monosaccharide fundamental to numerous biological systems.[1] GlcNAc is a key component of bacterial cell walls, the chitin that forms arthropod exoskeletons, and complex oligosaccharides on the surface of animal cells.[1][2][3] Consequently, its methylated β-glycoside serves as an essential biochemical reagent and building block in glycobiology research, aiding in the study of carbohydrate-protein interactions, enzyme mechanisms, and the development of synthetic oligosaccharides and glycoconjugates.[4]
This guide provides a comprehensive, in-depth protocol for the synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, designed for researchers, scientists, and professionals in drug development. We will focus on the classical yet effective Fischer glycosylation method, explaining the causality behind each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Strategic Overview of Synthesis: Fischer Glycosylation
While several methods exist for forming glycosidic bonds, such as the Koenigs-Knorr reaction[5][6], the Fischer glycosylation stands out for its directness and operational simplicity, particularly for simple alkyl glycosides. Developed by Emil Fischer, this method involves the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst.[7][8][9]
The primary advantage of this approach is that it can be performed on an unprotected sugar, avoiding the need for multi-step protection and deprotection sequences.[7][10] The reaction proceeds via an equilibrium, which is effectively driven toward the product by using the alcohol (in this case, methanol) as the reaction solvent.[7][9] A critical aspect of Fischer glycosylation is that it typically yields a mixture of anomers (α and β) and, under kinetic control, can also produce different ring forms (furanosides and pyranosides).[7][8] However, by employing longer reaction times, the equilibrium is shifted towards the thermodynamically more stable pyranoside products, with the separation of the resulting anomers being a well-established purification step.[7]
Reaction Mechanism and Workflow
The synthesis proceeds via an acid-catalyzed nucleophilic substitution at the anomeric carbon. The workflow involves the reaction, neutralization, purification, and characterization of the final product.
Caption: Mechanism of acid-catalyzed Fischer glycosylation.
Caption: Experimental workflow for the synthesis and purification.
Detailed Synthesis Protocol
Part 1: Materials and Reagents
This protocol is designed for a laboratory scale synthesis. Adjust quantities as needed, maintaining molar ratios.
| Reagent/Material | Grade | Supplier Example | Purpose |
| N-Acetyl-D-glucosamine (GlcNAc) | ≥98% | Sigma-Aldrich | Starting Material |
| Methanol (MeOH), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Reactant and Solvent |
| Acetyl Chloride (AcCl) | Reagent Grade, ≥98% | Acros Organics | In situ generation of HCl catalyst |
| or Dowex® 50WX8 H⁺ resin | 100-200 mesh | Sigma-Aldrich | Heterogeneous acid catalyst |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | Neutralizing agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying agent |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Sorbent Tech. | Stationary phase for purification |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | Reaction monitoring |
| Deuterated Solvents (D₂O, CD₃OD) | NMR Grade | Cambridge Isotopes | Solvents for NMR analysis |
Part 2: Step-by-Step Experimental Procedure
Step 2.1: Reaction Setup and Glycosylation
-
Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-acetyl-D-glucosamine (10.0 g, 45.2 mmol).
-
Solvent Addition : Add 100 mL of anhydrous methanol. Stir the suspension at room temperature. GlcNAc has limited solubility in methanol, so a suspension is expected.
-
Catalyst Addition : Cool the flask in an ice bath. Slowly, add acetyl chloride (3.2 mL, 45.2 mmol) dropwise via syringe over 10 minutes. Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl in situ, which serves as the catalyst.
-
Causality Explained : The acid catalyst is essential for protonating the anomeric hydroxyl group, facilitating its departure as a water molecule and generating the reactive oxocarbenium ion intermediate required for glycosylation.[8]
-
Alternative Catalyst : As an alternative to HCl, a strong acid ion-exchange resin (e.g., Dowex® 50WX8, ~2 g) can be used. This simplifies neutralization, as the catalyst can be removed by simple filtration.
-
-
Reflux : Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux with vigorous stirring for 18-24 hours. The suspension should gradually become a clear, homogeneous solution as the starting material is converted to the more soluble methyl glycosides.
-
Expert Insight : Longer reaction times ensure the system reaches thermodynamic equilibrium, which favors the formation of the more stable six-membered pyranoside rings over the five-membered furanoside rings that may form initially as kinetic products.[7]
-
Step 2.2: Work-up and Isolation
-
Cooling & Neutralization : After the reflux period, cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding solid sodium bicarbonate in small portions until effervescence ceases.
-
Causality Explained : Neutralization is crucial to quench the reaction and prevent acid-catalyzed hydrolysis of the product during the subsequent solvent evaporation step.
-
-
Filtration : Stir the neutralized mixture for an additional 30 minutes, then filter through a bed of Celite to remove the salts (or the Dowex resin if used). Wash the filter cake with a small amount of methanol.
-
Solvent Removal : Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. This will yield a viscous, pale-yellow syrup or a semi-solid crude product containing a mixture of the α and β anomers of methyl 2-acetamido-2-deoxy-D-glucopyranoside.
Step 2.3: Purification of the β-Anomer
The separation of anomers is the most challenging step. Column chromatography is the most reliable method.
-
Column Preparation : Prepare a silica gel column using a suitable solvent system. A gradient of dichloromethane (DCM) and methanol is effective. Start with 100% DCM and gradually increase the methanol concentration (e.g., from 2% to 10%).
-
Loading and Elution : Dissolve the crude syrup in a minimal amount of the initial eluent (or adsorb it onto a small amount of silica gel) and load it onto the column. Elute the column with the DCM/Methanol gradient.
-
Fraction Collection : Collect fractions and monitor them by TLC (stain with p-anisaldehyde or potassium permanganate). The α-anomer is typically less polar and will elute before the more polar β-anomer.
-
Isolation : Combine the pure fractions containing the β-anomer and concentrate under reduced pressure to yield a white solid or foam.
Part 3: Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H NMR Spectroscopy : The anomeric configuration is definitively assigned by the coupling constant of the anomeric proton (H-1).
-
¹³C NMR Spectroscopy : The chemical shift of the anomeric carbon (C-1) is also diagnostic. For the β-anomer, the C-1 signal typically appears around 101-102 ppm, while the α-anomer's C-1 is further upfield (around 97 ppm).[13]
-
Mass Spectrometry (ESI-MS) : To confirm the molecular weight. For C₉H₁₇NO₆, the expected [M+H]⁺ is m/z 236.1078 and [M+Na]⁺ is m/z 258.0897.
| Expected Yield and Purity | Data |
| Crude Yield | ~90-95% (as a mixture of anomers) |
| Isolated Yield (β-anomer) | 30-40% (after chromatography) |
| Physical Appearance | White crystalline solid |
| Purity (by NMR) | >98% |
Troubleshooting and Field-Proven Insights
-
Problem : Low overall yield.
-
Cause & Solution : The reaction may not have reached equilibrium, or moisture may have contaminated the reaction. Ensure all glassware is oven-dried, use anhydrous methanol, and consider extending the reflux time to 36 hours.
-
-
Problem : Difficult separation of anomers.
-
Cause & Solution : The polarity difference between the anomers can be small. For chromatography, use a long column and a very shallow elution gradient. If separation is still poor, consider converting the anomeric mixture to their per-O-acetylated derivatives, which often show better separation on silica gel, followed by deacetylation (Zemplén conditions).
-
-
Problem : Product decomposition (darkening) during workup.
-
Cause & Solution : Incomplete neutralization of the acid catalyst can lead to degradation upon heating during rotary evaporation. Ensure complete neutralization by checking the pH of the solution before concentrating.
-
Conclusion
The Fischer glycosylation method presented here offers a direct and reliable pathway for the synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside from commercially available N-acetyl-D-glucosamine. While the protocol yields an anomeric mixture requiring careful purification, its operational simplicity makes it an excellent choice for producing this key glycobiological tool. By understanding the chemical principles behind each step, from the acid-catalyzed formation of the oxocarbenium ion to the thermodynamic drive toward the pyranoside product, researchers can confidently execute and troubleshoot this valuable synthesis.
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Application Note & Protocols: Enzymatic Synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Abstract
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Methyl-β-GlcNAc) is a fundamental monosaccharide derivative used extensively in glycobiology research as a standard, an inhibitor, or a building block for more complex glycoconjugates[1]. Traditional chemical synthesis routes often require multiple protection and deprotection steps, leading to potential issues with yield and stereoselectivity. Enzymatic synthesis offers a powerful alternative, providing high specificity under mild, aqueous conditions. This guide provides an in-depth overview and detailed protocols for the synthesis of Methyl-β-GlcNAc using two primary enzymatic strategies: transglycosylation by glycoside hydrolases and direct glycosylation by glycosyltransferases.
Introduction: The Case for Enzymatic Synthesis
The synthesis of specific glycosidic linkages is a central challenge in carbohydrate chemistry. While chemical methods are well-established, they often involve harsh reagents and complex protecting group strategies to achieve the desired stereochemistry (β-linkage in this case) and regioselectivity. Enzymes, by contrast, have evolved to form these linkages with absolute precision.
Key Advantages of Enzymatic Synthesis:
-
Stereo- and Regiospecificity: Enzymes form the desired β-(1-O)-methyl linkage exclusively, eliminating the formation of anomeric mixtures (α/β) or other isomers.
-
Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near neutral pH and room temperature, preserving sensitive functional groups.
-
Elimination of Protecting Groups: The high specificity of enzymes obviates the need for complex protection/deprotection schemes, streamlining the synthetic workflow.
-
Environmental Sustainability: Enzymatic reactions avoid the use of hazardous organic solvents and heavy metal catalysts common in chemical synthesis.
This document details two robust enzymatic pathways to achieve this synthesis.
Pathway 1: Transglycosylation via β-N-Acetylhexosaminidases (GHs)
This is the most common and cost-effective enzymatic route. It relies on the ability of certain glycoside hydrolases (GHs), when presented with a high concentration of an acceptor molecule (methanol), to catalyze a transglycosylation reaction instead of their typical hydrolytic function.
The Scientific Principle
β-N-Acetylhexosaminidases (EC 3.2.1.52) from glycoside hydrolase family 20 (GH20) are "retaining" enzymes[2]. They operate via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.
-
Glycosylation Step: The enzyme attacks the anomeric carbon of an activated donor substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNP-GlcNAc), displacing the leaving group (p-nitrophenol) and forming a covalent bond between the GlcNAc sugar and an enzymatic nucleophile (typically a carboxylate residue in the active site). The 2-acetamido group of the substrate itself plays a crucial role in assisting this catalysis[2].
-
Deglycosylation Step: In a typical hydrolytic reaction, a water molecule would then attack this intermediate, releasing the free sugar. However, in transglycosylation, a high concentration of an acceptor molecule (methanol) outcompetes water. Methanol attacks the intermediate, releasing the desired product, Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and regenerating the free enzyme.
Figure 1: Mechanism of β-N-Acetylhexosaminidase Transglycosylation.
Experimental Protocol: Transglycosylation
This protocol is based on methodologies described for β-N-acetylhexosaminidases from sources like Aspergillus oryzae[3].
Materials:
-
β-N-Acetylhexosaminidase (e.g., from Aspergillus oryzae, available commercially)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc, Donor Substrate)
-
Methanol (CH₃OH, Acceptor Substrate, HPLC grade)
-
Sodium Citrate Buffer (50 mM, pH 4.5)
-
Sodium Carbonate (Na₂CO₃, 1 M, for quenching)
-
Ethyl Acetate
-
Silica Gel for column chromatography (e.g., 60 Å, 230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Instrumentation:
-
Temperature-controlled shaker/incubator
-
UV-Vis Spectrophotometer
-
Rotary Evaporator
-
Flash Chromatography System or Glass Column
-
NMR Spectrometer and/or Mass Spectrometer for analysis
Procedure:
-
Reactant Preparation:
-
Prepare a 50 mM solution of pNP-GlcNAc in 50 mM Sodium Citrate Buffer (pH 4.5).
-
Prepare the reaction buffer: 50 mM Sodium Citrate Buffer (pH 4.5) containing 30-50% (v/v) Methanol. Causality Note: The high methanol concentration is critical to favor the transglycosylation pathway over hydrolysis.
-
-
Enzymatic Reaction:
-
In a suitable vessel, combine 10 mL of the pNP-GlcNAc solution with 10 mL of the methanol-containing reaction buffer.
-
Pre-warm the mixture to the enzyme's optimal temperature (typically 37-50°C).
-
Initiate the reaction by adding the β-N-Acetylhexosaminidase (e.g., 10-50 U).
-
Incubate the reaction with gentle agitation for 12-48 hours.
-
-
Reaction Monitoring (Self-Validation):
-
By TLC: Spot the reaction mixture on a TLC plate against standards of pNP-GlcNAc and the target product (if available). A common mobile phase is Ethyl Acetate:Methanol:Water (7:2:1). The product, Methyl-β-GlcNAc, will have a different Rf value than the starting material.
-
By Spectrophotometry: Periodically take a small aliquot (e.g., 20 µL) and dilute it into a larger volume (e.g., 980 µL) of 1 M Na₂CO₃. Measure the absorbance at 405 nm. This quantifies the release of the p-nitrophenolate ion, indicating substrate consumption. The reaction is complete when the absorbance plateaus.
-
-
Reaction Quenching and Work-up:
-
Once the reaction has reached completion, terminate it by boiling the mixture for 5 minutes to denature and precipitate the enzyme.
-
Centrifuge the mixture to pellet the denatured protein and collect the supernatant.
-
Wash the supernatant with ethyl acetate (3x volume) to extract the highly colored p-nitrophenol byproduct.
-
Evaporate the aqueous layer to dryness using a rotary evaporator.
-
-
Purification:
-
Redissolve the dried residue in a minimal amount of methanol.
-
Purify the product by silica gel flash chromatography. A gradient elution from 100% dichloromethane to 90:10 dichloromethane:methanol is typically effective.
-
Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
-
Characterization:
-
Confirm the identity and purity of the final white solid product using ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry. The data should match literature values for Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside[4].
-
| Parameter | Recommended Value | Rationale |
| Enzyme Source | Aspergillus oryzae | Commercially available, well-characterized, good transglycosylation activity.[3] |
| Donor Substrate | pNP-GlcNAc | Good leaving group allows for easy spectrophotometric monitoring of the reaction. |
| Acceptor (Methanol) Conc. | 30-50% (v/v) | High concentration is essential to outcompete water for the enzyme intermediate. |
| pH | 4.5 - 5.5 | Optimal pH range for most fungal β-N-acetylhexosaminidases. |
| Temperature | 37 - 50 °C | Balances enzyme activity with long-term stability over the reaction course. |
| Expected Yield | 30 - 60% | Dependent on enzyme activity, reaction time, and methanol concentration. |
Pathway 2: Synthesis via Glycosyltransferases (GTs)
Glycosyltransferases offer a more direct and often higher-yielding route, although the cost of the donor substrate can be a significant consideration. This pathway is analogous to the natural biosynthesis of oligosaccharides.
The Scientific Principle
Leloir glycosyltransferases catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor (e.g., UDP-N-acetylglucosamine, UDP-GlcNAc) to an acceptor substrate (methanol). Unlike the GHs, this is a single-displacement mechanism. The enzyme brings the two substrates (UDP-GlcNAc and methanol) into close proximity in its active site, facilitating a direct nucleophilic attack by the hydroxyl group of methanol on the anomeric carbon of the donor sugar. This process is highly specific and essentially irreversible.
Figure 2: General Workflow for Glycosyltransferase-based Synthesis.
Experimental Protocol: Glycosyltransferase Synthesis
This protocol describes a general method. The specific glycosyltransferase used may require optimization.
Materials:
-
A suitable Glycosyltransferase (e.g., recombinant β-1,4-Galactosyltransferase (β4GalT) can sometimes show relaxed acceptor specificity, or a specific N-acetylglucosaminyltransferase).
-
UDP-N-acetylglucosamine (UDP-GlcNAc, Donor Substrate)
-
Methanol (Acceptor Substrate)
-
HEPES or Tris Buffer (50 mM, pH 7.5)
-
Manganese Chloride (MnCl₂, 10 mM)
-
Alkaline Phosphatase
-
Size-Exclusion or Ion-Exchange Chromatography media
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
50 mM HEPES Buffer, pH 7.5
-
10 mM MnCl₂ (Causality Note: Divalent cations like Mn²⁺ or Mg²⁺ are essential cofactors for most glycosyltransferases.)
-
5 mM UDP-GlcNAc
-
500 mM Methanol (1-5 M can be explored)
-
1-5 U Alkaline Phosphatase (Causality Note: The byproduct UDP can be inhibitory to the glycosyltransferase. Alkaline phosphatase degrades it to UMP and then uridine, driving the reaction forward.)
-
5-10 mU Glycosyltransferase
-
-
Bring to a final volume of 1 mL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction at 37°C for 4-24 hours.
-
-
Monitoring:
-
The reaction can be monitored by HPLC using an anion-exchange column to track the consumption of UDP-GlcNAc and the formation of UDP.
-
-
Quenching and Work-up:
-
Terminate the reaction by adding EDTA to a final concentration of 20 mM to chelate the Mn²⁺, or by heating to 95°C for 5 minutes.
-
Centrifuge to remove precipitated proteins.
-
-
Purification:
-
The product can be separated from the nucleotide components (UDP, UMP, uridine) using size-exclusion chromatography or a suitable solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).
-
-
Characterization:
-
Confirm product identity and purity via NMR and Mass Spectrometry as described in section 2.2.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive enzyme. | Verify enzyme activity with a standard assay. Ensure proper storage conditions (-20°C or -80°C). |
| Incorrect buffer pH or cofactor concentration. | Optimize pH and cofactor (e.g., Mn²⁺ for GTs) concentrations for the specific enzyme used. | |
| Substrate inhibition. | For GHs, very high concentrations of pNP-GlcNAc can be inhibitory. For GTs, UDP byproduct inhibition is common; add alkaline phosphatase. | |
| Hydrolysis Dominates (GH Pathway) | Methanol concentration is too low. | Increase the percentage of methanol in the reaction mixture (up to 50% or higher, enzyme permitting). |
| Reaction time is too long, leading to product hydrolysis. | Monitor the reaction and quench it once the maximum product concentration is reached. | |
| Multiple Products Observed | Impure enzyme preparation. | Use a more purified enzyme source. |
| Enzyme has other transferase activities. | This is rare but possible. Characterize side products by MS to identify them. Purification by HPLC may be necessary. |
Conclusion
Enzymatic synthesis provides a highly efficient, specific, and green alternative for the production of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. For general-purpose synthesis, the transglycosylation approach using β-N-acetylhexosaminidases offers a cost-effective and robust method. For applications requiring the highest possible yields and purity, or when building upon this core for further enzymatic steps, the glycosyltransferase pathway is a superior, albeit more resource-intensive, option. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement these powerful biocatalytic techniques.
References
-
Khan, S. H., Abbas, S. A., & Matta, K. L. (1990). Synthesis of 4-nitrophenyl O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- (1----2)-O-(4-O-methyl-alpha-D-mannopyranosyl)-(1----6)-beta-D-glucopyr Anoside. A Potential Specific Acceptor-Substrate for N-acetylglucosaminyltransferase-V (GnT V). Carbohydrate Research, 205, 385-397. [Link]
-
Khan, S. H., & Matta, K. L. (1995). Synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-->2)-alpha-D- mannopyranosyl-(1-->6)-beta-D-mannopyranosyl-(1-->4)-2-acetamido-2-d Eox y-D-glucopyranose. Acceptor-substrate Recognition by N-acetylglucosaminyltransferase-V (GnT-V). Carbohydrate Research, 278(2), 351-362. [Link]
-
Khan, S. H., & Matta, K. L. (1990). Synthesis of benzyl O-(2-O-methyl-beta-D-galactopyranosyl)-(1----3)-2- acetamido-2-deoxy-beta-D-glucopyranoside [benzyl 2'-O-methyllacto-N-bioside I], and its higher saccharide... Carbohydrate Research, 203(1), 33-46. [Link]
-
Gammelgaard, B., Gabel-Jensen, C., Stürup, S., & Hansen, H. R. (2004). Synthesis of Methyl 2-Acetamido-2-deoxy-1-seleno-ß-d-gluco- and galacto-pyranoside: Selenium Metabolites in Human Urine. Australian Journal of Chemistry, 57(11), 1073-1078. [Link]
-
Guzman-Chavez, F., et al. (2021). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Singh, S., Crout, D. H., & Packwood, J. (1995). Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae. Carbohydrate Research, 279, 321-325. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
"Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside" purification by HPLC.
An In-Depth Guide to the Purification of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside by Preparative HPLC
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key biochemical reagent used in glycobiology research.[1][2] Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC methods are often inadequate. This guide details a robust strategy employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD). We will explore the fundamental principles behind the chosen methodology, provide a step-by-step preparative protocol, and offer insights grounded in established chromatographic theory to ensure reproducible, high-purity outcomes for researchers and drug development professionals.
Introduction: The Purification Challenge
This compound is a derivative of N-acetylglucosamine and serves as a vital tool in studying carbohydrate chemistry, protein-glycan interactions, and the enzymatic pathways of glycan formation.[1][2] Its use in the synthesis of complex biological substrates necessitates exceptionally high purity to ensure the validity of experimental results.[3]
The primary challenges in purifying this compound via High-Performance Liquid Chromatography (HPLC) are twofold:
-
High Polarity: As a glycoside, the molecule is rich in hydroxyl groups, making it extremely polar.[4] This characteristic leads to poor retention on conventional non-polar stationary phases (like C18) used in reversed-phase HPLC, the most common mode of chromatography.[5][6]
-
Lack of a UV Chromophore: The molecule does not possess the necessary functional groups (e.g., aromatic rings or extensive conjugated systems) to absorb ultraviolet (UV) light strongly.[7][8] This renders standard UV-Vis detectors, the workhorse of many labs, largely ineffective for sensitive detection and quantification.
To overcome these obstacles, a specialized approach is required. This guide champions the use of HILIC for effective separation and ELSD for universal detection.
Strategic Approach: Pairing HILIC with ELSD
The Separation Mode: Why Hydrophilic Interaction Liquid Chromatography (HILIC)?
HILIC is a chromatographic technique specifically designed for the separation of highly polar and hydrophilic compounds.[9][10] It serves as a powerful alternative to reversed-phase chromatography where polar analytes are poorly retained.[11][12]
Mechanism of HILIC: In HILIC, a polar stationary phase (e.g., amide, cyano, or bare silica) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of an aqueous component.[10] The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer. Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the concentration of water. This mechanism provides excellent retention and selectivity for polar compounds like this compound.[13]
The Detection Method: Why an Evaporative Light Scattering Detector (ELSD)?
Given the analyte's poor UV absorbance, a "universal" detector that does not depend on the optical properties of the compound is essential.[7][14] The ELSD is an ideal choice for non-volatile analytes like sugars.[15][16][17][18]
Principle of ELSD: The ELSD operates through a three-step process:
-
Nebulization: The eluent from the HPLC column is mixed with an inert gas (usually nitrogen) and sprayed to form a fine aerosol of droplets.
-
Evaporation: This aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.
-
Detection: The stream of analyte particles passes through a light-scattering cell. A light source (e.g., a laser) illuminates the particles, and a photodiode detects the scattered light. The intensity of the scattered light is proportional to the mass of the analyte.[17][18]
This detection method is compatible with gradient elution, which is often necessary in HILIC, and provides a stable baseline, leading to improved sensitivity compared to Refractive Index (RI) detectors.[15][16][19]
Preparative Purification Workflow
The following diagram illustrates the comprehensive workflow for the purification of this compound, from initial sample preparation to final purity verification.
Caption: Workflow for HILIC-ELSD purification and analysis.
Detailed Application Protocol
Instrumentation and Materials
-
HPLC System: A preparative scale HPLC system equipped with a gradient pump, autosampler (or manual injector), and fraction collector.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A HILIC chemistry preparative column. An amide-bonded phase is highly recommended for its stability and selectivity with carbohydrates.[9]
-
Chemicals:
-
Crude this compound.
-
Acetonitrile (ACN), HPLC grade or higher.
-
Deionized Water (18.2 MΩ·cm).
-
Ammonium Formate or Ammonium Acetate, MS-grade.
-
-
Gas Supply: High-purity Nitrogen for the ELSD.
Method Parameters
The following tables summarize the recommended starting conditions. These should be optimized for your specific system and crude sample complexity.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Amide-bonded HILIC, 5 µm, ~21.2 x 150 mm | Amide phases offer excellent selectivity for sugars. The larger particle size and column dimensions are suitable for preparative scale work.[9] |
| Mobile Phase A | 10 mM Ammonium Formate in Water | A volatile buffer is crucial for compatibility with ELSD and MS, as non-volatile salts will not evaporate and will cause a high background signal.[19] |
| Mobile Phase B | Acetonitrile (ACN) | The organic component in HILIC; a high percentage promotes retention of the polar analyte. |
| Gradient | 90% B to 60% B over 20 minutes | Starts with high organic content to retain the analyte, then gradually increases water content to elute it. This gradient should be optimized. |
| Flow Rate | ~20 mL/min | This is a typical flow rate for a preparative column of these dimensions; it must be adjusted based on column manufacturer recommendations. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Vol. | 1-5 mL | Dependent on sample concentration and column loading capacity. |
Table 2: ELSD Detector Settings
| Parameter | Recommended Setting | Rationale |
| Drift Tube Temp. | 70 - 90 °C | Must be high enough to evaporate the mobile phase but low enough to avoid thermal degradation of the analyte.[20] |
| Nebulizer Temp. | 40 - 50 °C | Aids in the initial formation of a fine aerosol. Optimization is key for sensitivity.[20] |
| Nitrogen Gas Flow | 1.0 - 1.5 SLM (Standard Liters per Minute) | Affects droplet size and evaporation efficiency. Higher flows are often needed for higher aqueous content in the mobile phase.[18][20] |
Step-by-Step Experimental Procedure
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by dissolving the appropriate amount of ammonium formate in deionized water.
-
Filter both Mobile Phase A and B through a 0.45 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a small volume of the initial mobile phase (e.g., 90% ACN / 10% Water).
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the column.
-
-
System Equilibration:
-
Install the preparative HILIC column.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (90% B) at the set flow rate for at least 10-15 column volumes, or until the ELSD baseline is stable.
-
-
Analytical Scouting Run (Optional but Recommended):
-
Perform a small injection (e.g., 10-20 µL) of the prepared sample onto an analytical scale HILIC column using an appropriately scaled-down version of the preparative method.
-
This step confirms the retention time of the target compound and helps in setting the fraction collection window, saving time and solvent during the preparative run.
-
-
Preparative Purification Run:
-
Inject the filtered crude sample onto the equilibrated preparative column.
-
Start the gradient method and monitor the ELSD signal.
-
Program the fraction collector to begin collecting shortly before the target peak begins to elute and stop after the peak has returned to baseline. Collect fractions in appropriately sized, clean test tubes or bottles.
-
-
Post-Purification Processing:
-
Analyze small aliquots from the collected fractions using an analytical HPLC method to identify those containing the pure product.
-
Pool the fractions that meet the desired purity level.
-
Remove the mobile phase from the pooled fractions. Lyophilization (freeze-drying) is the preferred method as it is gentle and effectively removes the volatile water/ACN/ammonium formate mixture.
-
Weigh the final, dried product to determine the yield.
-
-
Final Purity Verification:
-
Confirm the purity of the final product using an analytical HILIC-ELSD method.
-
For structural confirmation and to ensure the absence of co-eluting impurities, further analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
-
Conclusion
The purification of highly polar, non-UV active compounds like this compound requires a departure from standard reversed-phase HPLC protocols. The combination of Hydrophilic Interaction Liquid Chromatography (HILIC) and Evaporative Light Scattering Detection (ELSD) provides a robust and reliable solution. HILIC ensures adequate retention and separation, while ELSD offers the universal detection necessary for compounds lacking a chromophore. By following the detailed protocol and understanding the scientific principles outlined in this guide, researchers can consistently achieve high levels of purity essential for advanced applications in glycobiology and pharmaceutical development.
References
- Agilent Technologies, Inc. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection.
- ResearchGate. (2025). Evaporative light scattering detection methodology for carbohydrate analysis by HPLC.
- PubMed. (2015). Improved evaporative light scattering detection for carbohydrate analysis.
- Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX.
- Wikipedia. (n.d.). Evaporative light scattering detector.
- Peak Scientific. (2016). The principles of ELSD.
- ResearchGate. (2017). How to analyse UV inactive compound on HPLC using UV Detector?
- Waters Corporation. (n.d.). HPLC Separation Modes.
- ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?
- Chemicalbook. (2023). METHYL-2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE.
- PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside.
- MedChemExpress. (n.d.). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
- Waters Corporation. (n.d.). Developing High Resolution HILIC Separations of Intact Glycosylated Proteins Using a Wide-Pore Amide-Bonded Stationary Phase.
- Merck Millipore. (n.d.). Analysis of Protein Glycosylation using HILIC.
- GIS User. (n.d.). HPLC Detectors: The Lab's Silent Partner in Spotting What Matters.
- National Center for Biotechnology Information. (n.d.). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Thermo Fisher Scientific. (n.d.). HILIC – An Alternative Separation Technique for Glycopeptides.
- TargetMol. (n.d.). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
-
Shimadzu Corporation. (2021). Fundamentals of HPLC 4. Apparatus constituting HPLC[16]. YouTube. Retrieved from
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- LCGC International. (2024). HILIC-Based Breakthroughs for Glycopeptides and Glycans.
Sources
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- 4. Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6 | CID 96523 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Improved evaporative light scattering detection for carbohydrate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Crystallization of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a vital biochemical reagent used in glycobiology research to study the structure, synthesis, and function of sugars in biological systems.[1][2] Obtaining this compound in a highly pure, crystalline form is paramount for ensuring experimental reproducibility and for structural studies such as X-ray crystallography. This application note provides a detailed, field-proven protocol for the crystallization of this compound. The methodology is grounded in the fundamental principles of solubility and crystal lattice formation, emphasizing controlled conditions to achieve high-purity crystals. We will delve into the causality behind solvent selection, temperature gradients, and crystal harvesting techniques to provide a self-validating and robust procedure.
Introduction: The Rationale for Crystallization
The purification of solid organic compounds is a cornerstone of chemical and pharmaceutical science. Recrystallization remains one of the most powerful techniques for this purpose, leveraging differences in solubility between the target compound and its impurities.[3] The underlying principle is that the solubility of most solids increases with temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the compound of interest will crystallize out in a purer form, leaving impurities behind in the "mother liquor."
For this compound (C₉H₁₇NO₆, MW: 235.23 g/mol ), a highly polar carbohydrate derivative, achieving a crystalline state is essential for confirming its structural integrity and purity.[4][5] Crystallographic studies have shown that this compound crystallizes from water as a dihydrate, a critical piece of information that informs our choice of solvent system.[6][7]
Foundational Principles: Solvent and Temperature
The success of any crystallization procedure hinges on the selection of an appropriate solvent and the careful control of temperature.
-
Solvent Selection: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3] Given the polar nature of the glycoside, with its multiple hydroxyl groups and an amide linkage, polar protic solvents are the logical choice. Water is an excellent and well-documented solvent for this compound.[6][7] Ethanol can also be employed, particularly for washing the final crystals, as the product's solubility will be lower in it than in pure water, thus minimizing yield loss.[8]
-
Temperature Control: A slow and gradual cooling process is indispensable for the formation of large, well-ordered crystals.[9] Rapid cooling often leads to the precipitation of a powder or very small crystals, which can trap impurities within the crystal lattice. The protocol described herein utilizes a multi-stage cooling process to maximize crystal quality and purity.
Data Summary: Key Crystallization Parameters
The following table summarizes the critical parameters for the successful crystallization of this compound.
| Parameter | Recommended Value/Solvent | Rationale & Justification |
| Primary Solvent | High-Purity Water (H₂O) | The compound is highly soluble in hot water and crystallizes as a dihydrate upon cooling. This is the most direct and documented method.[6][7] |
| Washing Solvent | Cold Deionized Water or Cold Ethanol | Cold solvents are used to wash impurities from the crystal surface without significantly re-dissolving the purified product.[8] |
| Dissolution Temperature | 60 - 75 °C | This temperature range is sufficient to fully dissolve the compound while safely below the boiling point of water, minimizing the risk of thermal degradation common with carbohydrates.[10] |
| Crystallization Temperature | Stepwise Cooling: Room Temperature, then 4 °C | Slow, undisturbed cooling to room temperature followed by refrigeration maximizes the crystal yield and promotes the growth of larger, higher-purity crystals.[9] |
| Starting Material Purity | >90% Recommended | While recrystallization is a purification technique, starting with a reasonably pure material (>90%) prevents impurities from interfering with the crystal nucleation and growth process. |
Detailed Crystallization Protocol
This protocol is designed for purifying approximately 1-5 grams of the target compound. Adjust solvent volumes accordingly for different scales.
Materials and Equipment:
-
This compound (impure solid)
-
Deionized Water
-
Ethanol (for washing, optional)
-
Erlenmeyer Flask
-
Hot Plate with Stirring Capability
-
Magnetic Stir Bar
-
Watch Glass (to cover the flask)
-
Büchner Funnel and Flask
-
Vacuum Source
-
Filter Paper
-
Spatula and Glass Rod
Step-by-Step Methodology
-
Dissolution of the Impure Solid:
-
Place the impure this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of deionized water to the flask. Start with a conservative volume (e.g., 5-10 mL per gram of solid).
-
Gently heat the mixture to approximately 70 °C on a hot plate with constant stirring.
-
Continue to add small portions of hot deionized water until the solid is completely dissolved. The goal is to create a saturated or near-saturated solution. Avoid adding a large excess of water, as this will reduce the final yield.
-
-
Hot Filtration (Optional - If Insoluble Impurities are Present):
-
If you observe any insoluble matter (dust, etc.) in the hot solution, perform a hot gravity filtration.
-
Pre-heat a separate flask and a glass funnel. Place a piece of fluted filter paper in the funnel.
-
Carefully pour the hot solution through the filter paper to remove the insoluble impurities. This step prevents unwanted nucleation sites from causing premature, rapid precipitation.
-
-
Controlled Cooling and Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass. This prevents solvent evaporation and contamination from airborne particulates.
-
Turn off the heat and allow the flask to cool slowly and undisturbed on the benchtop to room temperature. This is the most critical phase for crystal growth. Disturbances such as vibrations or agitation should be minimized.[9]
-
As the solution cools, you should observe the formation of crystals.
-
Once the flask has reached room temperature (typically after 1-2 hours), transfer it to a 4 °C refrigerator to complete the crystallization process and maximize the yield. Let it stand for several hours, or preferably overnight.
-
-
Harvesting the Crystals:
-
Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.
-
Wet the filter paper in the funnel with a small amount of cold deionized water to ensure it seals properly.
-
Turn on the vacuum and decant the supernatant (mother liquor) into the funnel.
-
Using a spatula, transfer the crystalline slurry into the funnel. Use a small amount of the cold filtrate to rinse any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold deionized water or cold ethanol.[8] This will remove any residual mother liquor and soluble impurities from the crystal surfaces. Use a minimal amount of washing solvent to avoid dissolving your product.
-
-
Drying the Final Product:
-
Leave the crystals in the Büchner funnel with the vacuum on for 15-30 minutes to pull air through and partially dry them.
-
Carefully transfer the purified, crystalline solid to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight, either in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C).
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the crystallization protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is too dilute; Supersaturation not achieved. | Re-heat the solution and boil off some of the solvent to increase the concentration. Allow to cool again. If that fails, try scratching the inner wall of the flask with a glass rod at the solution's surface to provide a nucleation site. |
| "Oiling Out" | Solution is too concentrated; Compound's melting point is lower than the crystallization temperature. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution. Allow it to cool again, but more slowly this time. |
| Formation of Powder or Tiny Needles | Crystallization occurred too rapidly; Too many nucleation sites. | Ensure the cooling process is slow and the solution is not disturbed. If using the hot filtration step, ensure all equipment is pre-heated to prevent premature crystallization. |
| Low Yield | Too much solvent was used; Crystals were washed with too much or warm solvent. | Use the minimum amount of solvent necessary for dissolution. Always use ice-cold solvent for washing and apply it sparingly. The mother liquor can sometimes be concentrated to yield a second, less pure crop of crystals. |
References
- Pravin M. et al. (n.d.). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside. PubMed.
- ResearchGate. (n.d.). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside | Request PDF.
- ResearchGate. (n.d.). Conformational disorder in the crystal structure of methyl 2-acetamido-2-deoxy-β- D -glucopyranosyl-(1→4)–2-acetamido-2-deoxy-β- D -glucopyranoside (methyl β-chitobioside)
- PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2016).
- Scribd. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Methyl 2-Acetamido-2-deoxy-β-D-glucopyranoside.
- MedChemExpress. (n.d.). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
- Chemistry LibreTexts. (2023).
- TargetMol. (n.d.). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
- University of Geneva. (n.d.).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside_TargetMol [targetmol.com]
- 3. mt.com [mt.com]
- 4. Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6 | CID 96523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
- 10. scribd.com [scribd.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Introduction: The Significance of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide unit found throughout nature. As a building block of complex glycans, its structural analysis is crucial in glycobiology, a field that studies the role of sugars in biological processes like cell-cell recognition, adhesion, and differentiation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful non-destructive analytical technique for determining the detailed covalent and conformational structure of carbohydrates in solution.[2][3][4]
This application note provides a comprehensive guide for researchers and drug development professionals on the structural elucidation of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside using a suite of modern 1D and 2D NMR experiments. We will move from sample preparation to the acquisition and interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC spectra, demonstrating how these techniques are synergistically applied to achieve unambiguous resonance assignment and structural confirmation.
Foundational Knowledge: Structure and Numbering
A clear understanding of the molecule's structure and the conventional numbering system for the pyranose ring is essential before beginning the analysis.
Caption: The systematic workflow for NMR-based structural elucidation.
Protocols and Methodologies
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. For carbohydrates, specific considerations are paramount.
Rationale:
-
Solvent: Deuterium oxide (D₂O) is the solvent of choice. Its deuterium atoms do not produce a large solvent signal in the ¹H spectrum. Furthermore, it allows for the exchange of labile hydroxyl (-OH) and amide (-NH) protons with deuterium, simplifying the spectrum by removing their signals and associated couplings. [2][4]* Concentration: For ¹H NMR, 5-25 mg of the sample is typically sufficient. However, ¹³C NMR is inherently less sensitive, requiring a more concentrated solution (e.g., 20-50 mg in 0.6-0.7 mL) to obtain a good signal-to-noise ratio in a reasonable time. [5]* Purity: Suspended solid particles will severely degrade spectral quality by distorting the magnetic field homogeneity, leading to broad lines. Filtration is a mandatory step.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 20-30 mg of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
-
Dissolution: Dissolve the sample in ~0.6 mL of high-purity D₂O (99.9%+ D).
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. [5]Do not use cotton wool, as solvents can leach impurities from it. 4. Capping: Securely cap the NMR tube to prevent contamination and sample evaporation.
Protocol 2: 1D NMR Spectroscopy
One-dimensional spectra provide the initial framework for the structure.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their scalar (J) couplings, which provides critical stereochemical information.
-
Acquisition Steps:
-
Insert the sample into a 500 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal from D₂O and perform shimming to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum, typically with 16-64 scans.
-
Process the data using Fourier transformation, followed by phase and baseline correction. Reference the residual HDO peak to 4.79 ppm.
-
-
Interpretation Insights:
-
Anomeric Proton (H1): This is the key starting point for assignment. It is attached to C1, which is bonded to two oxygen atoms, shifting it downfield (typically ~4.5-5.5 ppm) from other ring protons. [3] * Anomeric Configuration: The β-configuration is confirmed by a large vicinal coupling constant between H1 and H2 (³J_H1,H2_). A value of ~8-10 Hz indicates a trans-diaxial relationship between these protons, which is characteristic of the β-anomer in a ⁴C₁ chair conformation.
-
Acetamido and Methyl Groups: Look for two sharp singlets: one around ~2.0 ppm for the N-acetyl (CH₃) protons and another around ~3.4 ppm for the O-methyl (OCH₃) protons.
-
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon atoms.
-
Acquisition Steps:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. Due to lower sensitivity, this will require a larger number of scans (e.g., 1024 or more).
-
Process the data and reference the spectrum appropriately (e.g., using an internal standard or referencing based on the ¹H spectrum).
-
-
Interpretation Insights:
-
Anomeric Carbon (C1): This carbon is the most downfield in the ring region (~100-105 ppm) due to being attached to two electronegative oxygen atoms.
-
Other Ring Carbons: C2-C5 typically resonate in the 55-80 ppm range. C2 is often shifted downfield due to the nitrogen attachment. C6, the exocyclic carbon, appears around 62 ppm.
-
Acetamido and Methyl Groups: The N-acetyl methyl carbon resonates around 23 ppm, its carbonyl carbon around 175 ppm, and the O-methyl carbon around 57 ppm.
-
Protocol 3: 2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for unambiguously connecting the signals identified in the 1D spectra. [6][7] A. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through 2 or 3 bonds. [6]It is used to "walk" along the proton backbone of the pyranose ring.
-
Acquisition: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
Interpretation:
-
Locate the anomeric proton (H1) on the diagonal.
-
A cross-peak between H1 and another proton identifies H2.
-
From H2 on the diagonal, find its cross-peak to identify H3.
-
Continue this process (H3→H4, H4→H5, H5→H6a/H6b) to trace the entire spin system of the ring.
-
B. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC (or HMQC) experiment maps protons directly to the carbons they are attached to (one-bond ¹J_CH_ correlation). [6]This is the most reliable way to assign carbon resonances.
-
Acquisition: Acquire a standard sensitivity-enhanced HSQC experiment.
-
Interpretation: Each cross-peak in the 2D spectrum correlates a specific proton resonance (on the F2 axis) with its directly attached carbon resonance (on the F1 axis). For example, the cross-peak corresponding to the H1 chemical shift will reveal the C1 chemical shift.
C. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). [6]It is invaluable for connecting different spin systems and confirming the placement of substituents.
-
Acquisition: Acquire a standard HMBC experiment, optimized for a long-range coupling of ~8 Hz.
-
Interpretation:
-
Glycosidic Linkage: A crucial correlation will be seen from the O-methyl protons (~3.4 ppm) to the anomeric carbon (C1, ~102 ppm), confirming the methyl glycoside linkage.
-
Acetamido Group: Correlations from the H2 proton to the acetamido carbonyl carbon (~175 ppm) and from the N-acetyl methyl protons (~2.0 ppm) to the same carbonyl carbon will confirm the location and assignment of this group.
-
Ring Connectivity: Correlations between H1 and C2, H1 and C5, etc., provide further confirmation of the ring assignments.
-
Data Summary and Interpretation
Integrating the data from all experiments allows for the complete and unambiguous assignment of all proton and carbon signals.
Table 1: Summary of NMR Assignments for Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside in D₂O
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Multiplicity, J (Hz) | Key COSY Correlations (H→H) | Key HMBC Correlations (H→C) |
| 1 | ~102.5 | ~4.60 | d, J ≈ 8.5 | H2 | C2, C3, C5, OCH₃ |
| 2 | ~57.0 | ~3.80 | dd, J ≈ 8.5, 10.5 | H1, H3 | C1, C3, C=O |
| 3 | ~75.0 | ~3.60 | t, J ≈ 9.5 | H2, H4 | C1, C2, C4, C5 |
| 4 | ~71.0 | ~3.50 | t, J ≈ 9.5 | H3, H5 | C2, C3, C5, C6 |
| 5 | ~77.0 | ~3.45 | ddd, J ≈ 9.5, 5.0, 2.5 | H4, H6a, H6b | C1, C3, C4, C6 |
| 6a | \multirow{2}{*}{~62.0} | ~3.90 | dd, J ≈ 12.0, 2.5 | H5, H6b | C4, C5 |
| 6b | ~3.75 | dd, J ≈ 12.0, 5.0 | H5, H6a | C4, C5 | |
| OCH₃ | ~57.5 | ~3.40 | s | - | C1 |
| NHAc-CH₃ | ~23.0 | ~2.05 | s | - | C=O, C2 |
| NHAc-C=O | ~175.5 | - | - | - | C2 |
Note: Chemical shifts (δ) are approximate and can vary slightly based on concentration, temperature, and instrument.
Caption: Key HMBC correlations confirming substituent placement.
Conclusion
By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and confident structural assignment of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be achieved. This workflow not only confirms the identity of the compound but also provides a robust template for the analysis of more complex oligosaccharides and glycoconjugates. The causality-driven approach—understanding why each experiment is chosen and how it contributes to the final picture—is fundamental to leveraging the full power of NMR spectroscopy in modern chemical and biological research.
References
-
Determination of glycan structure by nuclear magnetic resonance. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]
-
[Determination of glycan structure by NMR]:Glycoscience Protocol Online Database. GlycoPOD. [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health (NIH). [Link]
-
Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. [Link]
-
Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]
-
Direct NMR analysis of sugars from glycosides. College of Environmental Science and Forestry - ESF Experts. [Link]
-
Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6. PubChem. [Link]
-
Synthesis of Methyl 2-Acetamido-2-deoxy-1-seleno-ß-d-gluco- and galacto-pyranoside: Selenium Metabolites in Human Urine. Australian Journal of Chemistry. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]
-
How to make an NMR sample. University of Cambridge. [Link]
-
Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. ResearchGate. [Link]
-
Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. National Institutes of Health (NIH). [Link]
-
2D NMR Analysis - H-H COSY NMR. YouTube. [Link]
-
COSY Spectra. Chemistry LibreTexts. [Link]
-
Two-Dimensional NMR Spectroscopy (COSY & HSQC). YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. youtube.com [youtube.com]
- 7. cigs.unimo.it [cigs.unimo.it]
Application Note: Mass Spectrometry Characterization of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
<
Abstract
This application note provides a comprehensive guide for the mass spectrometric characterization of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Methyl-β-GlcNAc). As a fundamental monosaccharide derivative, its accurate identification and structural elucidation are critical in glycobiology, drug development, and quality control. This document details protocols for sample preparation, and analysis using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. We delve into the principles of Collision-Induced Dissociation (CID) to interpret fragmentation patterns, offering researchers a robust framework for unambiguous characterization.
Introduction: The Significance of Methyl-β-GlcNAc
This compound is a methylated derivative of N-acetylglucosamine (GlcNAc), a ubiquitous monosaccharide in biological systems.[1][2][3] GlcNAc is a key component of glycoproteins, glycolipids, and glycosaminoglycans, playing vital roles in cell signaling, adhesion, and immune responses.[2][4] The methyl glycoside form is often used as a synthetic standard, a substrate for enzymatic assays, or a building block in the synthesis of more complex glycans.[5][6]
Mass spectrometry (MS) is an indispensable tool for carbohydrate analysis due to its high sensitivity, speed, and ability to provide detailed structural information from minute sample quantities.[4][7] Unlike template-driven molecules like proteins and nucleic acids, carbohydrates exhibit vast structural diversity, including isomerism, which makes their analysis challenging.[4][8] This guide will address these challenges by providing optimized MS-based workflows.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| Alternate Names | Methyl N-Acetyl-β-D-glucosaminide | [9] |
| CAS Number | 3946-01-8 | [9] |
| Molecular Formula | C₉H₁₇NO₆ | [9] |
| Molecular Weight | 235.23 g/mol | [9][10] |
| Monoisotopic Mass | 235.10558726 Da | [10] |
Foundational Concepts: Ionization and Fragmentation
The successful mass spectrometric analysis of carbohydrates like Methyl-β-GlcNAc hinges on two key processes: efficient ionization to generate gas-phase ions and controlled fragmentation to deduce structural features.
Ionization Techniques: ESI vs. MALDI
"Soft" ionization techniques are essential for analyzing intact biomolecules without significant degradation.[8][11]
-
Electrospray Ionization (ESI): ESI is a solution-based technique where a high voltage is applied to a liquid sample to create an aerosol of charged droplets.[11][12] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[12][13] ESI is particularly well-suited for coupling with liquid chromatography (LC) for online separation and analysis of complex mixtures.[14][15][16] It often produces multiply charged ions, which can extend the mass range of the analyzer.[11]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules.[8][17] MALDI is known for its high sensitivity, tolerance to salts and contaminants, and the predominant generation of singly charged ions, which simplifies spectral interpretation.[4][18]
The choice between ESI and MALDI depends on the sample complexity, desired throughput, and whether online separation is required. For pure standards like Methyl-β-GlcNAc, both techniques are highly effective.
Tandem Mass Spectrometry (MS/MS) and Fragmentation
While a single-stage MS analysis provides the molecular weight of the analyte, tandem mass spectrometry (MS/MS) is required for detailed structural elucidation.[4][7] In MS/MS, a specific precursor ion (e.g., the protonated or sodiated molecule of Methyl-β-GlcNAc) is selected, subjected to activation, and the resulting fragment ions are mass-analyzed.[19]
Collision-Induced Dissociation (CID) is the most common activation method.[20] In CID, precursor ions collide with neutral gas molecules (like argon or nitrogen), converting kinetic energy into internal energy, which induces fragmentation.[20] The fragmentation of glycosides primarily occurs through two pathways:
-
Glycosidic Bond Cleavage: Fission of the bond between the monosaccharide units or between the sugar and the aglycone (the methyl group in this case). This yields B- and Y-type ions.
-
Cross-Ring Cleavage: Fragmentation of the sugar ring itself, which provides information about the monosaccharide structure. This produces A- and X-type ions.
The standardized nomenclature by Domon and Costello is used to systematically label these fragment ions, providing a universal language for interpreting glycan MS/MS spectra.[20][21]
Caption: General workflow for tandem mass spectrometry (MS/MS).
Experimental Protocols
The following protocols provide a starting point for the analysis of Methyl-β-GlcNAc. Instrument parameters should be optimized for the specific mass spectrometer being used.
Sample Preparation
Accurate and reproducible results begin with proper sample preparation.[22][23]
Materials:
-
This compound standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (for ESI)
-
2,5-Dihydroxybenzoic acid (DHB) matrix (for MALDI)
-
Trifluoroacetic acid (TFA) (for MALDI)
Protocol:
-
Stock Solution: Prepare a 1 mg/mL stock solution of Methyl-β-GlcNAc in a 50:50 (v/v) mixture of methanol and water.
-
ESI Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using 50:50 methanol/water containing 0.1% formic acid. The acid promotes protonation ([M+H]⁺).
-
MALDI Sample Preparation (Dried-Droplet Method):
-
Prepare a saturated solution of DHB matrix in 70:30 (v/v) acetonitrile/water with 0.1% TFA.
-
Mix 1 µL of the analyte stock solution (or a dilution) with 1 µL of the DHB matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely, forming a crystalline spot.
-
ESI-MS and ESI-MS/MS Protocol
This protocol is designed for analysis via direct infusion or coupled with Liquid Chromatography (LC).
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source is recommended for high-resolution analysis.
LC-MS Setup (Optional but Recommended):
-
Column: An amide-based HILIC column is suitable for separating polar compounds like glycosides.[24]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A gradient from high organic content to higher aqueous content.
-
Flow Rate: 0.2-0.4 mL/min.
Mass Spectrometer Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Promotes the formation of protonated [M+H]⁺ and sodiated [M+Na]⁺ adducts. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage for stable spray and efficient ionization. |
| Source Temp. | 100 - 150 °C | Assists in desolvation without causing thermal degradation. |
| MS1 Scan Range | m/z 100 - 500 | To detect the precursor ions of interest. |
| MS/MS Precursor Ion | m/z 236.1 (for [M+H]⁺) | Isolation of the protonated molecular ion for fragmentation. |
| Collision Energy (CID) | 10 - 30 eV | Ramped or stepped energy to observe a range of fragment ions. |
MALDI-MS and MALDI-TOF/TOF Protocol
Instrumentation: A MALDI time-of-flight (TOF) mass spectrometer, preferably with tandem (TOF/TOF) capabilities.
Mass Spectrometer Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Ion Reflector | Provides high resolution and mass accuracy. |
| Laser Power | Optimized for signal intensity | Use the minimum power necessary to avoid in-source decay and analyte fragmentation. |
| MS1 Scan Range | m/z 100 - 500 | To detect the precursor ions of interest. |
| MS/MS Precursor Ion | m/z 258.1 (for [M+Na]⁺) | Sodiated adducts are often more stable and abundant in MALDI. |
| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |
Data Interpretation: Expected Ions and Fragmentation Pathway
Full Scan Mass Spectrum
In the initial MS1 scan, the primary ions observed will be the protonated molecule [M+H]⁺ and adducts with alkali metals, most commonly sodium [M+Na]⁺ and potassium [M+K]⁺.
Expected Precursor Ions:
| Ion | Calculated m/z |
| [M+H]⁺ | 236.113 |
| [M+Na]⁺ | 258.095 |
| [M+K]⁺ | 274.069 |
Calculated from the monoisotopic mass of 235.106 Da.
MS/MS Fragmentation Analysis
The fragmentation of the [M+H]⁺ ion (m/z 236.1) is highly informative. The primary cleavage occurs at the glycosidic bond, leading to the loss of the methyl group and methanol.
Key Diagnostic Fragment Ions from [M+H]⁺:
| m/z (Calculated) | Ion Type | Description |
| 204.087 | [M+H - CH₄O]⁺ | Loss of methanol, forming a characteristic oxonium ion. |
| 162.065 | Further loss of C₂H₂O (ketene) from the N-acetyl group. | |
| 144.055 | Loss of acetic acid from the m/z 204 ion. | |
| 126.045 | Further dehydration from the m/z 144 ion. |
The most abundant fragment ion is typically m/z 204, corresponding to the N-acetylglucosamine oxonium ion.[25] This ion is a hallmark of GlcNAc-containing structures.
Caption: Proposed CID fragmentation of protonated Methyl-β-GlcNAc.
Conclusion
This application note outlines reliable and detailed protocols for the mass spectrometric characterization of this compound using both ESI and MALDI ionization techniques. By employing high-resolution MS for accurate mass measurement and tandem MS (CID) for structural fragmentation analysis, researchers can confidently identify and characterize this important monosaccharide derivative. The provided workflows and expected fragmentation data serve as a robust foundation for applications in glycobiology, pharmaceutical development, and chemical synthesis.
References
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Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC. Available at: [Link]
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Analysis of carbohydrates by mass spectrometry. PubMed. Available at: [Link]
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Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]
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Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. Available at: [Link]
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Higher energy collision dissociation (HCD) product ion-triggered electron transfer dissociation (ETD) mass spectrometry for the analysis of N-linked glycoproteins. PubMed. Available at: [Link]
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Analysis of Carbohydrates by Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
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Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. PubMed. Available at: [Link]
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FIGURE 51.3. [Collision-induced dissociation–tandem mass spectrometry (CID-MS/MS)...]. Essentials of Glycobiology - NCBI Bookshelf. Available at: [Link]
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Practical Guide to Monosaccharide Composition Analysis: Enhancing Sample Analysis Efficiency. MtoZ Biolabs. Available at: [Link]
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Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Waters Corporation. Available at: [Link]
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Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. PMC - PubMed Central. Available at: [Link]
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Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization. National Institute of Standards and Technology. Available at: [Link]
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Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6. PubChem. Available at: [Link]
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Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. NIH. Available at: [Link]
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Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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An LC-MS/MS Approach for Determining Glycosidic Linkages. PMC - NIH. Available at: [Link]
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Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines. NIH. Available at: [Link]
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Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. Available at: [Link]
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Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. Semantic Scholar. Available at: [Link]
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Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry - ACS Publications. Available at: [Link]
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Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of N-Acetylglucosamine Concentration in Human Plasma. ResearchGate. Available at: [Link]
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Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010. PubMed Central. Available at: [Link]
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Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. MDPI. Available at: [Link]
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MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling. Analytical Methods (RSC Publishing). Available at: [Link]
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MALDI-2 for the Enhanced Analysis of N-Linked Glycans by Mass Spectrometry Imaging. ACS Publications. Available at: [Link]
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Sensitive and Structure-Informative N-Glycosylation Analysis by MALDI-MS. J-Stage. Available at: [Link]
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N-Acetylglucosamine and Immunoglobulin Strengthen Gut Barrier Integrity via Complementary Microbiome Modulation. MDPI. Available at: [Link]
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Mass spectrum and the fragmentation pattern of the peracetylated methyl... ResearchGate. Available at: [Link]
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Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia. Available at: [Link]
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Principles of Electrospray Ionization. PMC - PubMed Central - NIH. Available at: [Link]
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Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl). PubMed. Available at: [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available at: [Link]
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A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]
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Electrospray ionization. Wikipedia. Available at: [Link]
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Unraveling the Mechanism of Electrospray Ionization. UNR Chemistry Department SIL. Available at: [Link]
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Article. Semantic Scholar. Available at: [Link]
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Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. Available at: [Link]
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2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. MDPI. Available at: [Link]
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Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside. PubMed. Available at: [Link]
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Study of the Fragmentation of D-Glucose and Alkylmonoglycosides in the Presence of Sodium Ions in an Ion-Trap Mass Spectrometer. ResearchGate. Available at: [Link]
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Synthesis of 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranosides. PubMed. Available at: [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available at: [Link]
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Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Glycosidic Linkages with a Classic Substrate
In the intricate world of glycobiology, understanding the activity of glycoside hydrolases is paramount. These enzymes play critical roles in a vast array of biological processes, from cellular signaling and immune responses to pathogenesis. Among the arsenal of tools available to researchers, synthetic substrates provide a standardized and reproducible means to probe enzyme activity. Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as Methyl-N-acetyl-β-D-glucosaminide, is a valuable substrate for the specific assay of β-N-acetylglucosaminidases (EC 3.2.1.52), a class of exoglycosidases that cleave terminal N-acetylglucosamine (GlcNAc) residues from glycoconjugates.[1][2]
This application note provides a comprehensive guide to the use of this compound in enzyme assays. We will delve into the rationale behind its use, provide detailed protocols for quantifying enzyme activity through the detection of its reaction products, and offer insights into experimental design and data interpretation.
The Rationale: Why Choose this compound?
The choice of substrate is a critical decision in designing an enzyme assay. While chromogenic and fluorogenic substrates offer convenience, this compound presents a simple, unmodified structure that can be advantageous in certain applications. Its use allows for the direct measurement of the natural enzymatic reaction without the potential steric hindrance or altered kinetics that can be introduced by bulky reporter groups.[3]
The enzymatic hydrolysis of this compound by β-N-acetylglucosaminidase yields two products: N-acetylglucosamine (GlcNAc) and methanol . The quantification of either of these products forms the basis of the enzyme assay.
Figure 1: Enzymatic hydrolysis of the substrate.
Experimental Design: Key Considerations
Before proceeding to the protocols, several factors must be considered to ensure a robust and reliable assay:
-
Enzyme Purity and Concentration: The purity of the enzyme preparation will significantly impact the results. Contaminating enzymes could interfere with the assay. The enzyme concentration should be optimized to ensure that the reaction rate is linear over the desired time course.
-
Substrate Concentration: The concentration of this compound should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure that the reaction rate is sensitive to changes in enzyme activity.
-
Buffer and pH: The choice of buffer and its pH is critical for optimal enzyme activity. Most β-N-acetylglucosaminidases have an optimal pH in the acidic to neutral range.[1]
-
Temperature: Enzyme activity is highly dependent on temperature. The assay should be performed at a constant and controlled temperature.
-
Controls: Appropriate controls are essential for valid data interpretation. These include:
-
Blank (No Enzyme): To account for any non-enzymatic substrate degradation.
-
Blank (No Substrate): To account for any interfering substances in the enzyme preparation.
-
Positive Control: A known amount of active enzyme to ensure the assay is working correctly.
-
Inhibitor Control (Optional): To demonstrate the specificity of the enzyme activity.
-
Protocol 1: Quantification of N-acetylglucosamine using the Morgan-Elson Method
This protocol describes the determination of β-N-acetylglucosaminidase activity by quantifying the released N-acetylglucosamine using the classic Morgan-Elson colorimetric method.[1][4][5] This method involves the heat-induced conversion of N-acetylglucosamine in an alkaline solution to a chromogen, which then reacts with p-dimethylaminobenzaldehyde (DMAB) to produce a stable red-violet color.[1][6]
Materials
| Reagent | Preparation |
| Assay Buffer | 0.1 M Citrate-phosphate buffer, pH 4.5 |
| Substrate Solution | 10 mM this compound in Assay Buffer |
| Enzyme Solution | Purified or partially purified β-N-acetylglucosaminidase diluted in Assay Buffer |
| Stop Solution | 0.5 M Sodium Carbonate |
| Borate Solution | 0.8 M Potassium tetraborate, pH 9.1 |
| DMAB Reagent | Dissolve 10 g of p-dimethylaminobenzaldehyde in 90 ml of glacial acetic acid. Add 10 ml of concentrated hydrochloric acid. This reagent should be prepared fresh. |
| N-acetylglucosamine Standard Stock Solution | 1 mg/mL N-acetylglucosamine in water |
Experimental Workflow
Figure 2: Workflow for the Morgan-Elson based assay.
Step-by-Step Protocol
-
Prepare N-acetylglucosamine Standards: Prepare a series of dilutions of the N-acetylglucosamine standard stock solution in water to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Set up the Enzymatic Reaction:
-
In a microcentrifuge tube, add 50 µL of Substrate Solution.
-
Pre-incubate the tube at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 50 µL of the Enzyme Solution and mix gently.
-
For the blank, add 50 µL of Assay Buffer instead of the Enzyme Solution.
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at the optimal temperature.
-
-
Stop the Reaction: Add 10 µL of Stop Solution to each tube and vortex to mix.
-
Morgan-Elson Colorimetric Reaction:
-
To each tube (including standards), add 60 µL of Borate Solution.
-
Heat the tubes in a boiling water bath for 3 minutes.
-
Cool the tubes to room temperature in a water bath.
-
Add 1 mL of DMAB Reagent to each tube and mix thoroughly.
-
Incubate at 37°C for 20 minutes to allow for color development.
-
-
Measure Absorbance: Transfer the solutions to a cuvette or a 96-well plate and measure the absorbance at 585 nm using a spectrophotometer.
-
Calculate Enzyme Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the standard curve to determine the concentration of N-acetylglucosamine produced in each sample.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified assay conditions.
-
Protocol 2: Quantification of Methanol using an Enzymatic Assay
An alternative approach is to quantify the other reaction product, methanol. This can be achieved using a coupled enzymatic assay involving alcohol oxidase and formaldehyde dehydrogenase.[7] Alcohol oxidase converts methanol to formaldehyde, which is then specifically oxidized by formaldehyde dehydrogenase in the presence of NAD+, leading to the formation of NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[8]
Materials
| Reagent | Preparation |
| Assay Buffer | 0.1 M Potassium phosphate buffer, pH 7.5 |
| Substrate Solution | 10 mM this compound in Assay Buffer |
| Enzyme Solution | Purified or partially purified β-N-acetylglucosaminidase diluted in Assay Buffer |
| Methanol Detection Reagent | A commercially available kit or a self-prepared cocktail containing: Alcohol oxidaseFormaldehyde dehydrogenaseNAD+Reduced glutathione (GSH) as a cofactor for some formaldehyde dehydrogenases |
| Methanol Standard Stock Solution | 1 M Methanol in water |
Experimental Workflow
Figure 3: Workflow for the methanol detection assay.
Step-by-Step Protocol
-
Prepare Methanol Standards: Prepare a series of dilutions of the Methanol standard stock solution in water to generate a standard curve (e.g., 0, 1, 2, 5, 10, 20 µM).
-
Set up the Enzymatic Reaction:
-
Follow the same procedure as in Protocol 1, step 2, to carry out the hydrolysis of this compound.
-
-
Stop the Reaction (Optional): The primary reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) if the methanol detection enzymes are heat-labile.
-
Methanol Detection:
-
In a 96-well plate, add 50 µL of the completed enzymatic reaction mixture (or the standards).
-
Add 50 µL of the Methanol Detection Reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measure Absorbance: Measure the absorbance at 340 nm using a microplate reader.
-
Calculate Enzyme Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the methanol standard curve to determine the concentration of methanol produced in each sample.
-
Calculate the enzyme activity as described in Protocol 1.
-
Data Interpretation and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Standard Curve | A linear relationship between the concentration of the standard (GlcNAc or Methanol) and absorbance. | Non-linear curve: Check the accuracy of dilutions, reagent preparation, and incubation times. Ensure the spectrophotometer is calibrated. |
| Blank Absorbance | Close to zero. | High blank absorbance: Indicates contamination of reagents or non-enzymatic substrate degradation. Prepare fresh reagents. |
| Enzyme Activity | A measurable increase in product formation over time, proportional to the enzyme concentration. | No or low activity: Check the enzyme's activity with a positive control substrate. Verify the assay conditions (pH, temperature). Ensure the enzyme is not denatured. |
| Reproducibility | Consistent results between replicate samples. | Poor reproducibility: Ensure accurate pipetting and thorough mixing. Maintain consistent incubation times and temperatures. |
Conclusion
This compound remains a fundamental tool for the characterization of β-N-acetylglucosaminidase activity. The choice between detecting N-acetylglucosamine via the Morgan-Elson method or methanol via a coupled enzymatic assay will depend on the specific experimental context, available equipment, and potential interfering substances in the sample. By carefully considering the experimental design and following the detailed protocols provided, researchers can obtain reliable and reproducible data to advance their understanding of these important enzymes in health and disease.
References
-
Kamemura, K. (2014). In vitro enzyme assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase). GlycoPOD. Retrieved from [Link]
- Gao, Y., Wells, L., Comer, F.I., Parker, G.J., & Hart, G.W. (2001). Dynamic O-glycosylation of nuclear and cytosolic proteins: Cloning and characterization of a neutral cytosolic β-N-acetylglucosaminidase from bovine brain. Journal of Biological Chemistry, 276(13), 9838-9845.
- Leloir, L. F., & Cardini, C. E. (1956). The Morgan-Elson reaction. Biochimica et Biophysica Acta, 20, 33-42.
- Morgan, W. T. J., & Elson, L. A. (1934). A colorimetric method for the determination of N-acetylglucosamine and N-acetylchondrosamine. Biochemical Journal, 28(3), 988–995.
- Reissig, J. L., Strominger, J. L., & Leloir, L. F. (1955). A modified colorimetric method for the estimation of N-acetylamino sugars. Journal of Biological Chemistry, 217(2), 959-966.
-
Creative BioMart. (n.d.). β-N-Acetylglucosaminidase Colorimetric Activity Assay Kit. Retrieved from [Link]
- Ikenaga, H., & Inoue, Y. (1975). A new colorimetric method for the determination of N-acetylglucosamine. Analytical Biochemistry, 66(1), 144-151.
- Vinet, B. (1987). An enzymic assay for the specific determination of methanol in serum. Clinical Chemistry, 33(12), 2204–2208.
-
Assay Genie. (n.d.). Methanol Assay Kit (Colorimetric). Retrieved from [Link]
- Dong, D. L., & Hart, G. W. (1994). Purification and characterization of an O-GlcNAc selective N-acetyl-beta-D-glucosaminidase from rat spleen cytosol. The Journal of biological chemistry, 269(30), 19321–19330.
- Wells, L., Gao, Y., Mahoney, J. A., Vosseller, K., Chen, C., Rosen, A., & Hart, G. W. (2002). Dynamic O-glycosylation of nuclear and cytosolic proteins: further characterization of the nucleocytoplasmic beta-N-acetylglucosaminidase, O-GlcNAcase. The Journal of biological chemistry, 277(3), 1755–1761.
- Vinet, B., & Zizian, L. (1979). Enzymatic assay of methanol in serum. Clinical chemistry, 25(8), 1517–1518.
- Ashwell, G. (1957). Colorimetric analysis of sugars. In Methods in Enzymology (Vol. 3, pp. 73-105). Academic Press.
- An Enzymic Assay for the Specific Determination of Methanol in Serum. (1987). Clinical Chemistry, 33(12), 2204-2208.
-
Assay Genie. (n.d.). β-N-Acetylglucosaminidase (NAG) Activity Assay Kit. Retrieved from [Link]
- Tarentino, A. L., & Maley, F. (1974). Purification and properties of an endo-beta-N-acetylglucosaminidase from Streptomyces griseus. The Journal of biological chemistry, 249(3), 811–817.
Sources
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- 2. β-N-Acetylglucosaminidase Colorimetric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A colorimetric method for the determination of N-acetylglucosamine and N-acetylchrondrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clsjournal.ascls.org [clsjournal.ascls.org]
- 6. Analysis of the Morgan-Elson chromogens by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. [PDF] An enzymic assay for the specific determination of methanol in serum. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Role of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in Modern Lectin Binding Studies
Introduction: The Specificity Problem in Glycobiology
The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. This intricate world of carbohydrates mediates a vast array of biological events, from immune responses and cell-cell recognition to pathogen invasion and signal transduction.[1][2][3] The proteins that decipher this "sugar code" are known as lectins.[4][5] Understanding the precise binding specificity of a lectin is paramount to elucidating its biological function and harnessing its potential in diagnostics and therapeutics.[6][7]
However, lectin-carbohydrate interactions are often characterized by low affinity, with dissociation constants (K_d) typically in the micromolar to millimolar range.[8][9] This necessitates highly sensitive and robust analytical methods to accurately characterize these binding events. A crucial tool in the glycobiologist's arsenal is the use of specific, well-defined carbohydrate analogs to probe and validate these interactions.
This guide focuses on one such indispensable reagent: Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (also known as Methyl-β-N-acetylglucosaminide or Methyl-β-GlcNAc). We will explore the scientific rationale for its use and provide detailed, field-proven protocols for its application in key lectin binding assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously define and leverage lectin-glycan interactions.
Chapter 1: The Reagent - A Profile of Methyl-β-GlcNAc
Methyl-β-GlcNAc is a synthetic monosaccharide derivative that serves as a stable and specific analog of a terminal β-linked N-acetylglucosamine residue, a common motif in numerous biological glycans.[10]
Key Chemical and Physical Properties
The properties of Methyl-β-GlcNAc make it an ideal reagent for in-vitro binding studies.
| Property | Value | Source |
| IUPAC Name | N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | [11] |
| CAS Number | 3946-01-8 | [12] |
| Molecular Formula | C₉H₁₇NO₆ | [11][12] |
| Molecular Weight | 235.23 g/mol | [11][12] |
| Anomeric Configuration | Beta (β) | [13][14] |
| Form | Crystalline solid, often as a dihydrate | [13][14] |
The Scientific Rationale: Why Use a Methyl Glycoside?
The utility of Methyl-β-GlcNAc stems from its carefully designed structure, which offers two primary advantages over the natural monosaccharide, N-acetylglucosamine (GlcNAc).
-
Anomeric Stabilization : The methyl group at the anomeric carbon (C1) locks the sugar in the β-pyranose ring conformation.[13] This prevents mutarotation in solution, ensuring that the lectin is presented with a single, conformationally defined epitope. This is critical for obtaining clean, reproducible binding data.
-
Resistance to Hydrolysis : The O-glycosidic bond of the methyl group is resistant to cleavage by glycosidase enzymes that may be present in complex biological samples. This stability ensures the inhibitor's concentration remains constant throughout the experiment.
These features establish Methyl-β-GlcNAc as a perfect tool for acting as a competitive inhibitor . It specifically competes with GlcNAc-containing glycans for the carbohydrate recognition domain (CRD) of lectins, making it invaluable for validating binding specificity and determining the affinity of other, more complex ligands.[15] A prime example is its use with Wheat Germ Agglutinin (WGA), a well-characterized lectin with high specificity for GlcNAc and sialic acid residues.[8]
Chapter 2: Core Methodologies & Experimental Strategy
Methyl-β-GlcNAc is not used in isolation but as a critical component within sophisticated biophysical and biochemical assays. The choice of method depends on the specific question being asked—be it thermodynamic characterization, kinetic analysis, or high-throughput screening.
// Nodes Question [label="Primary Research Question", fillcolor="#4285F4"];
Thermo [label="Thermodynamics?\n(Kd, ΔH, ΔS)", shape=ellipse, fillcolor="#34A853"]; Kinetics [label="Kinetics?\n(ka, kd, KD)", shape=ellipse, fillcolor="#FBBC05"]; Specificity [label="Specificity?\n(Is binding GlcNAc-dependent?)", shape=ellipse, fillcolor="#EA4335"];
ITC [label="Isothermal Titration\nCalorimetry (ITC)", fillcolor="#34A853"]; SPR [label="Surface Plasmon\nResonance (SPR)", fillcolor="#FBBC05"]; Array [label="Glycan Microarray", fillcolor="#EA4335"]; ELLA [label="Enzyme-Linked\nLectin Assay (ELLA)", fillcolor="#EA4335"];
// Edges Question -> Thermo [label=" What are the driving\n forces of binding?"]; Question -> Kinetics [label=" How fast is the\n interaction?"]; Question -> Specificity [label=" What is the specific\n carbohydrate target?"];
Thermo -> ITC [label="Direct Measurement"]; Kinetics -> SPR [label="Real-time Analysis"]; Specificity -> Array [label="High-Throughput\nScreening"]; Specificity -> ELLA [label="Plate-Based\nValidation"];
// Invisible nodes for alignment subgraph { rank = same; Thermo; Kinetics; Specificity; } }
Figure 1: Strategic workflow for selecting the appropriate lectin binding assay.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization of biomolecular interactions.[16][17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[18][19]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[20][21] It provides detailed kinetic information, including the association rate constant (k_a) and dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated.[4][22]
Glycan Microarrays
Glycan microarrays are a high-throughput platform used to profile the binding specificity of a lectin against hundreds of different immobilized glycans simultaneously.[23][24][25] This method is exceptionally powerful for discovering novel glycan ligands and defining a lectin's binding portfolio.[26][27]
Chapter 3: Detailed Protocols & Self-Validating Experimental Designs
Here, we present detailed protocols that incorporate Methyl-β-GlcNAc. Each protocol is designed as a self-validating system, including critical controls and expert insights to ensure data integrity.
Protocol 3.1: Isothermal Titration Calorimetry (ITC) - Competitive Inhibition Assay
Principle: This assay determines the binding affinity of a primary ligand (e.g., a complex glycoprotein) by measuring how effectively it competes with a known, lower-affinity inhibitor (Methyl-β-GlcNAc) for the lectin's binding site. This is particularly useful when the primary ligand's concentration or molecular weight is difficult to determine accurately.
Expert Insight: The key to a successful competitive ITC experiment is ensuring the concentrations are set within the appropriate "c-window" (c = n * [Macromolecule] / K_d), ideally between 5 and 250, for the reference inhibitor (Methyl-β-GlcNAc).[17] This ensures a well-defined sigmoidal binding curve for the reference titration, which is essential for accurate fitting.
Materials:
-
Purified lectin (e.g., Wheat Germ Agglutinin, WGA)
-
This compound
-
Primary ligand of interest (e.g., a purified glycoprotein)
-
ITC Buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Crucially, all components must be in identically buffer-matched solution to minimize heats of dilution. [16]
-
Isothermal Titration Calorimeter and associated consumables.
Procedure:
-
Sample Preparation: a. Prepare a stock solution of lectin (e.g., 50 µM WGA) in ITC buffer. b. Prepare a stock solution of Methyl-β-GlcNAc (e.g., 2 mM) in the exact same ITC buffer. c. Prepare a solution of the lectin (e.g., 50 µM) pre-incubated with a saturating concentration of the primary ligand. Allow to equilibrate for at least 30 minutes.
-
Reference Titration: a. Load the ITC sample cell with the lectin solution (50 µM). b. Load the ITC injection syringe with the Methyl-β-GlcNAc solution (2 mM). c. Perform the titration experiment at a constant temperature (e.g., 25°C), injecting small aliquots (e.g., 2 µL) of the Methyl-β-GlcNAc into the lectin solution until saturation is reached.
-
Competitive Titration: a. Thoroughly clean the cell and syringe. b. Load the ITC sample cell with the pre-incubated lectin-primary ligand complex. c. Load the ITC injection syringe with the same Methyl-β-GlcNAc solution (2 mM). d. Perform the titration identically to the reference run.
-
Data Analysis: a. Integrate the raw thermogram peaks to generate binding isotherms (kcal/mol vs. molar ratio). b. Fit the reference titration data using a one-site binding model to obtain the K_d and ΔH for the lectin-Methyl-β-GlcNAc interaction. c. Globally fit both the reference and competitive titration data using a competitive binding model in the analysis software. This will yield the apparent K_d for the primary ligand.
Protocol 3.2: Surface Plasmon Resonance (SPR) - Inhibition in Solution Assay
Principle: A known ligand (e.g., a glycoprotein bearing GlcNAc) is immobilized on the SPR sensor surface. A constant concentration of lectin is pre-incubated with varying concentrations of a soluble inhibitor (Methyl-β-GlcNAc). The resulting mixture is injected over the sensor surface. The inhibitor competes for the lectin's binding sites, reducing the amount of lectin free to bind to the immobilized ligand, leading to a dose-dependent decrease in the SPR signal.
Figure 2: Workflow for an SPR-based inhibition in solution assay.
Materials:
-
SPR instrument and consumables (e.g., CM5 sensor chip).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Purified lectin.
-
Ligand for immobilization (e.g., Asialofetuin, a glycoprotein with terminal GlcNAc).
-
This compound.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: a. Activate the carboxyl groups on the sensor surface using a standard injection of EDC/NHS. b. Inject the glycoprotein (e.g., 20 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level (e.g., 2000 RU). c. Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
Lectin Binding Assay: a. Determine the concentration of lectin that gives a significant but not saturating signal (e.g., a concentration close to its K_D for the surface). Let's call this [Lectin]_fixed. b. Inject [Lectin]_fixed over the surface to obtain a reference maximum binding signal (R_max_apparent).
-
Inhibition Assay: a. Prepare a dilution series of Methyl-β-GlcNAc in running buffer (e.g., from 10 mM down to 1 µM). b. For each concentration, mix it with [Lectin]_fixed and allow it to incubate for at least 1 hour. Include a "zero inhibitor" control (lectin only). c. Inject each lectin-inhibitor mixture over the immobilized ligand surface and record the binding response at equilibrium.
-
Data Analysis: a. For each inhibitor concentration, calculate the percentage of inhibition: (1 - (Response_inhibitor / Response_no_inhibitor)) * 100. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce lectin binding by 50%). d. If desired, calculate the inhibition constant (K_i) using the Cheng-Prusoff equation (requires knowledge of the K_D of the lectin for the immobilized ligand).
Protocol 3.3: Glycan Microarray - Competitive Inhibition Control
Principle: This protocol uses Methyl-β-GlcNAc not to measure affinity, but to validate the specificity of a lectin's binding profile on a glycan array. By performing a binding experiment in the presence of a high concentration of the free sugar, any binding to GlcNAc-containing structures on the array should be significantly reduced or eliminated. Binding that persists is likely non-specific or mediated by a different carbohydrate epitope.
Materials:
-
Printed glycan microarray slides.[23]
-
Fluorescently labeled lectin (e.g., Alexa Fluor 647-WGA).
-
Binding Buffer (e.g., TSM buffer: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.4, with 1% BSA and 0.05% Tween-20).[28]
-
This compound.
-
Microarray scanner.
Procedure:
-
Slide Preparation: a. Allow microarray slides to equilibrate to room temperature. b. Rehydrate and block the slides according to the manufacturer's instructions to prevent non-specific binding.
-
Lectin Solution Preparation: a. Prepare the primary binding solution: Dilute the fluorescently labeled lectin to its optimal working concentration (e.g., 5 µg/mL) in Binding Buffer. b. Prepare the competitive inhibition solution: To a separate aliquot of the primary binding solution, add Methyl-β-GlcNAc to a final concentration of 10-50 mM. This high concentration ensures effective competition.
-
Incubation: a. Apply the primary binding solution to one microarray slide (or one subarray). b. Apply the competitive inhibition solution to an identical, separate microarray slide (or subarray). c. Incubate both slides in a humidified, dark chamber for 1 hour at room temperature.[28]
-
Washing and Drying: a. Wash the slides sequentially with TSM + Tween-20, TSM, and finally pure water to remove unbound lectin. b. Dry the slides by centrifugation in a slide holder.
-
Scanning and Analysis: a. Scan both slides using a microarray scanner at the appropriate wavelength. b. Quantify the fluorescence intensity for each glycan spot on both arrays. c. Compare the binding profiles. For a GlcNAc-specific lectin, you expect to see high fluorescence signals for GlcNAc-terminating glycans on the primary slide, and dramatically reduced signals for those same spots on the competition slide.
Chapter 4: Data Interpretation & Case Study with Wheat Germ Agglutinin (WGA)
Case Study: Validating WGA Binding to a Glycoprotein
Wheat Germ Agglutinin (WGA) is known to bind strongly to oligomers of GlcNAc.[8] Let's consider a hypothetical SPR experiment to confirm that the interaction between WGA and a target glycoprotein is mediated by GlcNAc residues.
Hypothetical Results:
| Analyte Injected | Inhibitor (Methyl-β-GlcNAc) | SPR Response (RU) | % Inhibition |
| 100 nM WGA | 0 µM | 350.0 | 0% |
| 100 nM WGA | 10 µM | 315.0 | 10% |
| 100 nM WGA | 100 µM | 182.5 | 47.8% |
| 100 nM WGA | 1 mM | 45.1 | 87.1% |
| 100 nM WGA | 10 mM | 5.2 | 98.5% |
Interpretation: The data clearly shows a dose-dependent inhibition of WGA binding to the immobilized glycoprotein by Methyl-β-GlcNAc. With an IC50 value around 100 µM, this result strongly supports the conclusion that the WGA-glycoprotein interaction is specifically mediated by the recognition of N-acetylglucosamine residues on the glycoprotein. This validates the specificity of the interaction and provides a quantitative measure of the inhibitor's potency.
Conclusion
This compound is more than just a chemical reagent; it is a precision tool for dissecting the complex world of lectin-glycan interactions. Its stability and defined stereochemistry make it an ideal competitive inhibitor for rigorously validating binding specificity, determining the affinity of complex ligands, and ensuring the integrity of high-throughput screening data. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently explore the functional roles of GlcNAc-binding lectins in health and disease.
References
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Dam, T. K., & Brewer, C. F. (2014). Isothermal calorimetric analysis of lectin-sugar interaction. Methods in Molecular Biology, 1200, 207-14. [Link]
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Wang, D., et al. (2011). Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides. Analytical Chemistry, 83(1), 138-144. [Link]
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Uchiyama, T., et al. (2021). Binding assay of calreticulin using isothermal titration calorimetry. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]
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Solis, D., et al. (2003). Carbohydrate-lectin interactions assessed by surface plasmon resonance. Analytical Biochemistry, 322(2), 197-207. [Link]
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Turnbull, J. E., & Field, R. A. (2017). In solution Assays: Isothermal Titration Calorimetry. Glycopedia. [Link]
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van der Knaap, M., et al. (2004). Identification of carbohydrates binding to lectins by using surface plasmon resonance in combination with HPLC profiling. Glycobiology, 14(11), 1015-1022. [Link]
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Ahmad, N., et al. (2015). Probing lectin–mucin interactions by isothermal titration microcalorimetry. Methods in Molecular Biology, 1207, 75-90. [Link]
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Nicoya Lifesciences. (n.d.). Binding Kinetics of Glycoprotein Interactions using SPR. Nicoya Blog. [Link]
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Wang, T., et al. (2012). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. Analytical Chemistry, 84(19), 8121-8124. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. PubChem Compound Database. [Link]
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Kaifu, R., & Osawa, T. (1979). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 69, 79-88. [Link]
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Varki, A. (1993). Biological roles of oligosaccharides: all of the theories are correct. Glycobiology, 3(2), 97-130. [Link]
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Irazoqui, F. J., et al. (2005). Fine carbohydrate recognition of Euphorbia milii lectin. Glycoconjugate Journal, 22(3), 135-142. [Link]
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Olivera-Ardid, S., et al. (2018). Printed Glycan Array: A Sensitive Technique for the Analysis of the Repertoire of Circulating Anti-carbohydrate Antibodies in Small Animals. Journal of Visualized Experiments, (136), e57662. [Link]
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Van Eijk, M., & Van Die, I. (1988). Lectin-enzyme binding assays. RePub, Erasmus University Repository. [Link]
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Bush, C. A., et al. (2001). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta Crystallographica Section C, 57(Pt 3), 301-303. [Link]
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Koyama, T., et al. (2017). Biological Evaluation of Multivalent-Type N-Acetyl-D-Glucosamine (GlcNAc) Conjugates for Wheat Germ Agglutinin (WGA) by the Surface Plasmon Resonance (SPR) Method. Journal of Glycobiology, 6(2), 1000129. [Link]
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Palcic, M. M., et al. (1992). Methyl-3-O-(2-acetamido-2-deoxy-6-thio-beta-D-glucopyranosyl)-beta- D-galactopyranoside: A Slow Reacting Acceptor-Analogue Which Inhibits Glycosylation by UDP-D-galactose-N-acetyl-D-glucosamine-(1----4)-beta-D-galactosyltransferase. Carbohydrate Research, 229(1), C5-9. [Link]
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Song, X., et al. (2011). Preparation and Analysis of Glycan Microarrays. Current Protocols in Molecular Biology, Chapter 12, Unit 12.11. [Link]
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Wang, X., & Lee, Y. C. (2014). Quantification of binding affinity of glyconanomaterials with lectins. Analytical and Bioanalytical Chemistry, 406(24), 5877-5888. [Link]
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Bush, C. A., et al. (2001). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. ResearchGate. [Link]
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Porter, J. N., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(2), 349-364. [Link]
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Muraki, M. (2002). Interactions of wheat-germ agglutinin with GlcNAc beta 1,6Gal sequence. Biochimica et Biophysica Acta, 1570(1), 53-62. [Link]
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Song, X., et al. (2020). Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins. Frontiers in Chemistry, 8, 590. [Link]
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Alpha Diagnostic International. (n.d.). Wheat germ agglutinin Lectin (WGA) and conjugates. Product Data Sheet. [Link]
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Z-Biotech. (n.d.). Microarray Analysis of Glycan Microarrays. Protocol Sheet. [Link]
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Stanley, P. (2014). Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells. Current Protocols in Chemical Biology, 6(3), 185-201. [Link]
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Nwe, K. T., & Hsieh-Wilson, L. C. (2011). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Organic & Biomolecular Chemistry, 9(16), 5597-5607. [Link]
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Antonyuk, V. P., et al. (2018). Biological activity of wheat germ agglutinin relative to spring wheat plants under the influence of hapten N-acetyl-D-glucosamine. Biopolymers and Cell, 34(3), 209-217. [Link]
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Eniade, A. A., & Bush, C. A. (2002). Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. The Journal of Organic Chemistry, 67(14), 4875-4885. [Link]
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Nishihara, S., et al. (Eds.). (2021). Lectin-based binding assays. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]
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Renkonen, O., et al. (1991). N-acetyllactosaminooligosaccharides That Contain the beta-D-GlcpNAc-(1----6)-D-Gal or beta-D-GlcpNAc-(1----6)-D-GalNAc Sequences Reveal Reduction-Sensitive Affinities for Wheat Germ Agglutinin. Carbohydrate Research, 213, 169-183. [Link]
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He, P., & Li, L. (2017). Chemistry of Natural Glycan Microarray. Current Opinion in Chemical Biology, 38, 1-9. [Link]
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Gualmesi, M. (2019). Synthesis of Glycoderivatives as Molecular Tools in Medicinal Chemistry and Nano-Medicinal Chemistry. Milano-Bicocca Open Archive. [Link]
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Bojar, D., et al. (2022). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. PLOS Computational Biology, 18(11), e1010613. [Link]
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Varki, A., et al. (Eds.). (2009). Chemical and Enzymatic Synthesis of Glycans. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]
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Olsson, M., et al. (2020). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. International Journal of Molecular Sciences, 21(22), 8752. [Link]
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Bojar, D., et al. (2021). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. bioRxiv. [Link]
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Does, M. P., et al. (2010). Mutational analysis of the carbohydrate binding activity of the tobacco lectin. BMC Plant Biology, 10, 168. [Link]
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Modulating Cellular O-GlcNAcylation: Application Notes for Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in Cell Culture Experiments
Introduction: Unraveling the "Sugar Code" in Cellular Regulation
The post-translational modification of nuclear and cytoplasmic proteins with a single β-N-acetylglucosamine (O-GlcNAc) moiety is a dynamic and ubiquitous regulatory mechanism akin to phosphorylation. This process, known as O-GlcNAcylation, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it[1][2][3]. The substrate for OGT, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the final product of the hexosamine biosynthetic pathway (HBP), which integrates nutrient sensing from glucose, amino acid, fatty acid, and nucleotide metabolism[4][5][6]. Consequently, O-GlcNAcylation serves as a critical cellular sensor of nutrient availability, influencing a vast array of cellular processes including signal transduction, transcription, protein stability, and cell survival[1][7]. Dysregulation of this "sugar code" has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders[1].
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a stable, cell-permeable derivative of N-acetylglucosamine (GlcNAc), provides a valuable tool for researchers to investigate the multifaceted roles of O-GlcNAcylation. By supplementing cell culture media with this compound, it is hypothesized that the intracellular pool of UDP-GlcNAc can be increased, thereby driving a global increase in protein O-GlcNAcylation and enabling the study of its downstream consequences. This application note provides a comprehensive guide for the use of this compound in cell culture experiments, detailing its proposed mechanism of action, experimental protocols, and methods for assessing its effects.
Proposed Mechanism of Action: Fueling the Hexosamine Biosynthetic Pathway
While direct enzymatic inhibition of OGT or OGA by this compound has not been extensively documented, its structural similarity to N-acetylglucosamine strongly suggests that its primary mode of action is to serve as a precursor for the HBP. Upon cellular uptake, it is proposed to be metabolized to increase the intracellular concentration of UDP-GlcNAc[4][6]. This elevated UDP-GlcNAc pool then serves as an abundant substrate for OGT, leading to a hyper-O-GlcNAcylated state on a multitude of proteins. This approach allows for the investigation of the functional consequences of elevated O-GlcNAcylation, mimicking conditions of nutrient excess or cellular stress.
Figure 1: Proposed Mechanism of Action. this compound is hypothesized to enter the cell and be metabolized, thereby increasing the intracellular pool of UDP-GlcNAc. This elevated substrate level drives the OGT-catalyzed O-GlcNAcylation of target proteins.
Experimental Protocols
Part 1: Preparation of Stock Solutions
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Part 2: Determining Optimal Concentration and Treatment Duration
The optimal concentration and treatment duration will vary depending on the cell line and the specific biological question being addressed. A dose-response and time-course experiment is crucial to determine the ideal experimental conditions.
Table 1: Recommended Starting Concentrations and Incubation Times for Various Cell Lines
| Cell Line | Cell Type | Recommended Starting Concentration Range | Recommended Incubation Time | Expected Outcome |
| HEK293T | Human Embryonic Kidney | 1 - 10 mM | 12 - 48 hours | Increased global O-GlcNAcylation |
| HeLa | Human Cervical Cancer | 1 - 10 mM | 12 - 48 hours | Increased global O-GlcNAcylation |
| Jurkat | Human T-lymphocyte | 5 - 20 mM | 24 - 72 hours | Altered signaling pathways, potential effects on apoptosis |
| PC12 | Rat Pheochromocytoma | 1 - 15 mM | 24 - 72 hours | Neuroprotective or neurotoxic effects depending on context |
Protocol for Dose-Response and Time-Course Experiment:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 mM).
-
Incubation: Incubate the cells for different time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, harvest the cells and prepare whole-cell lysates for subsequent analysis (e.g., Western blotting).
-
Analysis: Analyze the lysates for global O-GlcNAcylation levels to determine the optimal concentration and time that elicits a significant and reproducible increase without causing excessive cytotoxicity.
Part 3: Assessing Cell Viability
It is essential to ensure that the observed effects are not due to cytotoxicity. A cell viability assay should be performed in parallel with the main experiment.
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Treatment: Treat the cells with the same concentrations of this compound as in the main experiment.
-
Incubation: Incubate for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Assessing the Effects of Increased O-GlcNAcylation
The primary method to confirm the efficacy of this compound treatment is to measure the global levels of protein O-GlcNAcylation.
Western Blot Analysis of Global O-GlcNAcylation
Figure 2: Western Blot Workflow. A step-by-step workflow for detecting global O-GlcNAcylation levels in cell lysates.
Protocol for Western Blotting:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., clone CTD110.6 or RL2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in global O-GlcNAcylation. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Downstream Applications and Considerations
Once an increase in global O-GlcNAcylation is confirmed, researchers can investigate the impact on various cellular processes:
-
Signaling Pathways: Examine the O-GlcNAcylation status of specific signaling proteins (e.g., Akt, NF-κB) by immunoprecipitation followed by Western blotting. Investigate the interplay between O-GlcNAcylation and phosphorylation of these proteins.
-
Protein Stability: Assess the stability of proteins of interest using cycloheximide chase assays in the presence or absence of this compound.
-
Gene Expression: Analyze changes in gene expression profiles using techniques such as qPCR or RNA-sequencing to identify transcriptional programs regulated by O-GlcNAcylation.
-
Cellular Phenotypes: Evaluate the effects on cell proliferation, migration, apoptosis, and other relevant cellular behaviors.
Important Considerations:
-
Specificity: While the proposed mechanism is an increase in UDP-GlcNAc, it is important to consider potential off-target effects. Control experiments are crucial.
-
Metabolic Context: The cellular response to this compound can be influenced by the metabolic state of the cells, including the glucose concentration in the culture medium.
-
Comparison with Other Tools: The effects observed with this compound can be compared and contrasted with those obtained using specific OGT or OGA inhibitors to gain a more comprehensive understanding of O-GlcNAc signaling.
Conclusion
This compound is a valuable chemical tool for probing the complex world of O-GlcNAcylation. By providing a means to elevate intracellular UDP-GlcNAc levels, it allows for the systematic investigation of the downstream consequences of increased protein O-GlcNAcylation. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of the critical role of this dynamic post-translational modification in health and disease.
References
-
Ahmed, Z., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols. [Link]
-
Bullen, J. W., et al. (2014). Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis. Journal of Biological Chemistry. [Link]
-
de Freitas, R. M., et al. (2019). Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells. Frontiers in Oncology. [Link]
-
Hart, G. W., et al. (2011). Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. Physiological Reviews. [Link]
-
Ma, J., & Hart, G. W. (2014). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Glycobiology. [Link]
-
Martina, J. A., et al. (2021). Protein O-GlcNAcylation in Metabolic Modulation of Skeletal Muscle: A Bright but Long Way to Go. International Journal of Molecular Sciences. [Link]
-
Pinho, R., & Reis, C. A. (2015). The Hexosamine Biosynthesis Pathway: Regulation and Function. International Journal of Molecular Sciences. [Link]
-
Taylor, R. P., et al. (2015). Tuning a MAb glycan profile in cell culture: Supplementing N-acetylglucosamine to favour G0 glycans without compromising productivity and cell growth. Journal of Biotechnology. [Link]
-
Vocadlo, D. J. (2012). O-GlcNAc processing enzymes: structural and mechanistic insights. Current Opinion in Chemical Biology. [Link]
-
Wikipedia. (n.d.). O-GlcNAc. [Link]
-
Wikipedia. (n.d.). Uridine diphosphate N-acetylglucosamine. [Link]
-
Yang, Y. R., et al. (2020). Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease. American Journal of Physiology-Cell Physiology. [Link]
Sources
- 1. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein O-GlcNAcylation in Metabolic Modulation of Skeletal Muscle: A Bright but Long Way to Go - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 4. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Welcome to the technical support center for the synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you improve your synthesis yield and purity by explaining the causality behind key experimental choices.
I. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which is a crucial reagent in glycobiology research.[1][2]
Q1: What is the most common and straightforward method for synthesizing Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
The most prevalent method is the Fischer glycosylation of N-acetyl-D-glucosamine (GlcNAc).[3][4] This reaction involves treating GlcNAc with methanol in the presence of an acid catalyst. It is a one-pot reaction that doesn't require protecting groups, making it an advantageous starting point.[5]
Q2: Why is my yield consistently low?
Low yields in Fischer glycosylations can stem from several factors:
-
Equilibrium Process: The reaction is an equilibrium process.[3][4] The formation of water as a byproduct can drive the reaction backward. Using a large excess of methanol as both the solvent and reactant helps to shift the equilibrium towards the product.[6]
-
Incomplete Reaction: Insufficient reaction time or catalyst activity can lead to a significant amount of unreacted starting material.
-
Side Reactions: Under harsh acidic conditions or high temperatures, side reactions like the formation of furanosides or decomposition of the product can occur, reducing the overall yield.[6]
-
Difficult Purification: The product mixture often contains both α and β anomers, as well as unreacted starting material, which can make isolation of the pure β-anomer challenging.
Q3: How can I improve the β-selectivity of the reaction?
While the Fischer glycosylation often results in a mixture of anomers, the β-anomer is typically the desired product.[3] Achieving high β-selectivity can be challenging. Some strategies include:
-
Kinetic vs. Thermodynamic Control: Shorter reaction times may favor the formation of furanose forms, while longer reaction times lead to the more thermodynamically stable pyranose products.[3] The alpha anomer is often the most thermodynamically stable product due to the anomeric effect.[3]
-
Alternative Methods: For highly selective β-glycosylation, alternative methods that avoid the Fischer conditions may be necessary. One such method involves the alkylation of anomeric alkoxides in DMF with lithium bromide, which has been shown to significantly improve β-selectivity.[7]
Q4: What is the role of the acid catalyst and which one should I choose?
The acid catalyst is essential for protonating the anomeric hydroxyl group of GlcNAc, which facilitates the formation of a reactive oxocarbenium ion intermediate that is then attacked by methanol.[4] Common catalysts include:
-
Strong Mineral Acids (e.g., HCl, H₂SO₄): These are effective but can be harsh, leading to side reactions.[4]
-
Acidic Ion-Exchange Resins (e.g., Dowex, Amberlite): These are solid acid catalysts that can be easily filtered out, simplifying the workup. They are often considered a milder and more environmentally friendly option.[6]
-
Other Lewis and Brønsted Acids: A variety of other acids, such as sulfamic acid and Al-based catalysts, have been explored to improve yields and selectivity.[5][6][8]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low Overall Yield with Significant Unreacted Starting Material
| Possible Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Test the pH of your reaction mixture or try a fresh batch of catalyst. | Use freshly dried and activated catalyst. For resins, ensure they are properly acid-charged. | The catalyst is crucial for the reaction to proceed.[4] Acidic resins can lose their activity over time or if not stored correctly. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Increase the reaction time and continue to monitor by TLC until the starting material spot diminishes significantly. | Fischer glycosylation is an equilibrium process and can require extended periods to reach completion.[3] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous methanol. | Use molecular sieves (4Å) in the reaction mixture to scavenge water produced during the reaction. | Water is a byproduct that can shift the equilibrium back towards the starting materials.[4] Removing it drives the reaction forward. |
Problem 2: Poor β-Anomeric Selectivity (High α-Anomer Content)
| Possible Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Thermodynamic Equilibration | Analyze the α/β ratio at different time points using NMR spectroscopy. | Reduce the reaction time and temperature to favor the kinetically formed product. | The α-anomer is often the thermodynamically more stable product.[3] Shorter reaction times and lower temperatures can favor the kinetic product, which may be the β-anomer in some cases. |
| Catalyst Choice | Review the literature for catalysts known to favor β-selectivity. | Consider using alternative catalysts. For example, certain Lewis acids or enzymatic approaches may offer better stereocontrol. | The nature of the catalyst can influence the stereochemical outcome of the glycosylation.[8] |
| Anomerization During Workup | Analyze the α/β ratio before and after purification. | Neutralize the acid catalyst thoroughly before concentrating the reaction mixture. Avoid prolonged heating during workup. | Residual acid can cause anomerization of the product during purification steps.[9] |
Problem 3: Difficult Purification and Isolation
| Possible Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Co-elution of Anomers | Check the separation of α and β anomers on TLC using different solvent systems. | Optimize the mobile phase for column chromatography. A common system is a gradient of methanol in dichloromethane. | The α and β anomers often have very similar polarities, making their separation challenging. Careful optimization of the chromatography conditions is required. |
| Crystallization Issues | Attempt crystallization from various solvent systems. | Try recrystallizing the purified product from a solvent mixture such as methanol/water or ethanol/ether.[10][11] | The dihydrate of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside has been crystallized from water.[10][11] Using appropriate solvent systems is key to obtaining a crystalline solid. |
| Presence of Salts | Check for inorganic residues after workup. | If using a strong mineral acid, ensure it is fully neutralized and the resulting salts are removed. Using a solid acid resin catalyst can simplify this process as it is removed by filtration.[6] | Salts from the neutralization step can interfere with chromatography and crystallization. |
III. Experimental Protocols & Visualizations
Optimized Protocol for Fischer Glycosylation
This protocol provides a reliable method for the synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside using an acidic ion-exchange resin.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Anhydrous Methanol
-
Dowex 50WX8 (or similar strong acid cation exchange resin), H+ form
-
Triethylamine or Pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend N-acetyl-D-glucosamine (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of GlcNAc).
-
Catalyst Addition: Add Dowex 50WX8 resin (approximately 0.5-1.0 eq by weight relative to GlcNAc).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol mobile phase). The reaction typically takes 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the Dowex resin and wash it with methanol.
-
Combine the filtrate and washings.
-
Neutralize the solution by adding triethylamine or pyridine dropwise until the pH is ~7.
-
Concentrate the neutralized solution under reduced pressure to obtain a crude syrup.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., starting from 2% methanol and gradually increasing to 10%).
-
Characterization: Combine the fractions containing the desired β-anomer (typically the major product) and concentrate to yield a white solid or foam. Characterize by NMR and compare with literature data.
Visual Workflow of the Synthesis
Caption: Decision tree for troubleshooting common synthesis issues.
IV. References
-
Fischer glycosidation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Guchhait, G., et al. (2021). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Molecules, 26(15), 4483. Available from: [Link]
-
Toy, P. H., & Yau, W. (1975). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Carbohydrate Research, 40(1), 111-117. Available from: [Link]
-
Taylor, C. M., et al. (2005). Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. The Journal of Organic Chemistry, 70(5), 1637-1647. Available from: [Link]
-
Fischer glycosidation. (2026, January 7). ScienceDirect. Available from: [Link]
-
Descroix, K., & Veyrieres, A. (2002). A One-Step β-Selective Glycosylation of N-Acetyl Glucosamine and Recombinant Chitooligosaccharides. Tetrahedron Letters, 43(5), 859-861. Available from: [Link]
-
Wang, Y., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances, 12(36), 23533-23542. Available from: [Link]
-
Le, C. T., et al. (2020). Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide. Molecules, 25(7), 1545. Available from: [Link]
-
Guchhait, G., et al. (2021). Sulfamic-acid-catalyzed Fischer glycosylation of glucose with benzyl alcohol. ResearchGate. Available from: [Link]
-
Jensen, H. H., & Bols, M. (2021). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available from: [Link]
-
Borén, H. B., et al. (1975). Synthesis of Methyl 2-O-(2-Acetamido-2-Deoxy-Alpha-D-Glucopyranosyl)-Alpha-D-Glucopyranoside. A New Route to 2-Acetamido-2-Deoxy-Alpha-D-Glucopyranosides. Acta Chemica Scandinavica, 29b, 1085-1086. Available from: [Link]
-
Kumar, R., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 894444. Available from: [Link]
-
Process for the synthesis of 2-deoxy-D-glucose. (2005). U.S. Patent No. 6,933,382 B2. Washington, DC: U.S. Patent and Trademark Office. Available from:
-
Dahmén, J., et al. (1984). Selective transglycosylation of methylated 2-acetamido-2-deoxy-.beta.-D-glucopyranosides on a microscale. Carbohydrate Research, 127(1), 15-25. Available from: [Link]
-
van der Vorm, S. (2018). Reactivity and selectivity in glycosylation reactions. Leiden University Scholarly Publications. Available from: [Link]
-
Marqvorsen, M. H. S., et al. (2017). Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? Journal of the American Chemical Society, 139(1), 423-431. Available from: [Link]
-
Marqvorsen, M. H. S., et al. (2017). Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It? ResearchGate. Available from: [Link]
-
N-Acetylglucosamine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
N-glycosylation linkages are derived from N-acetyl-glucosamine... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hehenberger, E., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry, 92(6), 4444-4452. Available from: [Link]
-
Szabó, R., et al. (2021). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 26(11), 3326. Available from: [Link]
-
French, A. D., et al. (2007). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. Carbohydrate Research, 342(12-13), 1836-1845. Available from: [Link]
-
French, A. D., et al. (2007). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. PubMed. Available from: [Link]
-
Sidik, S. M., et al. (2024). N-acetylglucosamine supplementation fails to bypass the critical acetylation of glucosamine-6-phosphate required for Toxoplasma. bioRxiv. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside_TargetMol [targetmol.com]
- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support center for the synthesis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important glycoside. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
I. Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound, a key building block in glycobiology and drug discovery, can be a nuanced process. While seemingly straightforward, several factors can lead to the formation of impurities, impacting yield and purity. This guide will delve into the common challenges and provide actionable solutions.
The two most prevalent methods for this synthesis are the Fischer glycosylation and the Koenigs-Knorr reaction. Each has its own set of advantages and potential side reactions that can introduce impurities into your final product.
II. Troubleshooting Guide: Common Impurities and Their Solutions
This section addresses specific problems you might encounter during your synthesis, providing a systematic approach to identify and resolve them.
Frequently Asked Questions (FAQs)
Q1: My reaction has produced a mixture of anomers. How can I identify the alpha-anomer impurity and remove it?
A1: The formation of the alpha-anomer is a very common impurity in the synthesis of beta-glycosides.[1][2]
-
Identification:
-
NMR Spectroscopy: The most reliable method for identifying the alpha-anomer is by ¹H and ¹³C NMR spectroscopy. The anomeric proton (H-1) of the beta-anomer typically appears as a doublet with a larger coupling constant (J ≈ 8-10 Hz) compared to the alpha-anomer (J ≈ 3-4 Hz).[3] The chemical shift of the anomeric carbon (C-1) also differs, with the beta-anomer generally having a higher chemical shift.[3]
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can often separate the two anomers. Using a suitable column, such as a C18 or a specialized carbohydrate column, you will observe two distinct peaks.[4][5]
-
-
Removal:
-
Column Chromatography: Careful flash column chromatography on silica gel can effectively separate the alpha and beta anomers. A gradient elution system, for example, with dichloromethane and methanol, is often successful.
-
Recrystallization: If the desired beta-anomer is crystalline, recrystallization from a suitable solvent system (e.g., methanol/ether) can be an effective purification method.
-
Enzymatic Removal: In some cases, specific enzymes can be used to selectively hydrolyze the unwanted anomer. For instance, almond emulsin, a β-glucosidase, has been used to remove β-anomer impurities from α-glycoside preparations, and a similar enzymatic approach could be adapted.[6]
-
Q2: I'm observing a significant amount of unreacted N-acetyl-D-glucosamine in my crude product. What went wrong?
A2: The presence of unreacted starting material indicates an incomplete reaction. Several factors could be at play:
-
Insufficient Activation of the Glycosyl Donor: In methods like the Koenigs-Knorr reaction, the glycosyl halide must be effectively activated. Ensure your activating agent (e.g., silver carbonate, mercuric cyanide) is fresh and used in the correct stoichiometry.[7]
-
Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.[8][9] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical. If the temperature is too low, the reaction may be too slow. Conversely, high temperatures can lead to degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Poor Solubility: Ensure that your N-acetyl-D-glucosamine is sufficiently soluble in the reaction solvent.
Q3: My NMR spectrum shows unexpected signals, suggesting the formation of an oxazoline byproduct. Why does this happen and how can I prevent it?
A3: The formation of a 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-d]-2-oxazoline is a well-known side reaction in glycosylations involving N-acetylglucosamine.[10] The N-acetyl group at the C-2 position can act as an internal nucleophile, attacking the anomeric center to form a stable oxazoline ring.
-
Mechanism of Formation: This side reaction is particularly prevalent when using participating protecting groups on the sugar. The formation of the oxazoline is often competitive with the desired glycosylation.
-
Prevention Strategies:
-
Choice of Glycosyl Donor and Protecting Groups: Using a glycosyl donor with a non-participating group at C-2, such as an azide or a phthalimide group, can prevent oxazoline formation. However, this requires additional synthetic steps to convert the protecting group to an acetamido group later.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired glycosylation over oxazoline formation. The choice of solvent and promoter can also influence the outcome.
-
Q4: I've used protecting groups in my synthesis, and I suspect some are still present in my final product. How can I confirm and remove them?
A4: Incomplete deprotection is a common source of impurities.
-
Confirmation:
-
NMR Spectroscopy: The presence of signals corresponding to the protecting groups (e.g., benzyl, acetyl) in the ¹H and ¹³C NMR spectra of your final product is a clear indication of incomplete deprotection.
-
Mass Spectrometry: The molecular weight of the product determined by mass spectrometry will be higher than expected if protecting groups are still attached.
-
-
Removal:
-
Repeat the Deprotection Step: The most straightforward solution is to subject the product to the deprotection conditions again, possibly for a longer duration or with fresh reagents.[11]
-
Optimize Deprotection Conditions: If the standard conditions are ineffective, you may need to explore alternative deprotection methods. For example, for benzyl groups, catalytic hydrogenation (e.g., Pd/C, H₂) is common. For acetyl groups, Zemplén deacetylation (catalytic sodium methoxide in methanol) is often used.[12][13]
-
III. Analytical and Purification Protocols
Protocol 1: HPLC Method for Anomer Separation
This protocol provides a general starting point for the separation of α- and β-anomers of Methyl 2-acetamido-2-deoxy-D-glucopyranoside. Optimization may be required for your specific system.
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic elution with 95:5 (v/v) Water:Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Note: For some HPLC systems, elevating the column temperature (e.g., 70-80 °C) can prevent the separation of anomers if a single peak for the total product is desired.[14]
Protocol 2: NMR Analysis for Impurity Identification
-
Sample Preparation: Dissolve 5-10 mg of your purified product in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. A COSY experiment can be helpful to confirm proton-proton correlations.
-
Data Interpretation:
-
Desired Product (β-anomer): Look for the characteristic anomeric proton (H-1) doublet with a J-coupling of ~8-10 Hz.
-
α-anomer Impurity: Identify a smaller anomeric proton doublet with a J-coupling of ~3-4 Hz.
-
Oxazoline Impurity: Look for characteristic signals for the oxazoline ring protons. The anomeric proton of the oxazoline typically appears around 6.0 ppm.
-
Unreacted Starting Material: Compare the spectrum to a reference spectrum of N-acetyl-D-glucosamine.
-
Protecting Groups: Check for the presence of signals corresponding to any protecting groups used in the synthesis.
-
IV. Visualizing Impurity Formation and Troubleshooting
The following diagrams illustrate the formation of common impurities and a logical workflow for troubleshooting your synthesis.
Diagram 1: Formation of Common Impurities
Caption: Formation pathways of common impurities during synthesis.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
V. References
-
Microwave-assisted Fisher Glycosidation - CORE. [Link]
-
Fischer glycosylation of GalNAc with methanol catalyzed by acid zeolites - ResearchGate. [Link]
-
Strategies for Protecting Group Free Glycosidation. [Link]
-
Protecting Group-Free Synthesis of Glycosides. [Link]
-
Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) - PubMed. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC. [Link]
-
The preparation and purification of anomer-free methyl α-D-[gluco-14C(U)] pyranoside. [Link]
-
Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides - NIH. [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. [Link]
-
Koenigs–Knorr reaction - Wikipedia. [Link]
-
Fischer glycosidation - Wikipedia. [Link]
-
Beginners Guide To Glycosylation Of Proteins. [Link]
-
(PDF) Synthesis of Methyl 2-O-(2-Acetami - Amanote Research. [Link]
-
METHYL 2-ACETAMIDO-2-DEOXY-3-O-METHYL-ALPHA-D-GLUCOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - MDPI. [Link]
-
Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl) - PubMed. [Link]
-
US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents.
-
Separation of Anomer | Shodex HPLC Columns and Standards. [Link]
-
Studies on the koenigs-knorr reaction : Part V. Synthesis of 2-acetamido-2-deoxy-3-O-α-L-fucopyranosyl-α-D-glucose - DOI. [Link]
-
A Simplified Preparation of N-Acetyl-D-glucosamine - SciSpace. [Link]
-
Studies on the koenigs-knorr reaction. Part V. Synthesis of 2-acetamido-2-deoxy-3-O-α-L-fucopyranosyl-α-D-glucose. [Link]
-
Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside | Request PDF - ResearchGate. [Link]
-
Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PubMed Central. [Link]
-
Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed. [Link]
-
A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC. [Link]
-
Methods for 2-Deoxyglycoside Synthesis - PMC. [Link]
-
1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. List of 1... - ResearchGate. [Link]
-
Separation and Identification of alpha- and beta-glycopyranoside anomers - Emery Pharma. [Link]
-
2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-a-D-glucopyrano) - Amerigo Scientific. [Link]
-
(PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - ResearchGate. [Link]
-
Separating Sugar Isomers by HPLC | LCGC International. [Link]
-
Methods for Separating Sugars - Shimadzu Asia Pacific. [Link]
-
A facile synthesis of 2-methyl-[3,4-di-O-acetyl-6-O-(chloroacetyl)-1,2-dideoxy-alpha-D-glucopyrano]-[2',1':4,5]-2-oxazoline - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The preparation and purification of anomer‐free methyl α‐D‐ [gluco‐14C(U)] pyranoside | Semantic Scholar [semanticscholar.org]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shodex.com [shodex.com]
Technical Support Center: Purification of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Welcome to the technical support center for the purification of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important glycoside. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: The impurities largely depend on the synthetic route. A common method for synthesizing methyl glycosides is the Fischer glycosylation, which involves reacting the parent sugar (N-acetyl-D-glucosamine) with methanol in the presence of an acid catalyst.[1] This reaction is an equilibrium process and can lead to a mixture of isomers.[2]
Likely Impurities:
-
The α-anomer: The primary isomeric impurity is typically the alpha-anomer (Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside). The thermodynamic product of Fischer glycosylation is often the alpha anomer, so its presence is highly probable.[2]
-
Unreacted N-acetyl-D-glucosamine: Incomplete reaction will leave the starting material in your crude product.
-
Furanoside forms: Fischer glycosylation can also produce five-membered ring (furanose) isomers in addition to the desired six-membered (pyranose) ring, especially with shorter reaction times.[2]
-
Di- and oligosaccharides: Self-condensation of the starting material can occur as a side reaction.
-
Degradation products: The acidic conditions of the Fischer glycosylation can sometimes lead to minor degradation of the carbohydrate.
Q2: What is the biggest challenge in purifying Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
A2: By far, the most significant challenge is the separation of the desired β-anomer from the α-anomer. These two molecules are diastereomers that differ only in the stereochemistry at the anomeric carbon (C-1). This subtle difference makes their physical and chemical properties, such as polarity, very similar, rendering separation by standard techniques like column chromatography difficult.
Q3: What are the primary methods for purifying this compound?
A3: The two most common and effective purification methods are:
-
Silica Gel Column Chromatography: This is a widely used technique to separate compounds based on their polarity. While challenging for anomer separation, with careful optimization of the solvent system, it can be effective at removing other impurities.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material. Finding the right solvent or solvent system is key to successful recrystallization. For some closely related compounds, recrystallization alone has been sufficient to yield a pure product without the need for chromatography.[3]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. It allows you to quickly assess the composition of your crude mixture and the fractions collected from your column. A common visualization method for sugars on a TLC plate is to spray with a solution of (NH4)6Mo7O24·H2O in 5% sulfuric acid in ethanol followed by charring.[4]
II. Troubleshooting Guides
This section provides detailed guidance on specific problems you may encounter during your purification experiments.
A. Silica Gel Column Chromatography
Workflow for Silica Gel Chromatography
Q5: My α and β anomers are co-eluting on the silica gel column. What can I do?
A5: Co-elution of anomers is a frequent issue. Here are some strategies to address it:
-
Optimize your eluent system: The key is to find a solvent system with the right selectivity.
-
Try different solvent mixtures: If a two-solvent system (e.g., ethyl acetate/methanol) isn't working, consider a three-solvent system which can sometimes provide better resolution. A system of benzene-ether-methanol has been used for a related compound.
-
Fine-tune the polarity: Make very small, incremental changes to the solvent ratio. Even a 1-2% change in the polar component can significantly impact separation.
-
-
Change the adsorbent: While silica gel is most common, for particularly difficult separations, you could consider other stationary phases like alumina (basic or neutral) or a functionalized silica gel.
-
Accept co-elution and separate later: If column chromatography fails to separate the anomers but removes other impurities, you can collect the mixed anomer fraction and attempt separation by another method, such as preparative HPLC.
Q6: My compound is streaking or tailing on the column, leading to poor separation and mixed fractions. What's causing this?
A6: Peak tailing can be caused by several factors:
-
Sample overload: You may be loading too much crude material onto the column. Try using less material or a wider column.
-
Inappropriate solvent for loading: If the sample is dissolved in a solvent that is too strong (too polar) for the initial eluent, it will spread out as a band and lead to tailing. Dissolve your sample in the minimum amount of the initial mobile phase or a slightly less polar solvent.
-
Acidity of silica: The slightly acidic nature of silica gel can sometimes interact with basic functionalities in a molecule. While the acetamido group is not strongly basic, interactions can still occur. You can try neutralizing the silica by adding a small amount of a non-polar amine like triethylamine (e.g., 0.1-1%) to your eluent system.
Q7: I've run a lot of solvent through the column, but my product doesn't seem to be eluting. What should I do?
A7: This indicates that your eluent is not polar enough to move your compound down the column.
-
Gradually increase the polarity: Slowly increase the percentage of the more polar solvent in your eluent mixture. For example, if you are using 2% methanol in dichloromethane, try increasing to 3%, then 4%, and so on, while monitoring the elution with TLC.
-
Flush the column: If you are confident that all other less polar impurities have eluted, you can flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to recover your compound. Note that this may co-elute with other polar impurities.
B. Recrystallization
Workflow for Recrystallization
Q8: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
A8: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.[5]
Solutions:
-
Re-heat and add more solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.
-
Cool more slowly: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to a refrigerator and then a freezer.
-
Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a different solvent or a mixed solvent system. For polar compounds like glycosides, a common technique is to dissolve the compound in a good solvent (e.g., water or methanol) and then slowly add a poorer solvent (e.g., ethanol, isopropanol, or acetone) until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
Q9: I've cooled my solution, but no crystals have formed. What can I do to induce crystallization?
A9: A supersaturated solution may need a nucleation site to initiate crystallization.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Add a seed crystal: If you have a small crystal of the pure compound, add it to the cooled solution. This will act as a template for crystal growth.
-
Reduce the volume of the solvent: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then try cooling it again.[5]
III. Experimental Protocols
These protocols are based on established methods for purifying glycosides and related compounds. They should be optimized for your specific reaction mixture.
Protocol 1: Silica Gel Column Chromatography
-
TLC Analysis:
-
Develop a TLC method to resolve your product from impurities. Start with a moderately polar solvent system like 10:1 dichloromethane:methanol.
-
Adjust the solvent ratio to achieve an Rf value for your product of approximately 0.2-0.3. A patent for a related N-acetyl-β-D-glucosaminide used a solvent system of ethyl acetate:methanol (2:1) for purification on silica gel.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly less polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with your initial solvent system.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute your compound.
-
-
Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product in several test tubes.
-
Test different solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. For Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, good starting points are water, ethanol, methanol, or mixtures such as methanol/ethanol or water/ethanol. A seleno-analog of the target compound was successfully recrystallized from water.[3]
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot solvent until the compound just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
IV. Purity Assessment
Q10: How can I confirm the purity and identify the anomeric configuration of my final product?
A10: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR:
-
Purity: The absence of signals from impurities will indicate the purity of your sample.
-
Anomeric Configuration: The anomeric proton (H-1) of the β-anomer will typically appear as a doublet with a large coupling constant (³J(H-1, H-2) ≈ 8-10 Hz) due to the trans-diaxial relationship with H-2. The α-anomer will have a smaller coupling constant (³J(H-1, H-2) ≈ 3-4 Hz).[6]
-
-
¹³C NMR:
-
Anomeric Configuration: The chemical shift of the anomeric carbon (C-1) can also be diagnostic. Additionally, the one-bond coupling constant to the anomeric proton (¹J(C-1, H-1)) is typically smaller for the α-anomer (~170 Hz) than for the β-anomer (~160 Hz).[6]
-
-
Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of your sample by comparing the integral of a signal from your compound to that of a certified internal standard of known concentration.[7]
Sample Preparation for NMR:
-
Dissolve 5-10 mg of your purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool into the NMR tube.[8]
| Analytical Technique | Information Provided |
| TLC | Purity, reaction progress, column fraction analysis |
| ¹H NMR | Purity, anomeric configuration (via coupling constants), structural confirmation |
| ¹³C NMR | Purity, anomeric configuration (via chemical shift and ¹JCH), structural confirmation |
| Mass Spectrometry | Molecular weight confirmation |
| HPLC | Purity, anomeric ratio |
V. References
-
Gsm, M., Jensen, H. H., & Wimmer, R. (2004). Synthesis of Methyl 2-Acetamido-2-deoxy-1-seleno-ß-d-gluco- and galacto-pyranoside: Selenium Metabolites in Human Urine. Australian Journal of Chemistry, 57(11), 1051-1053. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]
-
Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
ResearchGate. (2022). Fischer glycosylation of GalNAc with methanol catalyzed by acid zeolites. [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
PubMed. (1974). Purification of N-acetyl D-glucosamine-binding Proteins by Affinity Chromatography. [Link]
-
PubChem. Methyl-2-acetamido-2-deoxy-D-glucopyranoside. [Link]
-
Ewha Womans University. (2016). Determination of process-related impurities in N-acetylglucosamine prepared by chemical and enzymatic methods: structural elucidation and quantification. [Link]
-
MDPI. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]
-
ResearchGate. (2016). Determination of process-related impurities in N-acetylglucosamine prepared by chemical and enzymatic methods: structural elucidation and quantification. [Link]
-
Wikipedia. Fischer glycosidation. [Link]
-
NIST WebBook. β-D-Glucopyranoside, methyl. [Link]
-
Teledyne ISCO. Strategies to Purify Carbohydrate Based Compounds. [Link]
-
ResearchGate. (2016). Determination of process-related impurities in N-acetylglucosamine prepared by chemical and enzymatic methods: structural elucidation and quantification. [Link]
-
Google Patents. (2020). Purification and separation method of N-acetyl-D-glucosamine.
-
Royal Society of Chemistry. Evidence of Robust Participation by equatorial 4-O group in glycosylation on a 2-Azido-2-deoxy-glucopyranosyl Donor - Supporting Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 3. connectsci.au [connectsci.au]
- 4. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl-beta-D-glucosaminides for determining N-acetyl-beta-D-glucosaminidase activity - Patent 0060793 [data.epo.org]
- 6. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of endo-N-acetyl-beta-D-glucosaminidase H by substrate-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of N-acetyl D-glucosamine-binding proteins by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support center for Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this important monosaccharide derivative. Drawing from established crystallographic principles and field data, this document provides in-depth troubleshooting advice and foundational knowledge to ensure successful, repeatable crystallization outcomes.
I. Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: No crystals are forming after the solution has cooled.
Answer: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the nucleation process has been inhibited.
-
Causality: Crystallization requires a state of supersaturation, where the concentration of the solute in the solvent is higher than its equilibrium solubility. If too much solvent was used initially, the solution may simply not be concentrated enough for molecules to aggregate. Even in a supersaturated state, the initial formation of a stable crystal nucleus (nucleation) is a kinetically controlled step that can be slow to initiate.[1]
-
Solutions:
-
Induce Nucleation (Seeding): The most reliable method to initiate crystallization is to introduce a "seed crystal" of the same compound.[2] This provides a pre-existing template for solute molecules to deposit onto, bypassing the difficult initial nucleation step. If seed crystals are unavailable, scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
Increase Concentration: Gently heat the solution to evaporate a portion of the solvent. Be cautious not to overheat, which can lead to degradation. After concentrating, allow the solution to cool slowly again.
-
Reduce Temperature: If cooling to room temperature is unsuccessful, try further cooling in an ice bath (0°C) or refrigerator. Lower temperatures decrease the solubility of the compound, thereby increasing supersaturation.
-
Introduce an Anti-Solvent: If using a solvent mixture (e.g., aqueous methanol), the slow addition of a miscible "anti-solvent" (a solvent in which the compound is insoluble) can induce precipitation. This should be done carefully to avoid "crashing out" the product as an amorphous solid.
-
Issue 2: The compound separated as a liquid "oil" instead of solid crystals.
Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3] This is common for compounds with flexible structures, like sugars, or when working at very high supersaturation levels.[4]
-
Causality: Oiling out happens when the supersaturation of the solution is so high that the system enters a region of liquid-liquid phase separation before it reaches the conditions for solid nucleation.[5] This can be triggered by cooling the solution too quickly or using a solvent in which the compound's melting point is effectively below the crystallization temperature. Impurities can also suppress crystallization and promote oiling.[6]
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small, measured amount of additional solvent (10-20% more) to reduce the level of supersaturation.
-
Slow Down Cooling: After re-dissolving, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a Dewar flask to allow for gradual temperature reduction. This gives molecules sufficient time to orient correctly into a crystal lattice.[7]
-
Seed at a Higher Temperature: Add seed crystals at a temperature just below the point of saturation, while the solution is still warm.[3] This encourages growth on the seeds rather than liquid phase separation.
-
Change Solvent System: Consider a different solvent or solvent mixture. A solvent with a different polarity may alter the solubility curve favorably and avoid the conditions that lead to oiling.[5]
-
Issue 3: Crystals formed too rapidly, resulting in a fine powder or poor purity.
Answer: Rapid crystallization, or "crashing out," traps impurities and solvent within the crystal lattice, defeating the purpose of purification. The ideal crystallization process involves slow, controlled growth over a period of 20 minutes to several hours.[8]
-
Causality: This issue is a direct result of excessive supersaturation, often caused by using the absolute minimum amount of hot solvent and then cooling the solution very quickly. The thermodynamic driving force for precipitation is too high, favoring speed over the ordered arrangement required for pure crystals.
-
Solutions:
-
Increase Solvent Volume: Re-heat the solution to dissolve the powder. Add a small excess of hot solvent (e.g., 5-10% more than the minimum required for dissolution) to slightly decrease the supersaturation.
-
Control the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is the most critical factor for growing large, well-formed crystals.[1]
-
Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent at an elevated temperature until the solution becomes faintly turbid. Then add a few drops of the "good" solvent to clarify. Cooling this finely balanced system often yields high-quality crystals.
-
Issue 4: The final yield of crystals is very low.
Answer: A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor (the solution left after filtration).
-
Causality: The primary causes are using too much solvent during the initial dissolution or washing step, or not allowing sufficient time at a low temperature for the crystallization to complete.
-
Solutions:
-
Recover a Second Crop: Do not discard the mother liquor. Reduce its volume by evaporation (e.g., using a rotary evaporator) and cool the concentrated solution again. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.
-
Optimize Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will dissolve a significant portion of your product.
-
Ensure Complete Crystallization: Allow the flask to sit in an ice bath for at least 30-60 minutes before filtering to maximize the amount of product that crystallizes out of solution.
-
II. Experimental Protocols & Data
Recommended Crystallization Protocol (from Aqueous Methanol)
This protocol provides a reliable starting point for obtaining high-quality crystals of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol to create a slurry.
-
Heating: Gently heat the slurry on a hot plate while stirring. Add deionized water dropwise until the solid completely dissolves. Note the total volume of solvent used.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, covered to prevent solvent evaporation. Crystal formation should begin during this stage.
-
Maturation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold aqueous methanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Solvent Selection Guide
The choice of solvent is critical and influences the crystal form. This compound is known to crystallize from water as a dihydrate.[9][10]
| Solvent System | Notes & Expected Outcome |
| Water | The compound crystallizes as a dihydrate (C₉H₁₇NO₆·2H₂O).[9][10] This is a common and reliable method. |
| Aqueous Methanol | A related disaccharide crystallizes well from this system.[11] It offers good solubility control, allowing for fine-tuning of supersaturation. |
| Ethanol/Water | Similar to aqueous methanol, this system can be effective. Ethanol is a poorer solvent than methanol, which can be advantageous for inducing crystallization. |
III. Visualization of Workflows
General Crystallization Workflow
The following diagram outlines the standard logical steps for a successful recrystallization experiment.
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common crystallization problems systematically.
Sources
- 1. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 2. Seeding: A simple but effective method for crystallization control – API Particle Development [apiparticle.com]
- 3. mt.com [mt.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. unifr.ch [unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Solubility Guide
Welcome to the technical support guide for Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful dissolution in your experiments.
I. Understanding the Solubility Profile
This compound is a polar molecule, a characteristic that largely dictates its solubility.[1] The fundamental principle of "like dissolves like" is paramount when selecting an appropriate solvent.[1][2][3] This means that polar solvents are generally the most effective at dissolving this polar compound.[2]
The molecule's structure, featuring multiple hydroxyl (-OH) and an acetamido (-NHC(O)CH3) group, allows for the formation of hydrogen bonds with suitable solvents.[4] The presence of these functional groups contributes to its hydrophilic nature.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: Water is an excellent solvent for this compound due to its high polarity and ability to form hydrogen bonds. For applications requiring an organic solvent, dimethyl sulfoxide (DMSO) and methanol are also effective choices.
Q2: I'm having trouble dissolving the compound in water at room temperature. What can I do?
A2: Several factors can influence solubility.[5] If you're encountering difficulties, consider the following:
-
Gentle Heating: Increasing the temperature of the solution can enhance solubility. Try warming the solution to 30-40°C with gentle stirring.
-
Sonication: Using an ultrasonic bath can help break down solid particles and accelerate dissolution.[6][7][8][9]
-
pH Adjustment: The stability and solubility of glycosides can be pH-dependent.[10][11] While this compound is generally stable, extreme pH values should be avoided.[10]
Q3: Can I use a less polar solvent like ethanol?
A3: While ethanol is a polar solvent, its polarity is lower than that of water or methanol. Consequently, the solubility of this compound in ethanol is expected to be lower. For higher concentrations, it is advisable to use more polar solvents.
Q4: Is the compound hygroscopic?
A4: Yes, some sources indicate that related compounds can be hygroscopic, meaning they can absorb moisture from the air.[12][13] It is crucial to store the compound in a tightly sealed container in a dry environment to prevent clumping and potential solubility issues.
III. Solubility Data Summary
The following table provides a summary of the solubility of this compound in various solvents. Please note that these values are approximate and can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Polarity | Solubility | Notes |
| Water | High | Soluble | May crystallize as a dihydrate.[14][15] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Sonication may be required for high concentrations.[12][16] |
| Methanol | High | Soluble | A good alternative to water for certain applications. |
| Ethanol | Medium | Sparingly Soluble | Solubility is lower compared to more polar solvents. |
IV. Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
Decision-Making Workflow for Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Standard Dissolution in an Aqueous Buffer
-
Preparation: Weigh the desired amount of this compound in a sterile container.
-
Solvent Addition: Add the calculated volume of the desired aqueous buffer (e.g., PBS, Tris-HCl).
-
Initial Mixing: Vortex or stir the mixture at room temperature for 5-10 minutes.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Troubleshooting: If the compound is not fully dissolved, proceed to the advanced dissolution protocol.
Protocol 2: Advanced Dissolution for Difficult Cases
-
Gentle Heating: Place the solution in a water bath set to 30-40°C. Stir gently for 10-15 minutes. Avoid excessive heat, as it can potentially degrade the compound.[10]
-
Sonication: If solids persist, transfer the solution to an ultrasonic bath.[6][7][8] Sonicate for 10-15 minute intervals, allowing the solution to cool between cycles to prevent overheating.
-
pH Check: If your experimental conditions allow, check the pH of the solution. Glycoside stability can be influenced by pH.[10][17][18][19] Adjust cautiously with dilute acid or base if necessary, keeping in mind that extreme pH can cause hydrolysis.[10]
V. Mechanistic Insights
The solubility of this compound is governed by the interplay of intermolecular forces.[1] The hydroxyl and acetamido groups of the solute can act as both hydrogen bond donors and acceptors.
Solute-Solvent Interaction Diagram
Caption: Interaction between this compound and different solvent types.
In a polar solvent like water, the partial positive charges on the hydrogen atoms of water are attracted to the lone pairs of electrons on the oxygen and nitrogen atoms of the solute. Simultaneously, the partial negative charge on the oxygen of water is attracted to the hydrogen atoms of the solute's hydroxyl groups. This network of favorable interactions overcomes the solute-solute and solvent-solvent forces, leading to dissolution.[4]
VI. References
-
Sonication. [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Sonication: Significance and symbolism. [Link]
-
Methyl 2-acetamido-2-deoxy-b-D-glucopyranoside, 1 g, CAS No. 3946-01-8. [Link]
-
Solubility Of Polar Compounds: Unraveling The Secrets. [Link]
-
How to dissolve chemical compound using ultrasonicator? [Link]
-
(PDF) Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin. [Link]
-
Cas 2771-48-4,METHYL-2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE. [Link]
-
4 Factors Affecting Solubility of Drugs. [Link]
-
(PDF) Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. [Link]
-
Lab tip: use a bath sonicator to help dissolve solids. [Link]
-
The Solution Process. [Link]
-
Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin. [Link]
-
Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. [Link]
-
Techniques to Increase Sweetener Solubility. [Link]
-
If we are having trouble dissolving a polar solute, we need to make our solvent less polar to help it dissolve. True/False. [Link]
-
pH dependent effect of glycosylation on protein stability. [Link]
-
How do compounds consisting of polar molecules dissolve? [Link]
-
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside. [Link]
-
Safety Data Sheet Methyl alpha-D-glucopyranoside. [Link]
-
Solubility and Polarity. [Link]
-
Methyl-2-acetamido-2-deoxy-D-glucopyranoside. [Link]
-
Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. [Link]
-
Selective transglycosylation of methylated 2-acetamido-2-deoxy-.beta.-D-glucopyranosides on a microscale. [Link]
-
Chemical Properties of «beta»-D-Glucopyranoside, methyl (CAS 709-50-2). [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]
-
Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. [Link]
-
methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solution Process [chem.fsu.edu]
- 3. ck12.org [ck12.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. Sonication - Wikipedia [en.wikipedia.org]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. Sonication: Significance and symbolism [wisdomlib.org]
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- 13. sds.metasci.ca [sds.metasci.ca]
- 14. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Stability and Storage of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Welcome to the technical support center for Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (MDG), a key reagent in glycobiology research and a building block for complex carbohydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of MDG throughout its storage and application in your experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
I. Core Principles of MDG Stability
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, like many glycosides, is susceptible to degradation, which can compromise experimental results. The primary route of degradation is the hydrolysis of the β-glycosidic bond, liberating methanol and N-acetyl-β-D-glucosamine. The stability of this bond is significantly influenced by environmental factors. Understanding these factors is crucial for maintaining the compound's integrity.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered during experiments involving MDG, their probable causes related to instability, and actionable solutions.
Problem 1: Inconsistent or lower-than-expected biological activity of MDG in cell-based assays.
-
Possible Cause: Degradation of MDG in the culture medium due to pH, temperature, or enzymatic activity.
-
Troubleshooting Steps:
-
pH Verification: Measure the pH of your complete cell culture medium. While typically stable, media pH can shift. Glycosidic bonds are generally more susceptible to hydrolysis under acidic conditions.[1][2]
-
Temperature Control: Ensure that the stock solutions of MDG are not subjected to prolonged periods at elevated temperatures (e.g., 37°C in an incubator) before use. Thermal degradation can occur even at neutral pH.
-
Fresh Preparations: Prepare fresh working solutions of MDG in your culture medium for each experiment. Avoid storing diluted solutions for extended periods.
-
Enzymatic Activity: If your cell line is known to secrete glycosidases, this could contribute to the degradation of MDG. Consider using a cell-free control to assess the stability of MDG in your medium alone.
-
Problem 2: Appearance of unexpected peaks in HPLC analysis of experimental samples containing MDG.
-
Possible Cause: Hydrolysis of MDG, leading to the formation of N-acetyl-β-D-glucosamine and other degradation products.
-
Troubleshooting Steps:
-
Control Sample Analysis: Analyze a freshly prepared solution of MDG in the same solvent as your experimental samples to establish a baseline chromatogram.
-
Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study. Briefly expose a solution of MDG to mild acidic conditions (e.g., 0.1 M HCl) and analyze by HPLC. The appearance of a peak corresponding to the retention time of N-acetyl-β-D-glucosamine would confirm hydrolysis.
-
Method Validation: Ensure your HPLC method is stability-indicating, meaning it can separate the intact MDG from its potential degradation products.[3][4]
-
Problem 3: Variability in results between different batches of MDG.
-
Possible Cause: Improper storage or handling of one or more batches, leading to partial degradation.
-
Troubleshooting Steps:
-
Storage Condition Audit: Review the storage conditions of all batches. Ensure they have been consistently stored at the recommended temperature and protected from moisture.
-
Quality Control Check: If you suspect a batch has degraded, you can perform a simple quality control check by comparing its HPLC profile to a new, unopened batch from a reputable supplier.
-
Proper Handling: When handling the solid compound, avoid prolonged exposure to ambient humidity. It is recommended to allow the container to warm to room temperature before opening to prevent condensation.
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside?
-
A1: For long-term storage, it is recommended to store solid MDG at 2°C to 8°C in a tightly sealed container to protect it from moisture.[1] Some suppliers may also indicate storage at room temperature for shorter periods. Always refer to the manufacturer's instructions.
-
-
Q2: How should I prepare and store stock solutions of MDG?
-
A2: Stock solutions are best prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous solutions, use a buffered system, preferably at a neutral or slightly acidic pH. Aqueous solutions are more prone to hydrolysis and should be prepared fresh. If storage of aqueous solutions is unavoidable, they should be filter-sterilized and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Stability in Solution
-
Q3: What is the primary degradation pathway for MDG in solution?
-
Q4: How does pH affect the stability of MDG?
-
A4: MDG is most stable in neutral to slightly acidic solutions. Strong acidic conditions will significantly increase the rate of hydrolysis. While more stable under basic conditions than acidic ones, prolonged exposure to strong bases can lead to other degradation pathways, such as deacetylation.
-
-
Q5: Is MDG sensitive to light?
-
A5: While there is limited specific photostability data for MDG, many organic molecules, including some glycosides, can be sensitive to light.[5] As a precautionary measure, it is recommended to store both solid MDG and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil. Conducting a photostability study as per ICH guidelines can determine the specific light sensitivity.[6][7]
-
-
Q6: Are there any incompatible substances I should avoid?
-
A6: Avoid strong oxidizing agents and strong acids, as these can promote degradation.
-
IV. Experimental Protocols
Protocol 1: Basic Stability Assessment of MDG in an Aqueous Buffer
This protocol provides a framework for assessing the stability of MDG in a specific buffer system.
-
Preparation of MDG Solution: Prepare a solution of MDG at your desired experimental concentration in the buffer of interest.
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution using a validated stability-indicating HPLC method to determine the initial concentration of MDG.[4]
-
Incubation: Store the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of MDG remaining at each time point relative to the T=0 sample. A significant decrease in the concentration of MDG over time indicates instability under the tested conditions.
V. Data Presentation
Table 1: Recommended Storage Conditions for Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
| Form | Storage Temperature | Container | Protection |
| Solid | 2°C to 8°C | Tightly sealed | Protect from moisture |
| Stock Solution (in DMSO) | -20°C or -80°C | Amber vial or foil-wrapped | Protect from light, aliquot to avoid freeze-thaw |
| Working Solution (Aqueous) | Prepare fresh | Sterile, sealed container | Use immediately; if short-term storage is needed, store at 2-8°C |
VI. Visualizations
Diagram 1: Primary Degradation Pathway of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Caption: Acid-catalyzed hydrolysis of the glycosidic bond.
Diagram 2: Troubleshooting Workflow for MDG Instability
Caption: A logical approach to diagnosing MDG instability.
VII. References
-
Timell, T. E. THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Journal of Chemistry.
-
Timell, T. E. THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn.
-
Bennet, A. J., & Sinnott, M. L. (1986). Complete kinetic isotope effect description of transition states for acid-catalyzed hydrolyses of methyl .alpha.- and .beta.-glucopyranosides. Journal of the American Chemical Society, 108(23), 7287-7294.
-
Kempton, J. B., & Withers, S. G. (1992). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Biochemistry, 31(41), 9961-9969.
-
Forced Degradation Studies. MedCrave online.
-
HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing.
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
-
Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Kinetics on the Acid-Catalyzed Decomposition of Methyl Glucosides to Methyl Levulinate. ResearchGate.
-
Cavazzoli, G., Gamberoni, I., Pignataro, L., & Bernardi, A. (2024). Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry. Chemical Science, 15(1), 43-61.
-
Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products. ResearchGate.
-
A Comparative Guide to the Cross-Validation of Analytical Methods for Flavonoid Glycoside Quantification. Benchchem.
-
Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus Rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide. PubMed.
-
Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. VTechWorks.
-
Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk. MDPI.
-
Photocatalytic transformations of the anomeric carbon of monosaccharides. AIR Unimi.
-
Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. PMC.
-
Wan, I. C. S., Witte, M. D., & Minnaard, A. J. (2019). From d- to l-Monosaccharide Derivatives via Photodecarboxylation-Alkylation. Organic Letters, 21(18), 7669-7673.
-
Araki, Y., & Ito, E. (1975). Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. Journal of Biological Chemistry, 250(14), 5341-5347.
-
Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry. Chemical Science (RSC Publishing).
-
N-Acetylglucosamine: Production and Applications. Semantic Scholar.
-
From d- to l-Monosaccharide Derivatives via Photodecarboxylation–Alkylation. PMC - NIH.
-
N-acetylglucosamine-6-phosphate deacetylase. Wikipedia.
Sources
Technical Support Center: NMR Peak Assignment for Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support guide for the NMR analysis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in assigning the NMR spectra of this and related N-acetylated monosaccharides. We will move beyond simple data reporting to explore the causality behind spectral phenomena and provide robust, field-tested troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the NMR analysis of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Q1: What are the typical ¹H and ¹³C chemical shifts for this molecule?
A1: The chemical shifts can vary slightly based on the solvent, concentration, and temperature. However, the expected ranges are summarized in the table below. The anomeric proton (H1) is typically the most downfield of the ring protons, appearing between 4.5-5.5 ppm.[1] The other ring protons often crowd into a narrow region between 3.2 and 4.5 ppm, which is a primary source of assignment difficulty.[1][2]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges in D₂O
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| H1 | ~4.4 - 4.6 | C1: ~102 - 104 | Anomeric proton, doublet. |
| H2 | ~3.6 - 3.8 | C2: ~56 - 58 | Coupled to H1 and H3. |
| H3 | ~3.4 - 3.6 | C3: ~74 - 76 | Often overlapped with other signals. |
| H4 | ~3.3 - 3.5 | C4: ~70 - 72 | Often overlapped with other signals. |
| H5 | ~3.3 - 3.5 | C5: ~76 - 78 | Often overlapped with other signals. |
| H6a/H6b | ~3.7 - 3.9 | C6: ~61 - 63 | Diastereotopic protons, complex multiplets. |
| O-CH₃ | ~3.4 - 3.5 | O-CH₃: ~57 - 59 | Singlet, aglyconic methyl group. |
| NH-C(O)CH₃ | ~2.0 - 2.1 | N-Ac (CH₃): ~23 | Singlet, N-acetyl methyl group. |
| NH | Solvent dependent | N-Ac (C=O): ~175 | Broad or not observed in D₂O. |
Q2: My -OH and -NH proton signals are missing or very broad in D₂O. Why?
A2: This is expected. In deuterated water (D₂O), the acidic protons of hydroxyl (-OH) and amide (-NH) groups readily exchange with the deuterium atoms of the solvent. This chemical exchange process happens on a timescale that is fast relative to the NMR experiment, leading to the signals either disappearing completely or becoming very broad and difficult to detect.[3] To observe these protons, you must use a non-exchangeable solvent like DMSO-d₆ or acquire the spectrum under specialized conditions, such as in supercooled water.[3][4]
Q3: Why does my spectrum look different in DMSO-d₆ compared to D₂O?
A3: Solvents can induce significant changes in chemical shifts due to their differing abilities to form hydrogen bonds and their overall magnetic environments.[5] In DMSO-d₆, you will be able to observe the -OH and -NH protons as distinct signals because exchange is slow.[3] These signals often appear as doublets or triplets due to coupling with adjacent protons. The chemical shifts of the ring protons will also be different, which can sometimes help resolve signal overlap that is problematic in D₂O.[1][5]
Q4: What is the expected ¹H-¹H coupling constant (³J) for the anomeric proton (H1)? Why is it important?
A4: For a β-anomer in a standard ⁴C₁ chair conformation, the anomeric proton (H1) is axial, and the proton at C2 (H2) is also axial. This trans-diaxial relationship results in a large coupling constant, typically ³J(H1,H2) ≈ 8-9 Hz .[6][7] This large value is a key diagnostic feature for confirming the β-anomeric configuration. In contrast, the corresponding α-anomer would show a much smaller coupling constant (³J(H1,H2) ≈ 3-4 Hz) due to an axial-equatorial relationship.[6][7]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic workflows to resolve specific, complex issues encountered during NMR peak assignment.
Problem 1: Severe Signal Overlap in the Ring Proton Region (H2-H5)
Symptom: In the ¹H NMR spectrum, the region between approximately 3.3 and 3.8 ppm is a complex, poorly resolved set of multiplets, making it impossible to distinguish and assign the individual signals for H2, H3, H4, and H5.[1][2]
Underlying Cause: The protons attached to the pyranose ring (excluding the anomeric H1) exist in very similar chemical environments. Their electron densities are only subtly different, causing their resonance frequencies to be very close. This is a classic challenge in carbohydrate NMR.[2]
Systematic Troubleshooting Workflow:
The most effective solution is to use two-dimensional (2D) NMR experiments to spread the signals into a second dimension, resolving the overlap.[1]
Experimental Protocol: The Carbohydrate NMR Analysis Suite
-
Sample Preparation: Prepare a solution of your compound (5-10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube.
-
Acquire ¹H Spectrum: Obtain a high-resolution 1D ¹H spectrum to assess overall purity and identify well-resolved signals (e.g., H1, N-acetyl, and O-methyl).
-
Acquire ¹H-¹H COSY: This experiment identifies protons that are directly coupled (typically over 2-3 bonds).[4][8] You will see a cross-peak between H1 and H2, H2 and H3, H3 and H4, and so on. This allows you to "walk" along the proton spin system.
-
Acquire ¹H-¹H TOCSY: TOCSY (Total Correlation Spectroscopy) is even more powerful. It shows correlations between all protons within a single spin system.[1][9] Irradiating the well-resolved anomeric H1 signal will reveal cross-peaks to H2, H3, H4, H5, and the H6 protons, effectively isolating all signals from that specific sugar ring.
-
Acquire ¹H-¹³C HSQC: This experiment correlates each proton with the carbon atom it is directly attached to.[4][10] This is crucial for assigning the carbon spectrum and confirming proton assignments. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[10]
Data Interpretation Workflow Diagram:
Caption: Workflow for resolving signal overlap using 2D NMR.
Problem 2: Confirming the β-Anomeric Configuration and Aglycon Linkage
Symptom: You have assigned the spin system but need definitive proof of the stereochemistry at the anomeric center (C1) and the connectivity of the methoxy group.
Underlying Cause: While the ³J(H1,H2) coupling constant is a strong indicator, further evidence is required for absolute structural confirmation, especially for novel compounds. Key correlations are needed to prove connectivity through bonds and through space.
Systematic Troubleshooting Workflow:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds apart.[10] It is invaluable for establishing connectivity across heteroatoms.
-
Key Correlation: Look for a cross-peak between the protons of the O-CH₃ group (~3.4 ppm) and the anomeric carbon C1 (~102 ppm). This unequivocally proves that the methyl group is attached to the anomeric oxygen.[11]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[12] This is the gold standard for stereochemical assignment in carbohydrates.
-
Key Correlations for a β-Anomer: In a ⁴C₁ chair, the axial H1 proton will be in close spatial proximity to the other axial protons on the same face of the ring, namely H3 and H5 . Therefore, observing NOE cross-peaks between H1/H3 and H1/H5 is definitive proof of the β-configuration.[12] The absence of these correlations and the potential presence of an H1/H2 NOE would suggest an α-anomer.
-
Diagnostic NOE Correlations Diagram:
Caption: Key through-space NOE correlations for a β-anomer.
References
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega. [Link]
-
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. (2021). Molecules. [Link]
-
A study of 13CH coupling constants in hexopyranoses. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega. [Link]
-
Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. (2021). University of Naples Federico II Institutional Repository. [Link]
-
Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. (2013). SLU Library Administrative Page. [Link]
-
Representation of 2 J CH of the α-and β-anomeric and pyranose ring... (n.d.). ResearchGate. [Link]
-
Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. (2013). ResearchGate. [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CIGS. [Link]
-
Prediction of anti and gauche vicinal proton-proton coupling constants in carbohydrates: A simple additivity rule for pyranose rings. (1980). ResearchGate. [Link]
-
Synthesis of Methyl 2-Acetamido-2-deoxy-1-seleno-ß-d-gluco- and galacto-pyranoside: Selenium Metabolites in Human Urine. (2004). Australian Journal of Chemistry. [Link]
-
Introduction to NMR Spectroscopy of Carbohydrates. (n.d.). ResearchGate. [Link]
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]
-
METHYL 2-ACETAMIDO-2-DEOXY-3-O-METHYL-ALPHA-D-GLUCOPYRANOSIDE. (n.d.). SpectraBase. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. (2022). MDPI. [Link]
-
Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. (2002). ResearchGate. [Link]
-
1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. (n.d.). ResearchGate. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. (2012). The Journal of Organic Chemistry. [Link]
-
Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. (2021). Journal of Natural Products. [Link]
-
Coupling constants of pyranoses. (n.d.). Stenutz. [Link]
-
Primary Structure of Glycans by NMR Spectroscopy. (2023). Chemical Reviews. [Link]
-
A Systematic NMR Determination of α-D-Glucooligosaccharides... (2014). ResearchGate. [Link]
-
Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. (2001). The Research Group of Distinguished Professor Ruth E. Stark. [Link]
-
Methyl-2-acetamido-2-deoxy-D-glucopyranoside. (n.d.). PubChem. [Link]
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- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
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- 7. Coupling constants of pyranoses [stenutz.eu]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. iris.unina.it [iris.unina.it]
Technical Support Center: Analysis of Side Products in the Synthesis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support guide for the synthesis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this seemingly straightforward, yet nuanced, glycosylation. We will move beyond simple protocols to explore the causality behind these issues, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Reaction Landscape
The synthesis of this compound, typically initiated from N-acetyl-D-glucosamine (GlcNAc), is most commonly performed via an acid-catalyzed Fischer-Helferich glycosylation with methanol. While the goal is to form the thermodynamically favored pyranoside, the reaction environment is a delicate balance where several competing pathways can lead to a mixture of undesired products. The N-acetyl group at the C-2 position, in particular, plays a crucial role in the reaction's outcome, often complicating the synthesis.[1]
The primary side products arise from several distinct chemical events: anomerization, cyclization involving the C-2 substituent, ring rearrangement, and incomplete or reversed reactions. Understanding these pathways is the first step toward controlling them.
Caption: Primary reaction and side reaction pathways in the synthesis.
Section 2: Troubleshooting Guide & Diagnostics
This section is formatted as a series of common problems encountered in the lab. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction yields a mixture of anomers (α and β). How do I confirm their identity, separate them, and improve β-selectivity?
Analysis: The formation of a mixture of α- and β-anomers is the most common outcome in glycoside synthesis.[2] The reaction proceeds through a planar sp²-hybridized oxocarbenium ion intermediate, which can be attacked by methanol from either the top (alpha) or bottom (beta) face. While the β-anomer is often the more thermodynamically stable product due to the anomeric effect and steric considerations, the final ratio depends heavily on reaction conditions.
Diagnostic Steps:
-
TLC Analysis: The two anomers will often have slightly different Rf values, but may co-elute. Using a different solvent system can sometimes improve separation.
-
NMR Spectroscopy: This is the definitive method for identification. The anomeric proton (H-1) of the β-anomer typically appears further upfield (lower ppm) and has a larger coupling constant (J_H1,H2 ≈ 8-10 Hz) compared to the α-anomer (J_H1,H2 ≈ 3-4 Hz), reflecting a trans-diaxial relationship between H-1 and H-2.[2]
-
HPLC Analysis: A reversed-phase C18 column can effectively separate the two anomers.[2]
Solutions & Optimization:
-
Improving β-Selectivity:
-
Reaction Time & Temperature: Allow the reaction to proceed longer to reach thermodynamic equilibrium, which favors the β-anomer. However, prolonged heating can increase the risk of other side products.
-
Catalyst Choice: While strong acids like HCl or H₂SO₄ are common, using a solid-phase acid catalyst (e.g., cation exchange resin) can sometimes offer better control and easier workup.[3]
-
-
Purification:
-
Recrystallization: The β-anomer is often more crystalline and can sometimes be purified by careful recrystallization from a suitable solvent system (e.g., methanol/ether).
-
Preparative HPLC: This is the most reliable method for separating anomers when crystallization fails. A C18 column with a shallow water/acetonitrile gradient is typically effective.[2] See Protocol 3.2 for a starting method.
-
Enzymatic Removal: In specific cases, the undesired α- or β-anomer can be selectively hydrolyzed using a glycosidase enzyme, such as using β-glucosidase to remove a β-anomer impurity.[3]
-
| Anomer | Typical ¹H NMR (H-1) Shift | Typical J_H1,H2 Coupling | Elution Order (Reversed-Phase HPLC) |
| α-anomer | ~4.8-5.0 ppm | ~3-4 Hz | Tends to elute later[2] |
| β-anomer | ~4.4-4.6 ppm | ~8-10 Hz | Tends to elute earlier[2] |
Q2: My yield is very low, and TLC shows a significant byproduct that is not the α-anomer. What is the likely culprit?
Analysis: A low yield with a major, non-anomeric byproduct often points to intramolecular participation by the N-acetyl group at the C-2 position. This is a classic problem in glycosylation chemistry involving N-acetylated sugars. The acetamido group can attack the anomeric center to form a highly stable 1,2-oxazoline derivative.[4] This pathway consumes the glycosyl donor, preventing it from reacting with the methanol acceptor and thus drastically reducing the yield of the desired product.[1]
This side reaction is competitive with the main glycosylation pathway and is influenced by the reactivity of the donor and the reaction conditions.[4][5]
Diagnostic Steps:
-
Mass Spectrometry: The oxazoline byproduct will have a mass corresponding to the loss of one molecule of water from the starting N-acetylglucosamine.
-
NMR Spectroscopy: The NMR spectrum of the oxazoline will be distinct, lacking the characteristic anomeric proton signal of a glycoside and instead showing signals corresponding to the oxazoline ring structure.
Solutions & Optimization:
-
Temperature Control: Oxazoline formation can be favored at higher temperatures. Running the reaction at the lowest effective temperature may help minimize this side reaction.
-
Activator/Catalyst Strength: The choice and concentration of the acid catalyst are critical. Suboptimal activation of the anomeric center can give the N-acetyl group more time and opportunity to participate. Sometimes, a stronger activator is needed to push the intermolecular glycosylation forward before the intramolecular cyclization can occur.[5]
-
Alternative Synthetic Routes: If oxazoline formation is intractable, consider a different strategy. The Koenigs-Knorr reaction, using a glycosyl halide donor with a participating group at C-2 (like an acetyl group), is specifically designed to leverage this neighboring group participation to yield a 1,2-trans glycoside (the desired β-anomer).[6][7]
Q3: I'm observing signs of degradation (charring) or my product mass suggests a structural isomer other than an anomer. What could be happening?
Analysis: Harsh acidic conditions, particularly at elevated temperatures, can lead to more severe side reactions, including degradation or skeletal rearrangements. Two key possibilities are N-deacetylation and pyranoside-to-furanoside ring contraction.
-
N-Deacetylation: The acetamide bond can be hydrolyzed under strong acidic conditions, yielding Methyl 2-amino-2-deoxy-beta-D-glucopyranoside.[8][9] This introduces a basic amino group, which can complicate purification and may be protonated in the reaction mixture.
-
Furanoside Formation: Although pyranose (six-membered) rings are generally more stable, acid-catalyzed rearrangement to a furanose (five-membered) ring can occur.[10] This pyranoside-into-furanoside (PIF) rearrangement has been observed under various acidic conditions and results in a structural isomer that can be difficult to separate from the desired product.[11][12]
Diagnostic Steps:
-
Mass Spectrometry: The mass of the N-deacetylated product will be 42.04 Da less than the target product. The furanoside isomer will have the same mass as the target product.
-
NMR Spectroscopy: A full 2D NMR analysis (COSY, HSQC) would be required to definitively identify a furanoside ring structure, which will have a completely different coupling pattern and chemical shifts compared to the pyranoside. The N-deacetylated product would lack the N-acetyl methyl signal (~2.0 ppm) in the ¹H NMR spectrum.
Solutions & Optimization:
-
Milder Conditions: This is the most critical factor. Reduce the reaction temperature and/or the concentration of the acid catalyst.[13]
-
Reaction Monitoring: Carefully monitor the reaction by TLC. If spots corresponding to degradation products begin to appear, quench the reaction immediately, even if some starting material remains.[13]
-
Protecting Group Strategy: For complex syntheses where these side reactions are a major issue, one might consider using a different, more robust protecting group for the amine, such as phthalimido (Phth) or trichloroethoxycarbonyl (Troc), which do not participate in the reaction in the same way.[5]
Section 3: Standard Analytical & Purification Protocols
Protocol 3.1: TLC Monitoring of the Glycosylation Reaction
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase (Starting Point): Dichloromethane:Methanol (9:1 v/v) or Ethyl Acetate:Methanol (8:2 v/v). Adjust polarity as needed.
-
Visualization:
-
UV light (if any components are UV active).
-
Staining: Dip the plate in a p-anisaldehyde or ceric ammonium molybdate (CAM) stain and gently heat with a heat gun until spots appear. Carbohydrates typically appear as blue, purple, or brown spots.
-
-
Analysis: Co-spot the reaction mixture with the N-acetylglucosamine starting material. The product glycosides should have a higher Rf than the highly polar starting material. Anomers may appear as a single elongated spot or two very close spots.
Protocol 3.2: Preparative HPLC for Anomer Separation
This protocol is a starting point and should be optimized for your specific system.[2]
-
Column: C18 reversed-phase column (e.g., 150 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 20% B
-
25-30 min: 20% to 95% B (column wash)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (re-equilibration)
-
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Collection: Collect fractions corresponding to the separated peaks and confirm their identity by NMR.
Protocol 3.3: NMR Analysis for Stereochemical Assignment
-
Sample Prep: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Acquisition: Record ¹H, ¹³C, and 2D COSY spectra.
-
Analysis:
-
Locate H-1: Identify the anomeric proton signal, which is a doublet downfield of the other ring protons (typically 4.4-5.0 ppm).
-
Measure Coupling Constant (J_H1,H2): The key diagnostic is the coupling constant between H-1 and H-2.
-
β-anomer: A large coupling constant (³J_H1,H2 ≈ 8-10 Hz) indicates a trans-diaxial relationship, confirming the β-configuration.
-
α-anomer: A small coupling constant (³J_H1,H2 ≈ 3-4 Hz) indicates a cis (axial-equatorial) relationship, confirming the α-configuration.
-
-
Use COSY: Use the COSY spectrum to walk from the H-1 signal to identify H-2, H-3, and so on, to confirm the rest of the ring structure.
-
Sources
- 1. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. The preparation and purification of anomer‐free methyl α‐D‐ [gluco‐14C(U)] pyranoside | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Enzymatic Assays with Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support guide for the enzymatic assay of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting assays involving this substrate. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Core Principles & Critical Parameters
This compound is a specific substrate used in glycobiology research to measure the activity of β-N-acetylglucosaminidases (also known as GlcNAcases or NAGase)[1][2]. These are hydrolytic enzymes crucial for the breakdown of glycoproteins, glycolipids, and other glycoconjugates[3][4]. Their activity is pivotal in numerous physiological processes, and dysregulation is linked to diseases such as Tay-Sachs and Sandhoff disease[4][5].
The fundamental reaction involves the enzymatic cleavage of the glycosidic bond in the substrate, releasing N-acetyl-β-D-glucosamine (GlcNAc) and methanol.
Caption: General enzymatic hydrolysis of the substrate by NAGase.
Unlike chromogenic or fluorogenic substrates (e.g., pNP-GlcNAc or MUG-GlcNAc), the products of this specific reaction are not directly measurable by standard spectrophotometry. Therefore, this assay typically requires a coupled secondary reaction to quantify either the GlcNAc or methanol produced, or it is used in inhibitor screening as a competitive substrate.
Success in this assay hinges on the careful control of several critical parameters. These factors are interdependent and must be optimized for your specific enzyme source and experimental conditions.
| Parameter | Typical Range | Rationale & Key Considerations |
| pH | 4.5 - 7.5 | Enzyme activity is highly pH-dependent. Lysosomal NAGase isozymes function optimally at an acidic pH (e.g., 4.5), while other forms may prefer a neutral pH[6][7][8]. The final operating pH may need to be adjusted to maintain sample integrity, for instance, to prevent protein precipitation in biological fluids[6]. |
| Temperature | 37°C - 60°C | Most mammalian enzymes are assayed at 37°C[5][9]. However, enzymes from other sources, such as bacteria, may exhibit optimal activity at higher temperatures[10]. Temperature stability of both the enzyme and substrate should be confirmed. |
| Substrate Concentration | 0.5 mM - 2.5 mM | Must be optimized to ensure the reaction rate is proportional to enzyme concentration. Concentrations that are too high can lead to substrate inhibition, underestimating true enzyme activity[11]. A substrate titration experiment is essential to determine the Michaelis constant (Km) and select a concentration that is not rate-limiting[3][12]. |
| Incubation Time | 10 - 60 minutes | The reaction should be timed to remain within the linear range of product formation. Long incubation times can lead to substrate depletion or product degradation, causing the reaction rate to slow[11]. |
| Enzyme Concentration | Variable | The amount of enzyme or sample lysate should be adjusted so that the measured activity falls within the linear range of the standard curve. |
| Cofactors/Ions | Enzyme-dependent | While many NAGases do not require specific cofactors, the presence of certain ions or chelators like EDTA in the sample or buffer can interfere with the assay[13]. |
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the NAGase assay in a question-and-answer format.
Caption: A decision tree for troubleshooting common NAGase assay issues.
Q: Why am I getting no or very low signal in my samples and standards?
A: This is a common issue that can point to several root causes:
-
Inactive Enzyme or Reagents: Enzymes are sensitive to temperature fluctuations. Ensure that your enzyme stock has not undergone multiple freeze-thaw cycles and has been stored correctly[13]. Always thaw enzyme stocks on ice and keep them cold[14]. Similarly, verify that the kit and its components have not expired.
-
Incorrect Assay Conditions: Drastic deviations from the optimal pH or temperature can completely abolish enzyme activity. Equilibrate all buffers and reagents to the specified assay temperature before starting the reaction[14].
-
Omission of a Critical Reagent: Systematically review the protocol to ensure no component, especially the enzyme or substrate, was accidentally omitted from the reaction mix[14].
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors. Common interfering substances to avoid include EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 (>1%)[13].
-
For colorimetric/fluorometric assays: Ensure you are using the correct microplate (e.g., clear plates for absorbance, black plates for fluorescence) and that the plate reader's wavelength settings are accurate[13][14].
Q: My replicate readings are highly variable. What's causing this inconsistency?
A: Poor precision often stems from technical execution rather than reagent chemistry.
-
Pipetting Inaccuracy: Small volumes are notoriously difficult to pipette accurately. Always use calibrated pipettes and, whenever possible, prepare a master mix of reagents to be dispensed into each well, which minimizes well-to-well variability[13].
-
Inadequate Mixing: Ensure all components, especially those that were frozen, are completely thawed and gently mixed before use to ensure homogeneity[13]. After adding all components to the well, gently tap the plate to ensure a uniform solution.
-
Air Bubbles: Bubbles in the wells can interfere with the light path of the plate reader, leading to erroneous readings. Pipette solutions slowly against the side of the well to prevent bubble formation[13][14].
-
Temperature Gradients: An uneven temperature across the microplate can cause reaction rates to differ from well to well. Ensure the entire plate is equilibrated to the incubation temperature.
Q: My background signal (no-enzyme control) is excessively high. How can I lower it?
A: High background noise can mask a weak positive signal.
-
Substrate Instability: The substrate may be hydrolyzing spontaneously under your assay conditions (e.g., at a non-optimal pH). Always include a "substrate only" control well (buffer + substrate, no enzyme) to measure this non-enzymatic hydrolysis. Prepare substrate solutions fresh for each experiment.
-
Sample Interference: The biological sample itself may possess intrinsic absorbance or fluorescence at the detection wavelength. To correct for this, run a "sample blank" for each sample (sample + buffer, no substrate). Subtract the sample blank reading from your final sample reading.
-
Contaminated Reagents: Contamination in your buffer or water can contribute to background signal. Use high-purity water and fresh reagents.
Q: The assay signal is saturating the detector or plateaus almost immediately. What should I do?
A: This indicates that the reaction is proceeding too quickly.
-
Enzyme Concentration is Too High: The amount of enzyme in your sample is so high that it converts the substrate to product almost instantaneously. The solution is to dilute your sample. Perform a serial dilution of your sample to find a concentration that results in a reaction rate that is linear over time and falls within the dynamic range of your standard curve[14].
-
Incubation Time is Too Long: For highly active samples, the reaction may be complete in a matter of minutes. Reduce the incubation time or perform a kinetic reading (multiple measurements over time) to identify the linear phase of the reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for my specific NAGase assay? The optimal conditions are highly dependent on the source of the enzyme[4]. NAGase from human lysosomes has a pH optimum in the acidic range (~4.5), whereas bacterial or plant-derived enzymes may function better at neutral or even alkaline pH[6][10]. It is imperative to determine the optimal pH and temperature empirically for your specific enzyme source by performing activity assays across a range of pH values and temperatures.
Q2: How do I determine the optimal substrate concentration for my experiment? To find the optimal substrate concentration, you should perform a substrate titration experiment. Set up a series of reactions with a fixed amount of enzyme and varying concentrations of this compound. Plot the initial reaction velocity against the substrate concentration. The resulting curve should follow Michaelis-Menten kinetics, allowing you to determine the Km (the substrate concentration at half-maximal velocity)[3]. A good starting point for your assay is to use a substrate concentration of 5-10 times the Km value, but you must also verify that this concentration does not cause substrate inhibition[11].
Q3: My research involves screening for inhibitors. What are some known inhibitors of NAGase? Several classes of compounds can inhibit NAGase activity. These include substrate analogs and compounds that react with active site residues. For example, betaine has been shown to be a mixed-type inhibitor of prawn NAGase, and bromacetic acid can act as a non-competitive inhibitor[15][16]. When screening for new inhibitors, it is crucial to include a known inhibitor as a positive control for your inhibition assay.
Q4: What is the best way to prepare my biological samples (e.g., cell lysates, tissue homogenates)? Sample preparation is critical. For intracellular enzymes like NAGase, cells or tissues must be lysed to release the enzyme. This is typically done using mechanical homogenization (e.g., a Dounce homogenizer) or mild detergents (e.g., 0.1% Triton X-100)[13][17]. Avoid harsh conditions that could denature the enzyme. It is also important to note that deproteinization steps, such as perchloric acid precipitation, will inactivate and remove the enzyme and should not be used for enzyme activity assays[14]. Samples should be kept on ice throughout the preparation process and can be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles[13].
Q5: Is it better to use a chromogenic (pNP-GlcNAc) or fluorogenic (MUG-GlcNAc) substrate instead? The choice of substrate depends on the required sensitivity and available equipment.
-
pNP-GlcNAc: This chromogenic substrate releases p-nitrophenol, which is yellow at an alkaline pH and can be measured with a standard spectrophotometer[12]. It is robust and cost-effective but less sensitive.
-
MUG-GlcNAc: This fluorogenic substrate is cleaved to release the highly fluorescent 4-Methylumbelliferone (4-MU), offering significantly higher sensitivity than colorimetric methods[5]. This makes it ideal for samples with low enzyme activity.
-
This compound: This substrate is valuable for specific applications where the chromophore or fluorophore of other substrates might interfere, or in studies focused on the enzyme's natural substrate specificity. However, it requires a more complex coupled assay for detection.
Section 4: Experimental Protocols
Protocol 1: Standard NAGase Activity Assay
This protocol provides a general framework. Volumes and concentrations must be optimized for your specific application.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 0.1 M Citrate-Phosphate buffer, pH 4.5).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer.
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., 0.2 M Tris base)[17].
-
Sample Preparation: Prepare cell/tissue lysates in Assay Buffer and keep on ice. Dilute if necessary.
-
-
Assay Procedure (96-well plate format):
-
Standard Curve: If using a coupled assay to detect GlcNAc, prepare a standard curve using known concentrations of GlcNAc.
-
Sample Wells: Add 20 µL of your sample (or standard) to each well.
-
Blanks: Prepare sample blanks (20 µL sample + 80 µL Assay Buffer) and a reagent blank (20 µL Assay Buffer + 80 µL Assay Buffer).
-
Reaction Initiation: Prepare a master mix containing the substrate. Add 80 µL of the substrate solution to all wells except the blanks to start the reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for the desired time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Detection & Analysis:
-
Quantification: Proceed with the detection method for your coupled assay (e.g., add coupling enzymes and detection reagents for GlcNAc).
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: After subtracting blank values, calculate the enzyme activity based on the standard curve, accounting for any sample dilution factors. Activity is typically expressed as µmol of product formed per minute per mg of protein.
-
Protocol 2: Workflow for Optimizing Substrate Concentration
-
Setup: Prepare a range of substrate concentrations in Assay Buffer, from very low (e.g., 0.1 x expected Km) to high (e.g., 20 x expected Km).
-
Reaction: For each substrate concentration, initiate the reaction with a fixed, non-limiting amount of enzyme.
-
Measurement: Measure the product formation over a short period to determine the initial reaction velocity (V₀). It is best to use a kinetic plate reader for this.
-
Analysis: Plot V₀ versus substrate concentration [S].
-
Determination: Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Choose a final assay concentration well above the Km (e.g., 5-10x Km) that does not exhibit substrate inhibition.
References
- Tribioscience. (2025). Beta-NAG Assay.
- Tribioscience. (2025). Beta-NAG Enzyme Kinetics.
- PubMed. (2010).
- PubMed. (2007).
- Tribioscience. (2025). β-N-Acetylglucosaminidase.
- National Institutes of Health (NIH). (2013). A Rapid and Sensitive Method for Measuring N-Acetylglucosaminidase Activity in Cultured Cells.
- PubMed. (2017). Enzymatic properties of β-N-acetylglucosaminidases.
- Journal of Applied Biotechnology Reports. (2020).
- MedChemExpress. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
- Glycoscience Protocols. (2021). Enzyme assay for β-N-acetylhexosaminidase.
- Abcam. (n.d.).
- TargetMol. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
- ResearchGate. (2001). An assay for the enzyme N-acetyl-??-D-glucosaminidase (NAGase) based on electrochemical detection using screen-printed carbon electrodes (SPCEs).
- PubMed. (2001). An assay for the enzyme N-acetyl-beta-D-glucosaminidase (NAGase) based on electrochemical detection using screen-printed carbon electrodes (SPCEs).
- BioAssay Systems. (n.d.). Troubleshooting.
- ECHEMI. (n.d.). Troubleshoot of B-Hexosaminidase Assay?
- International Journal of Molecular Sciences. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside_TargetMol [targetmol.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Enzymatic properties of β-N-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. An assay for the enzyme N-acetyl-beta-D-glucosaminidase (NAGase) based on electrochemical detection using screen-printed carbon electrodes (SPCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biotechrep.ir [biotechrep.ir]
- 11. tribioscience.com [tribioscience.com]
- 12. A Rapid and Sensitive Method for Measuring N-Acetylglucosaminidase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Inhibitory kinetics of betaine on beta-N-acetyl-D-glucosaminidase from prawn (Litopenaeus vannamei) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory kinetics of bromacetic acid on beta-N-acetyl-D-glucosaminidase from prawn (Penaeus vannamei) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
Technical Support Center: Conformational Analysis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Welcome to the technical support center for the conformational analysis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining the three-dimensional structure of this important monosaccharide derivative. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the conformational analysis of this compound so challenging?
The conformational analysis of this molecule, a derivative of N-acetylglucosamine (GlcNAc), presents several challenges due to its inherent flexibility. Unlike rigid small molecules, it can exist as a mixture of different conformations in solution at room temperature.[1][2] Key areas of flexibility include:
-
Pyranose Ring Pucker: While the 4C1 chair conformation is generally the most stable for glucopyranosides, distortions and the presence of other minor conformations can occur.[3][4]
-
N-acetyl Side Chain Orientation: The amide bond of the N-acetyl group can undergo cis-trans isomerization, and rotation around the C2-N bond introduces further conformational possibilities.[5][6]
-
Exocyclic Hydroxymethyl Group (-CH2OH) Rotation: The orientation of the hydroxymethyl group at C5 is described by the ω torsion angle (O6-C6-C5-O5) and typically exists as a mixture of gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg) rotamers.[7][8]
-
Solvent Effects: The surrounding solvent molecules play a crucial role in stabilizing different conformations through hydrogen bonding and other interactions, making the conformational landscape highly dependent on the experimental conditions.[7][8][9]
Q2: What are the primary experimental techniques for studying its conformation?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying the conformation of this molecule in solution. Key NMR parameters provide crucial structural information:
-
1H-1H Coupling Constants (3JHH): These are used to determine the dihedral angles between adjacent protons, which in turn define the pyranose ring conformation.[10][11]
-
Nuclear Overhauser Effect (NOE): NOE (and its rotating-frame equivalent, ROE) provides information about through-space distances between protons, which is essential for determining the orientation of the N-acetyl and hydroxymethyl groups.[12][13]
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information and are particularly useful for defining the overall shape of the molecule and the relative orientation of different domains.
X-ray crystallography can provide a high-resolution structure in the solid state, but it's important to remember that this may not fully represent the dynamic conformational ensemble present in solution.[3][4][5]
Q3: How do computational methods complement experimental data?
Computational methods are indispensable for interpreting experimental data and providing a more complete picture of the conformational landscape.[1][2][14][15]
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in a solvent environment over time, providing insights into the populations of different conformers and the transitions between them.[16][17][18][19]
-
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate NMR parameters (chemical shifts and coupling constants) for different conformations, which can then be compared to experimental data to validate the computational model.
The synergy between experimental and computational approaches is crucial for a comprehensive conformational analysis.[1]
Troubleshooting Guides
Issue 1: Ambiguous or Overlapping Peaks in 1H NMR Spectra
Problem: The proton NMR spectrum shows significant signal overlap, particularly in the non-anomeric region (3.2-3.9 ppm), making it difficult to extract accurate coupling constants and assign NOEs.[20]
Causality: The similar chemical environments of the non-anomeric ring protons lead to overlapping signals.
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: Higher field strengths (e.g., 600 MHz or above) will improve spectral dispersion.
-
2D NMR Experiments:
-
COSY/TOCSY: Use these experiments to identify coupled proton spin systems and trace the connectivity within the pyranose ring.[20]
-
HSQC/HMBC: These heteronuclear correlation experiments correlate protons to their directly attached or long-range coupled carbons, aiding in assignment.
-
-
Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes resolve overlapping peaks by altering chemical shifts and conformational equilibria.[21]
Issue 2: Inconsistent NOE/ROE Data
Problem: Observed NOE or ROE cross-peaks are weak, ambiguous, or inconsistent with expected conformations.
Causality:
-
Spin Diffusion: For larger molecules or at longer mixing times in NOESY experiments, magnetization can be transferred between protons that are not close in space, leading to misleading cross-peaks.[12]
-
Conformational Averaging: If the molecule is rapidly interconverting between multiple conformations, the observed NOE is an average over these states, which can be difficult to interpret.[20]
-
Choice of Experiment: NOE intensities can be close to zero for medium-sized molecules, making ROESY a better choice as ROEs are always positive.[13][22]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent NOE/ROE data.
Issue 3: Discrepancy Between Experimental Data and Computational Models
Problem: The conformations predicted by MD simulations do not accurately reproduce the experimental NMR data (e.g., J-couplings, NOEs).
Causality:
-
Force Field Inaccuracies: The parameters used in the MD simulation may not be optimal for carbohydrates.
-
Inadequate Sampling: The simulation may not have run long enough to explore the entire conformational space.
-
Solvent Model: The chosen solvent model might not accurately represent the experimental conditions.[7][8][23] Explicit solvent models are generally required for accurate carbohydrate simulations.[7][8][23]
Troubleshooting Steps:
-
Force Field Selection: Ensure you are using a carbohydrate-specific force field (e.g., GLYCAM, CHARMM36m).
-
Simulation Length: Extend the simulation time to ensure convergence of the conformational populations.
-
Solvent Model: Use an explicit water model (e.g., TIP3P, SPC/E) in your simulations. Quantum mechanics and solvated molecular dynamics calculations have shown that explicit water is necessary to correctly reproduce experimental rotamer distributions.[7][8] The primary role of water is to disrupt intramolecular hydrogen bonding.[7][8][9]
-
Ensemble Averaging: When comparing with experimental data, ensure you are calculating the NMR parameters as an ensemble average over the entire simulation trajectory.[1]
Data Summary Table: Common Rotamer Populations of the Exocyclic Hydroxymethyl Group
| Rotamer | Dihedral Angle (ω) | Typical Population in Glucopyranosides |
| gauche-trans (gt) | ~60° | High |
| gauche-gauche (gg) | ~-60° | Moderate to High |
| trans-gauche (tg) | ~180° | Low |
Note: Populations are highly dependent on solvent and substituents.[7][8]
Experimental Protocols
Protocol 1: Determination of Pyranose Ring Conformation using 3JHH Couplings
Objective: To determine the dominant chair conformation of the pyranose ring.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D2O.
-
NMR Data Acquisition:
-
Acquire a high-resolution 1D 1H NMR spectrum.
-
Acquire a 2D DQF-COSY spectrum to aid in resolving overlapping signals and accurately measuring coupling constants.
-
-
Data Analysis:
-
Assign all proton resonances.
-
Measure the 3JHH values for all vicinal protons in the pyranose ring.
-
Compare the experimental values to those expected for ideal chair conformations. Large J-values (8-10 Hz) are indicative of trans-diaxial relationships between protons, which is characteristic of the 4C1 chair.[10]
-
Protocol 2: Workflow for Integrating Experimental and Computational Data
Objective: To generate a comprehensive conformational model.
Caption: Integrated workflow for conformational analysis.
References
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Title: Computational carbohydrate chemistry: what theoretical methods can tell us Source: PMC, NIH URL: [Link]
-
Title: Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides Source: NIH URL: [Link]
-
Title: Conformational disorder in the crystal structure of methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4) Source: PubMed URL: [Link]
-
Title: Solvent interactions determine carbohydrate conformation Source: PubMed, NIH URL: [Link]
-
Title: Molecular Dynamics Simulations of Glycoproteins using CHARMM Source: PMC, PubMed Central URL: [Link]
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Title: [Computation techniques in the conformational analysis of carbohydrates] Source: PubMed URL: [Link]
-
Title: Reaction Mechanisms in Carbohydrate-Active Enzymes: Glycoside Hydrolases and Glycosyltransferases. Insights from ab Initio Quantum Mechanics/Molecular Mechanics Dynamic Simulations Source: Journal of the American Chemical Society URL: [Link]
-
Title: Conformational Analysis of Oligosaccharides and Polysaccharides Using Molecular Dynamics Simulations Source: Springer Nature Experiments URL: [Link]
-
Title: Computational carbohydrate chemistry: what theoretical methods can tell us Source: PubMed, NIH URL: [Link]
-
Title: Computation techniques in the conformational analysis of carbohydrates Source: Semantic Scholar URL: [Link]
-
Title: Solvent interactions determine carbohydrate conformation Source: PMC, PubMed Central, NIH URL: [Link]
-
Title: Conformational disorder in the crystal structure of methyl 2-acetamido-2-deoxy-β- D -glucopyranosyl-(1→4)–2-acetamido-2-deoxy-β- D -glucopyranoside (methyl β-chitobioside) methanol monosolvate Source: ResearchGate URL: [Link]
-
Title: (PDF) Solvent interactions determine carbohydrate conformation Source: ResearchGate URL: [Link]
-
Title: Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions Source: PubMed URL: [Link]
-
Title: The Use of NMR to Study Transient Carbohydrate—Protein Interactions Source: PubMed Central URL: [Link]
-
Title: Representation of 2 J CH of the α-and β-anomeric and pyranose ring... Source: ResearchGate URL: [Link]
-
Title: Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside Source: PubMed URL: [Link]
-
Title: Expanded (carbohydrate region) NOESY spectra of (a) the acceptor, (b)... Source: ResearchGate URL: [Link]
-
Title: Introduction to NMR Spectroscopy of Carbohydrates Source: ResearchGate URL: [Link]
-
Title: Rotating Frame NOE: ROE Source: Glycopedia URL: [Link]
-
Title: Redundant 15N‑Mediated J‑Couplings Reveal an Aglycone Conformation in N‑Phenyl Glycosylamines Source: PMC, NIH URL: [Link]
-
Title: Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside Source: ResearchGate URL: [Link]
-
Title: Molecular Dynamics Simulations of Glycoproteins Using CHARMM Source: Springer URL: [Link]
-
Title: Molecular Dynamics Simulation of Monoalkyl Glycoside Micelles in Aqueous Solution: Influence of Carbohydrate Headgroup Stereochemistry Source: ResearchGate URL: [Link]
-
Title: Solvent interactions determine carbohydrate conformation Source: Semantic Scholar URL: [Link]
-
Title: Unusual Conformational Behavior of Trisaccharides Containing N-acetylglucosamine Source: ACS Publications URL: [Link]
-
Title: Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine Source: NIH URL: [Link]
-
Title: Nuclear magnetic resonance spectroscopy of carbohydrates Source: Wikipedia URL: [Link]
-
Title: Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins Source: PubMed URL: [Link]
-
Title: Insights into Furanose Solution Conformations: Beyond the Two-State Model Source: PMC, NIH URL: [Link]
-
Title: Aspects of glycosidic bond formation in aqueous solution: chemical bonding and the role of water Source: PubMed URL: [Link]
-
Title: NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values Source: Royal Society of Chemistry URL: [Link]
-
Title: Conformational Analysis of Thiosugars: Theoretical NMR Chemical Shifts and JH,H Coupling Constants of 5‐Thio‐Pyranose Monosaccharides Source: ResearchGate URL: [Link]
-
Title: A conformational study of N-acetyl glucosamine derivatives utilizing residual dipolar couplings Source: PubMed URL: [Link]
-
Title: Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin Source: MDPI URL: [Link]
-
Title: Novel NMR Avenues to Explore the Conformation and Interactions of Glycans Source: PMC URL: [Link]
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Validation & Comparative
A Researcher's Guide: N-acetylglucosamine vs. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Biological Research
A Comparative Analysis of Structure, Function, and Experimental Application
For researchers in glycoscience and drug development, the nuanced differences between structurally similar molecules can dictate the outcome of an experiment. N-acetylglucosamine (GlcNAc), a fundamental amino sugar, and its synthetic derivative, Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Methyl-β-GlcNAc), are a case in point. While both share a core structure, a single methyl group dramatically alters their biological activities and renders them suitable for entirely different research applications. This guide provides an in-depth comparison to inform experimental design and data interpretation.
At a Glance: Key Structural and Functional Distinctions
The primary structural difference lies at the anomeric carbon (C1). In GlcNAc, this carbon bears a hydroxyl group, allowing it to be readily metabolized by the cell. In Methyl-β-GlcNAc, this hydroxyl is replaced by a methyl group via a β-glycosidic bond. This seemingly minor alteration makes the molecule resistant to cleavage by glycosidases and prevents its entry into key metabolic pathways.
| Feature | N-acetylglucosamine (GlcNAc) | Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Methyl-β-GlcNAc) |
| Primary Role | Metabolite, precursor for glycosylation | Competitive enzyme inhibitor, affinity chromatography eluent |
| Metabolism | Enters Hexosamine Biosynthetic Pathway (HBP) | Not metabolized; resistant to glycosidases |
| Cell Permeability | Limited; requires high concentrations for uptake | Generally considered cell-impermeable or poorly permeable |
| Effect on O-GlcNAcylation | Increases substrate (UDP-GlcNAc) availability, promoting O-GlcNAcylation | In vitro inhibitor of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc |
| Primary Application | Studying effects of HBP flux and increased UDP-GlcNAc pools in cells | In vitro enzyme kinetics, affinity purification of GlcNAc-binding proteins |
Structural Differences Dictate Biological Fate
The chemical structures of GlcNAc and Methyl-β-GlcNAc are nearly identical, save for the substitution at the anomeric carbon. This single modification is the lynchpin of their divergent biological roles.
O-GlcNAc Signaling: A Tale of Two Opposing Effects
O-GlcNAcylation is a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. [1]This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. [2][3] N-acetylglucosamine (GlcNAc) , by increasing UDP-GlcNAc levels, provides more substrate for OGT, leading to a global increase in protein O-GlcNAcylation. This makes it a useful tool for studying the consequences of hyper-O-GlcNAcylation in a cellular context.
Methyl-β-GlcNAc , conversely, acts as a competitive inhibitor of OGA. [4]By binding to the active site of OGA, it prevents the removal of O-GlcNAc from proteins, also leading to an increase in overall O-GlcNAcylation. However, its utility in cell-based assays is limited by poor cell permeability. [5]Therefore, its primary use is in in vitro enzymatic assays to determine OGA activity or to screen for more potent OGA inhibitors.
Lectin Binding and Affinity Chromatography
Both molecules can be recognized by lectins and other proteins that have binding sites for terminal N-acetylglucosamine residues. This property is exploited in affinity chromatography.
Methyl-β-GlcNAc and N-acetylglucosamine can both be used as eluting agents to purify GlcNAc-binding proteins from an affinity column (e.g., a column with immobilized Wheat Germ Agglutinin). [6]They compete with the immobilized ligand for the protein's binding site, causing the protein to be released from the column. Due to its stability and lack of metabolic activity, Methyl-β-GlcNAc is often a preferred eluent in biochemical purifications.
Experimental Protocols for the Researcher
Protocol 1: Assessing Global O-GlcNAcylation Levels in Cells via Western Blot
This protocol details how to assess changes in total protein O-GlcNAcylation in cultured cells following treatment with GlcNAc or a cell-permeable OGA inhibitor (like Thiamet-G, used here as a positive control for OGA inhibition). [7] Rationale: This experiment directly visualizes the functional consequence of increasing the O-GlcNAc substrate pool (with GlcNAc) versus inhibiting O-GlcNAc removal (with an OGA inhibitor).
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
N-acetylglucosamine (GlcNAc)
-
Thiamet-G (cell-permeable OGA inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Anti-O-GlcNAc (e.g., RL2 or CTD110.6), loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of GlcNAc (e.g., 1-10 mM) or a fixed concentration of Thiamet-G (e.g., 10 µM) for a specified time (e.g., 16-24 hours). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.
-
Western Blotting: Transfer proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc antibody overnight at 4°C.
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Protocol 2: In Vitro OGA Inhibition Assay
This protocol describes a method to measure the inhibitory activity of Methyl-β-GlcNAc on purified OGA enzyme in vitro.
Rationale: This biochemical assay directly quantifies the inhibitory constant (Ki or IC50) of a compound against OGA, providing a direct measure of its potency. It is the appropriate context for testing Methyl-β-GlcNAc's biological activity.
Materials:
-
Recombinant human OGA enzyme
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, pH 7.4)
-
Methyl-β-GlcNAc
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (e.g., Ex: 355 nm, Em: 460 nm)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Methyl-β-GlcNAc in assay buffer. Prepare solutions of OGA and the fluorogenic substrate at their working concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the Methyl-β-GlcNAc dilutions (or vehicle control), and the OGA enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes). The rate of fluorescence increase is proportional to OGA activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Conclusion and Researcher Recommendations
The choice between N-acetylglucosamine and Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside is entirely dependent on the experimental question.
-
Use N-acetylglucosamine (GlcNAc) for cell-based studies investigating the biological consequences of increased flux through the Hexosamine Biosynthetic Pathway and elevated levels of UDP-GlcNAc. It is the appropriate tool to study how nutrient excess impacts processes like protein O-GlcNAcylation.
-
Use Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Methyl-β-GlcNAc) primarily for in vitro applications. Its strength lies in its ability to act as a stable, competitive inhibitor of GlcNAc-binding enzymes like OGA in biochemical assays and as an effective eluent in affinity chromatography. Its use in living cells is not recommended due to its poor membrane permeability.
Understanding these fundamental differences is crucial for designing robust experiments and accurately interpreting the complex world of glycosylation.
References
-
Frontiers. (n.d.). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. [Link]
-
American Physiological Society. (2023). Glucose metabolism through the hexosamine biosynthetic pathway drives hepatic de novo lipogenesis via promoting N-linked protein glycosylation. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
PubMed. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. PubMed. [Link]
-
Rat Genome Database. (n.d.). hexosamine biosynthetic pathway. Medical College of Wisconsin. [Link]
-
Rutgers University. (n.d.). The Hexosamine Biosynthesis Pathway: Regulation and Function. Research With Rutgers. [Link]
-
PubMed. (1995). Biological evaluation of a series of 2-acetamido-2-deoxy-D-glucose analogs towards cellular glycosaminoglycan and protein synthesis in vitro. PubMed. [Link]
-
PubMed Central. (n.d.). Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting. National Institutes of Health. [Link]
-
PubMed Central. (n.d.). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. National Institutes of Health. [Link]
-
Nature. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. Scientific Reports. [Link]
-
PubMed. (1976). Affinity Chromatography of Soluble Galactosyltransferases Using an Easily Synthesized N-acetylglucosamine-agarose Bead. PubMed. [Link]
-
ResearchGate. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). A typical chromatographic elution pattern in the purification of the... ResearchGate. [Link]
-
Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]
-
National Institutes of Health. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. National Institutes of Health. [Link]
-
ACS Publications. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry. [Link]
-
ACS Publications. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (n.d.). Discovery of MK-8719, A Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Semantic Scholar. [Link]
-
ACS Publications. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry. [Link]
-
PubMed. (1974). Purification of N-acetyl D-glucosamine-binding Proteins by Affinity Chromatography. PubMed. [Link]
-
PubMed. (1996). Purification by Ni2+ affinity chromatography, and functional reconstitution of the transporter for N-acetylglucosamine of Escherichia coli. PubMed. [Link]
-
ResearchGate. (n.d.). Presentation of all methods reported in the literature for screening OGT inhibitors and the techniques on which they are based. ResearchGate. [Link]
-
PubMed. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. PubMed. [Link]
-
PubMed Central. (n.d.). The Role of Stress-Induced O-GlcNAc Protein Modification in the Regulation of Membrane Transport. National Institutes of Health. [Link]
-
The Journal of Cell Biology. (2015). A little sugar goes a long way: The cell biology of O-GlcNAc. Rockefeller University Press. [Link]
-
PubMed Central. (n.d.). Noncanonical Glycosyltransferase Modulates Post-hypoxic Cardiac Myocyte Death and Mitochondrial Permeability Transition. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis, Evaluation, and Mechanism of N,N,N-Trimethyl-D-glucosamine-(1→4)-chitooligosaccharides as Selective Inhibitors of Glycosyl Hydrolase Family 20 β-N-Acetyl-D-hexosaminidases. ResearchGate. [Link]
-
Frontiers. (n.d.). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology. [Link]
-
PubMed. (1981). 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase. PubMed. [Link]
-
PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Derivatives and Their Diverse Functions
For researchers, scientists, and drug development professionals, the carbohydrate scaffold of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside serves as a versatile starting point for the synthesis of a wide array of derivatives with profound biological activities. These derivatives have emerged as critical tools in glycobiology, offering potent and often selective modulation of key enzymatic pathways and cellular recognition events. This guide provides an in-depth comparison of these derivatives, focusing on their functions as enzyme inhibitors and lectin ligands, supported by experimental data and detailed protocols to empower your research endeavors.
Part 1: The Core Scaffold and Its Significance
This compound, a simple derivative of N-acetylglucosamine (GlcNAc), provides a chemically tractable handle for the development of molecules that mimic the natural substrates of various enzymes and the recognition motifs of carbohydrate-binding proteins (lectins). Its inherent stability and resemblance to the ubiquitous GlcNAc moiety make it an ideal foundation for designing probes and potential therapeutics that target the intricate cellular machinery governed by carbohydrate modifications.
Part 2: Modulators of the O-GlcNAc Cycle: OGT and OGA Inhibitors
The dynamic addition and removal of a single N-acetylglucosamine residue to serine and threonine residues of nuclear and cytoplasmic proteins, a process known as O-GlcNAcylation, is a critical post-translational modification that rivals phosphorylation in its regulatory scope. This cycle is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of this cycle is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making OGT and OGA prime targets for therapeutic intervention.
O-GlcNAcase (OGA) Inhibitors: A Comparative Analysis
Derivatives of this compound have been extensively explored as inhibitors of OGA. These inhibitors typically function by mimicking the transition state of the enzymatic reaction.
A prominent and highly selective OGA inhibitor that serves as a benchmark in the field is Thiamet-G .[1] Its synthesis involves the formation of a key thiazoline intermediate from a protected glucosamine precursor.[2] Thiamet-G exhibits potent inhibition of human OGA with a Ki value of approximately 20-21 nM.[1][3]
In comparison, various derivatives based on the 2-acetamido-2-deoxy-d-glucono-1,5-lactone scaffold have been synthesized and evaluated. These compounds, such as the sulfonylhydrazone derivatives, also show potent, nanomolar competitive inhibition of both human OGA (hOGA) and the mechanistically related lysosomal hexosaminidases (hHexB).[4][5]
Table 1: Comparison of OGA Inhibitor Potency
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Thiamet-G | Human OGA | ~20 nM | [1] |
| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | Human OGA | 27 nM | [4][5] |
| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | Human HexB | 6.8 nM | [4][5] |
Expert Insight: The data in Table 1 highlights the impressive potency of the glucono-1,5-lactone sulfonylhydrazone derivatives. However, the lack of significant selectivity between OGA and HexB for these compounds is a critical consideration for their use as specific biological probes.[4][5] Thiamet-G, in contrast, is renowned for its high selectivity for OGA over hexosaminidases, making it a more suitable tool for specifically studying the effects of OGA inhibition.[6]
O-GlcNAc Transferase (OGT) Inhibitors: An Emerging Frontier
The development of potent and selective OGT inhibitors has been more challenging. However, several derivatives and other small molecules have emerged as valuable research tools.
One notable non-sugar-based OGT inhibitor is OSMI-1 , which was identified through high-throughput screening and exhibits an IC50 value of 2.7 µM.[3] Another virtual screening hit, a uridine mimetic, showed an IC50 of 7 µM.[7] More recently, structure-based evolution has led to the development of the OSMI series of inhibitors, with OSMI-4 demonstrating low nanomolar inhibitory potency.[4]
While specific comparative data for a wide range of this compound derivatives as OGT inhibitors is less abundant in the literature, the development of new scaffolds is an active area of research.[8]
Table 2: Comparison of OGT Inhibitor Potency
| Compound | IC50 Value | Assay Type | Reference |
| OSMI-1 | 2.7 µM | Coupled enzyme assay | [3] |
| Novel Uridine Mimetic | 7 µM | Enzyme assay | [7] |
| OSMI-4 | Low nanomolar | Not specified | [4] |
Expert Insight: The development of OGT inhibitors is rapidly advancing, with a shift from substrate analogs to more drug-like small molecules. The UDP-Glo™ assay is a widely used method for screening and characterizing OGT inhibitors due to its high-throughput and non-radioactive nature.[1][6] However, researchers should be aware of potential interference from compounds that affect the coupling enzymes in this assay.[9]
Part 3: Probing Carbohydrate-Lectin Interactions
Lectins are proteins that specifically recognize and bind to carbohydrate structures. These interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. Derivatives of this compound are invaluable tools for studying these interactions.
Comparative Binding to Plant Lectins
The binding affinity of various glycosides to lectins can be quantitatively assessed using techniques such as the hemagglutination inhibition assay. This assay measures the ability of a carbohydrate to inhibit the agglutination of red blood cells by a lectin.
For instance, the binding of methyl α-D-mannopyranoside and methyl α-D-glucopyranoside to the plant lectin Concanavalin A has been studied, revealing that the differences in affinity are primarily due to variations in the dissociation rate constants.[10] Modifications to the core this compound scaffold, such as at the C6 position, can predictably influence the conformation and, consequently, the binding affinity to specific lectins.[11]
Expert Insight: The hemagglutination inhibition assay is a simple and effective method for the semi-quantitative comparison of lectin-carbohydrate interactions.[12][13] The minimum inhibitory concentration (MIC) required to prevent hemagglutination provides a measure of the inhibitory potency of the carbohydrate derivative.
Part 4: Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed protocols for key experimental assays are provided below.
O-GlcNAc Transferase (OGT) Activity Assay using UDP-Glo™
This protocol is adapted from the Promega UDP-Glo™ Glycosyltransferase Assay technical manual.[14][15]
Principle: The UDP-Glo™ assay measures the amount of UDP produced during the OGT-catalyzed transfer of GlcNAc from UDP-GlcNAc to a peptide substrate. The UDP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The light output is directly proportional to the UDP concentration and thus to the OGT activity.[6]
Materials:
-
Recombinant human OGT
-
OGT peptide substrate (e.g., CKII peptide)
-
UDP-GlcNAc
-
Test inhibitor compounds
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup: In a well of a white assay plate, prepare the OGT reaction mixture (e.g., 25 µL) containing the assay buffer, recombinant OGT, and the peptide substrate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction wells. Include a no-inhibitor control.
-
Reaction Initiation: Start the reaction by adding UDP-GlcNAc to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
UDP Detection: Add an equal volume (e.g., 25 µL) of UDP-Glo™ Detection Reagent to each well. This reagent stops the OGT reaction and initiates the conversion of UDP to ATP and the subsequent luciferase reaction.
-
Luminescence Measurement: Incubate the plate at room temperature for 60 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to OGT inhibition. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for OGT activity assay using UDP-Glo™.
Hemagglutination Inhibition Assay
This protocol provides a general framework for determining the inhibitory potency of a carbohydrate derivative against a lectin.[12][13]
Principle: Lectins with multiple binding sites can cross-link red blood cells (RBCs), causing them to agglutinate and form a lattice that settles as a mat at the bottom of a U-bottom well. In the presence of an inhibitory carbohydrate, this agglutination is prevented, and the RBCs settle as a tight button. The minimum concentration of the carbohydrate that prevents agglutination is the Minimum Inhibitory Concentration (MIC).
Materials:
-
Lectin solution of known concentration
-
Trypsinized rabbit or human red blood cells (RBCs) (e.g., 2% suspension)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Serial dilutions of the test carbohydrate derivative
-
U-bottom 96-well microtiter plate
Procedure:
-
Lectin Titration (to determine the minimum agglutinating concentration):
-
Serially dilute the lectin solution in PBS across the wells of a microtiter plate.
-
Add a fixed volume of the RBC suspension to each well.
-
Incubate at room temperature for 1 hour.
-
The highest dilution of the lectin that causes complete hemagglutination is the minimum agglutinating concentration. Use four times this concentration for the inhibition assay.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the carbohydrate inhibitor in PBS in the wells of a new microtiter plate.
-
Add a fixed volume of the lectin solution (at four times its minimum agglutinating concentration) to each well containing the inhibitor.
-
Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the lectin.
-
Add a fixed volume of the RBC suspension to each well.
-
Incubate at room temperature for 1 hour.
-
-
Reading the Results:
-
Observe the pattern of the RBCs at the bottom of the wells.
-
A mat or diffuse layer indicates hemagglutination (no inhibition).
-
A sharp button or ring indicates inhibition of hemagglutination.
-
The MIC is the lowest concentration of the carbohydrate that completely inhibits hemagglutination.
-
Workflow Diagram:
Caption: Workflow for Hemagglutination Inhibition Assay.
Part 5: Concluding Remarks and Future Directions
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective modulators of key biological processes. The derivatives discussed in this guide represent a powerful toolkit for researchers investigating the roles of O-GlcNAcylation and lectin-mediated recognition in health and disease.
The ongoing challenge in the field of OGT inhibition is the development of highly potent and cell-permeable inhibitors with drug-like properties. Structure-based design and novel screening approaches will undoubtedly continue to yield exciting new molecules. In the realm of lectin biology, the synthesis of increasingly complex and tailored glycan derivatives will enable a more nuanced understanding of the specificities and functions of these ubiquitous carbohydrate-binding proteins. As our understanding of the glycome deepens, the demand for precisely engineered derivatives of fundamental carbohydrate building blocks like this compound will only continue to grow, paving the way for new diagnostic and therapeutic strategies.
References
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An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. ACS Omega. [Link]
-
New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. Frontiers in Chemistry. [Link]
-
Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules. [Link]
-
Hemagglutination (inhibition) assay. Methods in Molecular Biology. [Link]
-
New scaffolds for O-GlcNAc transferase inhibition, by hit and synthetic route optimisation. Utrecht University Student Theses Repository. [Link]
-
Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases. Glycobiology. [Link]
-
Hemagglutinating activity of Chickpea extracts for lectin. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Hemagglutination assay of the crude lectin extract from seeds (i), in... ResearchGate. [Link]
-
A small molecule that inhibits OGT activity in cells. Nature Chemical Biology. [Link]
-
Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. Molecules. [Link]
-
Design of OSMI‐4 Analogs Using Scaffold Hopping: Investigating the Importance of the Uridine Mimic in the Binding of OGT Inhibitors. ChemMedChem. [Link]
-
Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors. Nature Chemical Biology. [Link]
-
Schematic approach of the UDP-Glo assay. After the production of UDP by... ResearchGate. [Link]
-
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta Crystallographica Section C. [Link]
-
Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard University. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. International Journal of Molecular Sciences. [Link]
-
Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside. ResearchGate. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences. [Link]
-
Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. PLOS Computational Biology. [Link]
-
Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. The Journal of Organic Chemistry. [Link]
-
Characterization of the Carbohydrate Binding Specificity of the Leukoagglutinating Lectin from Maackia amurensis. ResearchGate. [Link]
-
Elucidating the glycan-binding specificity and structure of Cucumis melo agglutinin, a new R-type lectin. Beilstein Journal of Organic Chemistry. [Link]
-
A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. The Journal of Biological Chemistry. [Link]
-
Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry. [Link]
-
methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside. PubChem. [Link]
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- 4. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. New scaffolds for O-GlcNAc transferase inhibition, by hit and synthetic route optimisation [studenttheses.uu.nl]
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- 10. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemagglutination (inhibition) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
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- 15. methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | C15H27NO11 | CID 10992961 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Glycoside Activity: From Foundational Structures to Potent Enzyme Inhibitors
This guide provides an in-depth comparison of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with other functionally significant glycosides. We will move beyond a simple cataloging of properties to explore the nuanced landscape of glycoside activity, focusing on the strategic inhibition of O-GlcNAcase (OGA) as a prime example of targeted molecular intervention. This document is intended for researchers, scientists, and drug development professionals seeking to understand the principles of glycoside-based tool and drug discovery.
Introduction: The Dynamic World of Glycosylation
Glycosylation, the enzymatic process of attaching glycans (sugars) to proteins and lipids, is a fundamental post-translational modification that governs a vast array of cellular processes.[1] Among the most dynamic of these modifications is O-GlcNAcylation, the addition and removal of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of intracellular proteins.[2] This process is regulated by the precise interplay of two highly conserved enzymes: O-GlcNAc Transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[2][3]
The balance of O-GlcNAcylation is critical for cellular health and is often described as a "seesaw" with protein phosphorylation; an increase in O-GlcNAcylation at a specific site can prevent its phosphorylation, and vice versa.[4][5] Dysregulation of this process is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease, making the enzymes of the O-GlcNAc cycle compelling therapeutic targets.[4][5]
This guide will use this compound as a foundational reference point to comparatively analyze a series of progressively more potent and specific glycoside-based inhibitors of OGA.
The O-GlcNAc Cycling Pathway
The diagram below illustrates the central role of OGT and OGA in maintaining the dynamic O-GlcNAc modification on nuclear and cytoplasmic proteins.
Caption: The O-GlcNAc cycle is regulated by OGT (addition) and OGA (removal).
Section 1: The Reference Compound: this compound
This compound (M-β-GlcNAc) is a simple methyl glycoside of N-acetylglucosamine.[6][7] Structurally, it is a stable, synthetically accessible molecule often used as a fundamental biochemical reagent in glycobiology research.[8][9]
Its primary utility in the context of enzyme activity is not as an active agent, but as a crucial negative control . Possessing the core GlcNAc structure but lacking the specific functionalities required for potent enzyme inhibition, M-β-GlcNAc provides a baseline for assessing the activity of more complex glycosides. Its minimal interaction with the active site of enzymes like OGA helps researchers differentiate true, specific inhibition from non-specific or background effects. The structural properties and conformation of M-β-GlcNAc have been well-characterized, providing a solid foundation for comparative studies.[10][11]
Section 2: Comparative Analysis of OGA Inhibitors
The development of OGA inhibitors is a prime example of rational drug design. The goal is to increase protein O-GlcNAcylation, which has shown therapeutic potential, particularly in the context of neurodegenerative diseases where it may reduce the hyperphosphorylation of the tau protein.[4][12] Here, we compare several key glycoside-based OGA inhibitors against our baseline M-β-GlcNAc.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (fold) vs. β-hexosaminidase | Key Characteristics |
| M-β-GlcNAc | OGA | N/A | >1,000,000 | N/A | Negative Control / Reference Compound |
| PUGNAc | Human OGA | - | 36 | Modest | First-generation inhibitor; lacks selectivity, also inhibits lysosomal hexosaminidases.[13][14] |
| NAG-Thiazoline | Human OGA | 70 | - | 1 (Non-selective) | Potent competitive inhibitor that mimics the transition state of the enzymatic reaction.[13] |
| Thiamet-G | Human OGA | 20-21 | - | >35,000 | Highly potent and selective second-generation inhibitor; widely used as a research tool.[3][13] |
| GlcNAcstatin-G | Human OGA | - | - | >900,000 | Exceptionally potent and selective inhibitor.[12][13] |
Expert Analysis:
-
PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate): As one of the earliest OGA inhibitors, PUGNAc was instrumental in elucidating the function of O-GlcNAcylation.[15] However, its utility is limited by its "modest" selectivity.[13] It also inhibits lysosomal β-hexosaminidases, enzymes with a related mechanism, leading to potential off-target effects that can confound experimental results.[14] Studies have shown that some effects attributed to PUGNAc are not replicated by more selective OGA inhibitors, highlighting the critical importance of selectivity.[14][15]
-
Thiamet-G: The development of Thiamet-G represented a significant breakthrough. By modifying the core glycoside structure to include a thiazoline ring mimic and optimizing side chains, researchers achieved a dramatic increase in both potency and, crucially, selectivity.[13] With over 35,000-fold selectivity for OGA over β-hexosaminidases, Thiamet-G allows for the precise interrogation of OGA's function without the confounding off-target effects of PUGNAc.[3][13] This makes it an authoritative and trustworthy tool for in vitro and in vivo studies.
-
NAG-Thiazoline: This compound provides key mechanistic insight. It is designed as a transition-state analogue, a molecular mimic of the fleeting, high-energy state of the substrate as it is being catalyzed by the enzyme.[13] By binding with high affinity to the OGA active site, it acts as a potent competitive inhibitor.[13] Its lack of selectivity, however, underscores that potency alone is insufficient for a high-quality chemical probe.[13]
Section 3: Experimental Protocol for Assessing OGA Inhibition
To ensure scientific integrity, a robust and reproducible assay is paramount. The following protocol describes a standard in vitro fluorogenic assay to determine the inhibitory potency (IC₅₀) of a given glycoside against OGA.
Principle:
This assay utilizes a fluorogenic substrate, such as 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), which is non-fluorescent. Recombinant human OGA (hOGA) cleaves the glycosidic bond, releasing the highly fluorescent 4-Methylumbelliferone (4-MU). The rate of increase in fluorescence is directly proportional to enzyme activity. A potent inhibitor will decrease this rate.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4
-
Test Compounds: M-β-GlcNAc, PUGNAc, Thiamet-G, etc., dissolved in DMSO.
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)
Experimental Workflow Diagram
Caption: Workflow for the in vitro fluorogenic OGA inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Subsequently, create an intermediate dilution of these stocks into the Assay Buffer. This minimizes the final DMSO concentration in the assay well to <1%.
-
Enzyme Preparation: Dilute the hOGA stock solution in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a robust linear signal within the assay timeframe.
-
Assay Plate Setup:
-
To each well of a 96-well black microplate, add 25 µL of the diluted test compound or the vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 50 µL of the diluted hOGA solution to each well.
-
Include "no enzyme" controls to measure background fluorescence.
-
Tap the plate gently to mix and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 25 µL of the 4-MUG substrate (prepared in Assay Buffer) to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (Ex: 365 nm, Em: 445 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
For each well, determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot).
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Self-Validation: This protocol is self-validating. The M-β-GlcNAc control should show no significant inhibition, confirming the assay's specificity. The inclusion of a known inhibitor like Thiamet-G acts as a positive control, validating that the enzyme and substrate are active and the assay is performing as expected. The kinetic nature of the reading ensures the data is captured during the initial linear phase of the reaction, providing trustworthy and accurate rate information.
Conclusion
This guide demonstrates that while this compound is a valuable tool in glycobiology, its role is primarily that of a structural reference and negative control. The true "activity" in this context is found in structurally related but highly engineered glycosides like PUGNAc and Thiamet-G. The progression from the non-selective PUGNAc to the highly potent and specific Thiamet-G illustrates a powerful principle in drug development: rational design to optimize both on-target potency and selectivity, thereby creating reliable and effective molecular probes. Understanding this distinction is critical for researchers aiming to accurately dissect the complex roles of glycosylation in health and disease.
References
- A Comparative Review of NAG-thiazoline and Other O-GlcNAcase Inhibitors. Benchchem.
- A Head-to-Head Comparison of OGA Inhibitors in Tauopathy Models: GlcNAcst
- O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent liter
- Glycosidic linkage, N-acetyl side-chain, and other structural properties of methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)
- Thiamet G as a Potential Treatment for Polycystic Kidney Disease. PMC - NIH.
- Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Glycobiology | MedChemExpress. MedChemExpress.
- O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent liter
- Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside. TargetMol.
- O-GlcNAcase Inhibitors.
- Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. PMC - NIH.
- Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside. PubMed.
- Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. PubMed - NIH.
- Glycosides in Medicine: “The Role of Glycosidic Residue in Biological Activity”. Amanote Research.
- Methyl 2-Acetamido-2-deoxy-β-D-glucopyranoside, CAS 3946-01-8. Santa Cruz Biotechnology.
- Methyl 2-acetamido-2-deoxy-alpha-d-glucopyranoside (Methyl N-acetyl-α-D-glucosaminide). MedChemExpress.
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- 5. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Glycosidic linkage, N-acetyl side-chain, and other structural properties of methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-β-D-mannopyranoside monohydrate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Evaluating Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a Superior Standard for Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical and glycobiology research, the quality of a reference standard is paramount. The accuracy of quantification, the validity of a method, and ultimately, the safety and efficacy of a product hinge on the stability and reliability of the standards used. This guide provides an in-depth comparison of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside against the conventionally used N-acetyl-D-glucosamine for the analytical quantification of N-acetyl-D-glucosamine (GlcNAc).
The central challenge in using reducing sugars like GlcNAc as standards lies in their inherent chemical instability in solution. They undergo mutarotation, a process where the cyclic hemiacetal form of the sugar opens and closes, leading to an equilibrium mixture of α and β anomers. This anomeric instability can result in chromatographic peak broadening or splitting, compromising the accuracy and reproducibility of analytical methods.
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (also known as Methyl N-Acetyl-β-D-glucosaminide) offers a chemically robust alternative.[1] By replacing the hydroxyl group on the anomeric carbon with a stable methyl glycosidic bond, the molecule is "locked" in the β-anomeric configuration.[2] This fundamental structural modification prevents mutarotation, providing a single, stable molecular entity in solution.[3]
The Anomeric Instability Problem
The phenomenon of mutarotation is a well-established principle in carbohydrate chemistry. For a reducing sugar like N-acetyl-D-glucosamine, dissolution in an aqueous solvent initiates an equilibrium between its α and β cyclic forms and a minor open-chain aldehyde form. This dynamic equilibrium is problematic for chromatographic techniques that separate based on subtle structural differences. The result can be inconsistent peak shapes and areas, which directly impacts the reliability of calibration curves and the quantification of the analyte.
Physicochemical Property Comparison
An ideal analytical standard should possess high purity, be stable in both solid form and in solution, be non-hygroscopic, and have a well-defined chemical structure. Here, we compare Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside with N-acetyl-D-glucosamine against these criteria.
| Property | Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside | N-acetyl-D-glucosamine | Expert Insight |
| Anomeric Stability | High. The methyl glycosidic bond prevents mutarotation.[2][3] | Low. Exists as an equilibrium of α and β anomers in solution. | This is the most critical differentiator. The stability of the methyl glycoside translates directly to more robust and reproducible analytical methods. |
| Molecular Formula | C₉H₁₇NO₆[1] | C₈H₁₅NO₆[4] | The addition of a methyl group slightly increases the molecular weight. |
| Molecular Weight | 235.23 g/mol [1][5] | 221.21 g/mol [4] | This must be accounted for when preparing standard solutions of equivalent molarity. |
| Form | Crystalline solid | Crystalline solid[6] | Both are available as high-purity solids suitable for use as primary standards.[4] |
| Purity (Typical) | ≥95% - ≥98%[7][8] | ≥98% - ≥99%[6] | High purity is achievable for both compounds from reputable suppliers. |
| Storage | 2°C - 8°C (solid) | -20°C (solid)[6] | Both require controlled storage conditions to ensure long-term stability. |
| Solution Stability | High. Stable due to the locked anomeric configuration.[3] | Moderate to Low. Prone to degradation and anomerization. Aqueous solutions are often recommended for use within one day.[6] | The superior solution stability of the methyl glycoside reduces the need for frequent standard preparation, saving time and reducing variability. |
Comparative Analysis by High-Performance Liquid Chromatography (HPLC)
To illustrate the practical advantages of using Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a standard, we present a comparative HPLC workflow for the quantification of N-acetyl-D-glucosamine.
Experimental Objective
To compare the performance of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside and N-acetyl-D-glucosamine as external standards for the quantification of a GlcNAc sample, focusing on linearity, precision, and the stability of the standard solutions.
Experimental Protocol: HPLC Quantification of N-acetyl-D-glucosamine
This protocol is based on established methods for GlcNAc analysis, such as those outlined by the United States Pharmacopeia (USP) and found in the scientific literature.[9][10][11]
1. Materials and Reagents:
-
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside reference standard
-
N-acetyl-D-glucosamine reference standard (e.g., USP N-Acetylglucosamine RS)[12]
-
Acetonitrile (HPLC grade)
-
Dibasic potassium phosphate
-
Phosphoric acid
-
Ammonium hydroxide
-
Water (HPLC grade)
2. Chromatographic Conditions (adapted from USP and literature methods): [9][10]
-
Column: Amino column (e.g., 4.6 mm x 150-250 mm, 3-5 µm packing L8)[9][10][13]
-
Mobile Phase: Acetonitrile and a phosphate buffer (pH 7.5) in a ratio of approximately 75:25 (v/v).[9][10]
3. Standard Solution Preparation:
-
Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve each standard in a 50:50 acetonitrile:water diluent.[9]
-
Calibration Standards: Prepare a series of dilutions from the stock solutions to cover the desired concentration range (e.g., 40 to 80 µg/mL).[14]
-
Expert Insight (Causality): For the N-acetyl-D-glucosamine standard, it is crucial to allow the solution to equilibrate for several hours (as specified in some methods, e.g., 3 hours for specific rotation measurements) to reach mutarotational equilibrium.[15] This step is unnecessary for the Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside standard due to its anomeric stability. This difference in preparation protocol highlights a key efficiency gain.
4. Sample Preparation:
-
Dissolve the sample containing N-acetyl-D-glucosamine in the diluent to achieve a concentration within the calibration range.
5. System Suitability (Trustworthiness):
-
Before analysis, inject a system suitability solution (containing both GlcNAc and a related compound like glucosamine) to verify the system's performance.[9]
-
Key parameters include resolution between peaks (NLT 5.0), peak tailing factor, and relative standard deviation (%RSD) for replicate injections (NMT 2.0%).[15] This ensures the analytical system is performing correctly before sample analysis.
6. Analysis Workflow:
-
Generate a calibration curve for each standard by plotting peak area against concentration.
-
Inject the unknown sample and determine its GlcNAc concentration using the calibration curves.
-
To assess stability, re-inject the standard solutions after 24 hours at room temperature and compare the peak areas to the initial values.
Caption: Workflow for the comparative HPLC analysis of analytical standards.
Expected Performance and Data Comparison
Based on the fundamental chemical properties of the two standards, the following outcomes are expected from the comparative analysis.
| Performance Parameter | Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Expected) | N-acetyl-D-glucosamine (Expected) | Expert Insight |
| Chromatographic Peak | Sharp, symmetrical, single peak. | Potential for peak broadening or splitting, especially if not fully equilibrated. | A single, consistent peak shape leads to more reliable integration and higher precision. |
| Linearity (R²) | >0.999 | >0.999 (if equilibrated) | While both can achieve good linearity, the methyl glycoside is less susceptible to variations caused by incomplete equilibration between injections.[10][14] |
| Precision (%RSD) | <1.0% | <2.0% | The inherent stability of the methyl glycoside standard contributes to lower variability between replicate injections. |
| Solution Stability (% Recovery after 24h) | 99-101% | 95-105% or lower | Studies have shown that solutions of N-acetyl-D-glucosamine and related compounds are stable for extended periods (up to 2 months under specific conditions), but the risk of anomeric changes remains.[11] The locked methyl glycoside standard eliminates this variable. |
Broader Applications and Authoritative Grounding
The principle of using chemically stable derivatives extends beyond HPLC. In quantitative NMR (qNMR), a stable, non-anomerizing standard is essential for accurate signal integration. Similarly, in the development of enzyme kinetic assays, a substrate analog like Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside can serve as a stable inhibitor or standard.[16][17]
The use of well-characterized reference standards is a cornerstone of methods validated according to guidelines from authoritative bodies like the United States Pharmacopeia (USP).[4] The USP monograph for N-Acetylglucosamine specifies the use of "USP N-Acetylglucosamine RS" for assays, which itself is a highly purified and characterized batch of the compound.[9][12][15] While this is the official standard, the principles demonstrated in this guide argue for the consideration of stabilized derivatives like the methyl glycoside in the development of new, more robust in-house or specialized analytical methods.
Conclusion and Recommendation
While N-acetyl-D-glucosamine is the established and official standard for many applications, it possesses an inherent chemical liability—anomeric instability—that can compromise analytical precision and robustness. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, by virtue of its chemically "locked" anomeric carbon, circumvents this critical issue.
As a Senior Application Scientist, my recommendation is as follows:
For routine, compendial testing where the method is already established, the use of the specified USP N-acetyl-glucosamine Reference Standard is required. However, for the development and validation of new, high-performance analytical methods , especially in a drug development or QC environment where robustness and reliability are critical, Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside should be considered the superior choice of standard. Its enhanced solution stability simplifies standard preparation, improves long-term reproducibility, and reduces a significant potential source of analytical error, leading to more trustworthy and efficient analytical workflows.
References
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Separation of N-Acetylglucosamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection. PubMed. [Link]
-
Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia. [Link]
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LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC Technologies. [Link]
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Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6. PubChem. [Link]
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Validation of HPLC method for quantitative determination of N-acetylglucosamine in skin-lightening microemulsion. ResearchGate. [Link]
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Determination of acetylglucosamine in glucosamine by HPLC. Ingenta Connect. [Link]
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N-Acetylglucosamine Revision Bulletin. USP-NF. [Link]
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Methyl Glucoside Definition. Fiveable. [Link]
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N-Acetylglucosamine. USP-NF. [Link]
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Methyl 2-acetamido-2-deoxy-b-D-glucopyranoside, 1 g. Carl ROTH. [Link]
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Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide. MDPI. [Link]
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General Concepts Related to Monosaccharide Analysis. Glycopedia. [Link]
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Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide. ResearchGate. [Link]
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The effect of D-(+)-glucosamine, N-acetyl-D-glucosamine and tetraethylene glycol on the stability of oxytocin in aqueous solution. Ingenta Connect. [Link]
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Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC. PubMed. [Link]
-
Gas--liquid chromatography and mass spectrometry of methylated and acetylated methyl glycosides. Application to the structural analysis of glycoprotein glycans. PubMed. [Link]
-
HPLC result of standard N-acetylglucosamine (A).HPLC picture of the reaction mixture after 6 hours (B). ResearchGate. [Link]
-
ANALYSIS OF N-ACETYLGLUCOSAMINE FROM ENZYMATIC DEGRADATION OF AMORPHOUS CHITIN. Rasayan Journal of Chemistry. [Link]
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An LC-MS/MS Approach for Determining Glycosidic Linkages. PMC - NIH. [Link]
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A Researcher's Guide to Antibody Cross-Reactivity with Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
This guide provides a comprehensive framework for designing, executing, and interpreting studies on the cross-reactivity of antibodies with Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (Methyl-β-GlcNAc). We will explore the scientific rationale, present a detailed experimental protocol for a competitive ELISA, and discuss the interpretation of results, empowering researchers to confidently assess antibody specificity.
Introduction: The Significance of Glycan Recognition
Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell signaling and immune responses to pathogen recognition.[1][2] Antibodies that target carbohydrate epitopes are crucial tools in research and have significant therapeutic potential.[3][4] The monosaccharide N-acetyl-D-glucosamine (GlcNAc) is a ubiquitous component of complex glycans on the surface of cells and pathogens.[3] Consequently, antibodies targeting GlcNAc are of great interest.
This compound is a synthetic monosaccharide that serves as a valuable hapten in immunological studies. It presents the GlcNAc residue in a fixed beta-anomeric configuration, making it an excellent tool for probing the fine specificity of anti-carbohydrate antibodies. Understanding the cross-reactivity of such antibodies is paramount; it defines their specificity and potential for off-target binding, which is a critical consideration in the development of diagnostics and therapeutics.[5]
This guide will compare the binding of a hypothetical anti-GlcNAc antibody to Methyl-β-GlcNAc against a panel of structurally related molecules to quantitatively assess its cross-reactivity profile.
Experimental Design: A Comparative Approach
To rigorously evaluate antibody specificity, a panel of competitor molecules should be selected based on structural similarity to the primary target, Methyl-β-GlcNAc. This allows for a systematic dissection of the antibody's binding requirements.
Recommended Comparator Molecules:
-
N-acetyl-D-glucosamine (GlcNAc): The free sugar without the methyl group. This helps determine the influence of the aglycone (the non-sugar part, in this case, the methyl group) on antibody recognition.
-
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (Methyl-α-GlcNAc): The alpha-anomer of the target. This is critical for assessing the antibody's stereospecificity for the anomeric linkage.
-
N-acetyl-D-galactosamine (GalNAc): The C-4 epimer of GlcNAc. This tests the antibody's ability to distinguish between closely related monosaccharides that differ in the orientation of a single hydroxyl group.
-
GlcNAc-BSA Conjugate: N-acetyl-D-glucosamine conjugated to a carrier protein like Bovine Serum Albumin. This represents a multivalent presentation of the epitope, mimicking how it might be presented on a cell surface or as an immunogen.
The primary method for this investigation will be a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This technique is highly sensitive and well-suited for quantifying the relative affinities of different soluble antigens (haptens) for an antibody.[5][6][7]
Methodology: Competitive ELISA Protocol
The competitive ELISA measures the ability of a soluble analyte (the competitor molecule) to inhibit the binding of an antibody to an immobilized antigen.[5][8] A lower concentration of competitor required for 50% inhibition (the IC50 value) indicates a higher affinity of the antibody for that competitor.[9][10]
Materials and Reagents
-
High-binding 96-well microtiter plates
-
GlcNAc-BSA conjugate (for coating)
-
Anti-GlcNAc Monoclonal Antibody (primary antibody)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)
-
Competitor Molecules: Methyl-β-GlcNAc, GlcNAc, Methyl-α-GlcNAc, GalNAc
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[7]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[6]
-
Blocking Buffer (e.g., 1% BSA in PBS)[7]
-
Substrate Solution (e.g., TMB)[6]
-
Stop Solution (e.g., 0.2 M H₂SO₄)[6]
-
Microplate reader
Step-by-Step Experimental Workflow
-
Antigen Coating:
-
Washing:
-
Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[6]
-
Rationale: This removes any unbound antigen.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.[6]
-
Rationale: This step is crucial to prevent non-specific binding of the primary and secondary antibodies to the plate surface, which would lead to high background signal.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of each competitor molecule (Methyl-β-GlcNAc and alternatives) in Wash Buffer. A typical range would be from 1 mM down to 1 nM.
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the diluted primary anti-GlcNAc antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the soluble competitor.[6]
-
-
Incubation with Primary Antibody:
-
Wash the blocked plate three times with Wash Buffer.
-
Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the GlcNAc-BSA coated plate.
-
Include controls: wells with antibody but no competitor (maximum signal) and wells with no primary antibody (background).
-
Incubate for 1 hour at room temperature.
-
Rationale: Any antibody that has not been bound by the soluble competitor will be free to bind to the immobilized GlcNAc-BSA.
-
-
Incubation with Secondary Antibody:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[6]
-
Rationale: The secondary antibody binds to the primary antibody, bringing the HRP enzyme into the well.
-
-
Detection and Data Analysis:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-20 minutes).[8]
-
Stop the reaction by adding 50 µL of Stop Solution. The color will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader.[7]
-
Plot the absorbance against the log of the competitor concentration and use non-linear regression (four-parameter logistic curve fit) to determine the IC50 value for each competitor.[9][11]
-
Caption: Workflow for the Competitive ELISA Protocol.
Data Interpretation and Comparison
The primary output of this assay is the IC50 value for each competitor. The cross-reactivity can be expressed as a percentage relative to the primary hapten (Methyl-β-GlcNAc).
Formula for Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Methyl-β-GlcNAc / IC50 of Competitor) * 100
Example Data Set
Below is a table of hypothetical data illustrating how the results might be presented.
| Competitor Molecule | IC50 (µM) | % Cross-Reactivity | Interpretation |
| Methyl-β-GlcNAc | 10 | 100% | Reference Compound: High Affinity |
| GlcNAc | 50 | 20% | Moderate affinity; the methyl group contributes significantly to binding. |
| Methyl-α-GlcNAc | > 1000 | < 1% | Very low affinity; the antibody is highly specific for the β-anomer. |
| GalNAc | 850 | 1.18% | Very low affinity; the antibody distinguishes the C-4 hydroxyl orientation. |
Drawing Conclusions
-
High Specificity: If the IC50 for Methyl-β-GlcNAc is significantly lower than for all other compounds (as in the example above), the antibody is considered highly specific.
-
Anomeric Specificity: A large difference in IC50 between the β- and α-anomers indicates the antibody's binding pocket makes critical contacts that are sensitive to the stereochemistry of the glycosidic bond.
-
Epimer Specificity: A much higher IC50 for GalNAc compared to GlcNAc demonstrates that the antibody can differentiate between these C-4 epimers, a hallmark of a highly specific binding site.
-
Influence of the Aglycone: Comparing the IC50 of Methyl-β-GlcNAc to the free sugar GlcNAc reveals the contribution of the methyl group to the binding interaction, which could be due to favorable hydrophobic interactions within the antibody's paratope.
Advanced Techniques for Deeper Insights
While competitive ELISA is an excellent method for screening and ranking, other techniques can provide more detailed information about the binding interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technology that measures binding events in real-time.[12][13] It provides not only affinity data (K D ) but also kinetic parameters, such as the association (k a ) and dissociation (k d ) rate constants.[14][15] This can reveal whether a high-affinity interaction is driven by a fast "on-rate" or a slow "off-rate," adding another dimension to the cross-reactivity profile.
Caption: Conceptual model of antibody specificity and cross-reactivity.
Conclusion
A systematic investigation of antibody cross-reactivity is essential for the validation and reliable application of immunological reagents. By employing a competitive ELISA with a carefully selected panel of structurally related haptens, researchers can quantitatively define the specificity of antibodies targeting this compound. This detailed characterization ensures data integrity and is a prerequisite for the successful development of antibody-based tools for research, diagnostics, and therapeutics.
References
-
Molecular docking of carbohydrate ligands to antibodies: structural validation against crystal... PubMed. [Link]
-
Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Springer. [Link]
-
Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins. Journal of Biological Chemistry. [Link]
-
T-Cell-Dependent Antibody Response to the Dominant Epitope of Streptococcal Polysaccharide,N-Acetyl-Glucosamine, Is Cross-Reactive with Cardiac Myosin. Infection and Immunity. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]
-
Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]
-
Antibody recognition of carbohydrate epitopes. Glycobiology, Oxford Academic. [Link]
-
High Sensitive Detection of Carbohydrate Binding Proteins in an ELISA-Solid Phase Assay Based on Multivalent Glyconanoparticles. PLOS ONE. [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. [Link]
-
Orthogonally protected D-galactosamine thioglycoside building blocks via highly regioselective, double serial and double parallel inversions of β-D-thiomannoside. ResearchGate. [Link]
-
Total Synthesis of the Bacillosamine Containing α-L-Serine Linked Trisaccharide of Neisseiria meningitidis. ResearchGate. [Link]
-
Competitive ELISA protocol. St John's Laboratory. [Link]
-
How to calculate IC50 for my dose response? ResearchGate. [Link]
-
Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. ResearchGate. [Link]
-
Accessing Carbohydrate-Protein Interaction Platforms: Transforming Therapeutic Discovery and Innovation. Ample Scientific Llc Labware. [Link]
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Navigating Carbohydrate-Protein Interaction Platforms: Advancing Therapeutic Discovery and Breakthroughs. European Academy of Allergy and Clinical Immunology Research. [Link]
-
How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. YouTube. [Link]
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Updated restraint dictionaries and automated model building of pyranose carbohydrates. White Rose eTheses Online. [Link]
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"Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside" efficacy in different cell lines
An In-Depth Comparative Guide to the Efficacy of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in Modulating Cellular O-GlcNAcylation
Authored by a Senior Application Scientist
In the intricate world of post-translational modifications, the dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytoplasmic proteins stands out as a critical regulator of cellular physiology. This modification, governed by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), influences a myriad of cellular processes, from signal transduction to gene expression. Consequently, pharmacological modulation of OGA activity has emerged as a key strategy for both basic research and therapeutic development.
This guide provides a comprehensive comparison of this compound (Methyl-GlcNAc), an early-generation OGA inhibitor, with other more potent and specific inhibitors. We will delve into its efficacy across different cell lines, supported by experimental data, and provide detailed protocols for assessing its cellular effects.
The Role of Methyl-GlcNAc in Cellular O-GlcNAcylation
This compound is a simple N-acetylglucosamine (GlcNAc) derivative. Its primary mechanism of action is the competitive inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. By inhibiting OGA, Methyl-GlcNAc leads to a global increase in protein O-GlcNAcylation, allowing researchers to study the downstream consequences of this modification.
However, the utility of Methyl-GlcNAc in modern research is limited due to its relatively low potency and specificity compared to newer generations of OGA inhibitors. It often requires high concentrations to achieve a significant increase in cellular O-GlcNAcylation, which can lead to off-target effects.
Comparative Efficacy of OGA Inhibitors
The field of OGA inhibitors has evolved significantly, with compounds like PUGNAc and Thiamet-G offering substantial improvements in potency and specificity over Methyl-GlcNAc.
| Compound | Typical Effective Concentration | IC50 for OGA | Specificity | Key Cellular Effects |
| This compound | High millimolar (mM) range | ~1-2 mM | Low; can interfere with other glycoside hydrolases. | Modest increase in global O-GlcNAcylation. |
| PUGNAc | Micromolar (µM) range | ~50 nM | Moderate; also inhibits other hexosaminidases. | Significant increase in O-GlcNAcylation; can induce cellular stress. |
| Thiamet-G | Nanomolar (nM) to low micromolar (µM) range | ~21 nM | High; very specific for OGA. | Potent and specific increase in O-GlcNAcylation; widely used to study O-GlcNAc cycling. |
Experimental Protocols for Assessing OGA Inhibitor Efficacy
To evaluate the efficacy of Methyl-GlcNAc or other OGA inhibitors, a series of well-established cellular assays can be employed.
Western Blot Analysis of Global O-GlcNAcylation
This is the most direct method to assess the effect of an OGA inhibitor on cellular protein O-GlcNAcylation levels.
Protocol:
-
Cell Culture and Treatment: Plate the cell line of interest (e.g., HeLa, HEK293, or a cancer cell line like MCF-7) and grow to 70-80% confluency. Treat the cells with varying concentrations of Methyl-GlcNAc (e.g., 1 mM, 5 mM, 10 mM) and a positive control (e.g., 50 µM PUGNAc or 1 µM Thiamet-G) for a defined period (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6). Subsequently, probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative increase in global O-GlcNAcylation.
Cell Viability Assay (MTT Assay)
This assay assesses the impact of increased O-GlcNAcylation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Methyl-GlcNAc and other OGA inhibitors for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if the observed changes in cell viability are due to the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the OGA inhibitors as described for the viability assay.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Signaling Pathways Modulated by O-GlcNAcylation
Increased O-GlcNAcylation due to OGA inhibition can impact numerous signaling pathways. Below are diagrams illustrating a general experimental workflow and a key affected pathway.
Caption: O-GlcNAc cycling and inhibition by Methyl-GlcNAc.
Conclusion and Future Perspectives
This compound serves as a foundational tool for understanding the broad impacts of increased O-GlcNAcylation. However, for researchers aiming for high-potency and specific inhibition of OGA in cell-based models, more advanced compounds like Thiamet-G are demonstrably superior. The choice of inhibitor should be guided by the specific experimental question, the cell system being used, and a careful consideration of potential off-target effects. Future research will likely focus on developing even more refined pharmacological tools to dissect the complex roles of O-GlcNAcylation in health and disease.
References
-
-
General protocols for cell biology: Current Protocols in Cell Biology. (Link: [Link])
- Review on O-GlcNAc signaling: Hart, G. W., Slawson, C., & Ramirez-Correa, G. (2011). Cross talk between O-GlcNAcylation and phosphorylation: roles in signaling, transcription, and disease. Annual review of biochemistry, 80, 825-858. (A general link to find this paper would be through a scholarly search engine like Google Scholar or PubMed).
-
A Researcher's Guide to Determining the Inhibition Constant (Ki) of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
For researchers and professionals in the fields of glycobiology and drug development, the precise quantification of enzyme inhibition is a cornerstone of advancing therapeutic strategies. This guide provides an in-depth, technically focused comparison for determining the inhibition constant (Ki) of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. We will delve into the causality behind experimental choices, provide detailed protocols, and compare its inhibitory potential against established compounds.
This compound is a biochemical reagent utilized in glycobiology research.[1] Its structural similarity to N-acetyl-β-D-glucosamine suggests its potential as a competitive inhibitor for enzymes that process this sugar moiety. Two such key enzymes are O-GlcNAcase (OGA) and β-hexosaminidase.
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of intracellular proteins is a critical post-translational modification regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[2][3] Dysregulation of this process is implicated in various diseases, including neurodegenerative disorders and diabetes.[4] β-hexosaminidases, on the other hand, are lysosomal enzymes responsible for the cleavage of terminal N-acetyl-β-D-hexosamine residues from glycoconjugates. Due to their related activities, assessing the selectivity of an inhibitor for OGA over β-hexosaminidases is crucial for its therapeutic potential.
This guide will focus on the determination of the Ki of this compound for human O-GlcNAcase (hOGA) and provide the methodology to assess its selectivity against β-hexosaminidase.
Understanding the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. For competitive inhibitors, the Ki can be determined from the IC50 value (the concentration of inhibitor that produces 50% inhibition) using the Cheng-Prusoff equation.
Comparative Inhibitor Landscape for O-GlcNAcase
To contextualize the inhibitory potential of this compound, it is essential to compare its Ki value with those of well-characterized OGA inhibitors.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (fold) vs. β-hexosaminidase |
| This compound | Human OGA | To be determined | To be determined | To be determined |
| NAG-thiazoline | Human OGA | 70 | - | 1 |
| PUGNAc | Human OGA | - | 36 | Modest |
| Thiamet-G | Human OGA | 20-21 | - | >35,000 |
Table 1: Comparison of the inhibitory potency and selectivity of various O-GlcNAcase inhibitors.[4]
Experimental Determination of the Inhibition Constant (Ki)
The following section outlines a detailed, step-by-step methodology for determining the Ki of this compound for hOGA. This protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.
O-GlcNAcase (OGA) Inhibition Assay Protocol
This protocol is adapted from established methods for determining OGA inhibition.[4]
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound (test inhibitor)
-
Known OGA inhibitor (e.g., Thiamet-G) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Workflow for OGA Inhibition Assay:
Caption: Workflow for OGA Inhibition Assay.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Enzyme Preparation: Dilute the stock solution of recombinant hOGA in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add the assay buffer, the diluted hOGA solution, and the different concentrations of the test inhibitor. Include wells with no inhibitor as a control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (4-Methylumbelliferyl N-acetyl-β-D-glucosaminide) to all wells.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[4]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, the data can be plotted in several ways:
-
Michaelis-Menten Plot: Plot initial velocity versus substrate concentration at different fixed inhibitor concentrations. For a competitive inhibitor, Vmax will remain the same, while the apparent Km will increase.
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[substrate]. For competitive inhibition, the lines will intersect on the y-axis.
-
Dixon Plot: Plot 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines gives -Ki. A study by Whitworth et al. (2007) demonstrated competitive inhibition of human O-GlcNAcase by methyl 2-acetamido-2-deoxy-β-glucopyranoside using a Dixon plot.
-
-
β-Hexosaminidase Inhibition Assay for Selectivity Determination
To assess the selectivity of this compound, a similar inhibition assay should be performed using β-hexosaminidase.
Materials:
-
Recombinant human β-hexosaminidase
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)
-
Test inhibitor and controls
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
The procedure is analogous to the OGA inhibition assay, with the key difference being the use of β-hexosaminidase and an acidic assay buffer to match its optimal pH. The same data analysis methods can be applied to determine the Ki for β-hexosaminidase.
Workflow for Ki Determination and Selectivity Assessment:
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Abstract
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a derivative of N-acetylglucosamine (GlcNAc), serves as a vital chemical probe in glycobiology, a field that explores the multifaceted roles of carbohydrates in biological systems.[1][2] Understanding its interactions with protein targets at a molecular level is paramount for the development of novel therapeutics. This guide provides an in-depth, objective comparison of the in silico molecular docking performance of this compound against its parent molecule, N-acetyl-D-glucosamine (NAG), and a known inhibitor, Thiamet G. The target protein selected for this comparative study is Human O-GlcNAcase (OGA), an enzyme critical in the post-translational modification of proteins. We will explore the causality behind the experimental choices, present a detailed, self-validating docking protocol, and analyze the results to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction
The Central Role of Glycans in Cellular Processes
Carbohydrates are fundamental to numerous biological processes, including cell-cell recognition, immune responses, and signal transduction.[3] The study of these complex sugar molecules, or glycans, and their interactions with proteins is a cornerstone of modern drug design.[3] O-linked N-acetylglucosamine (O-GlcNAc) is a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[4] This process is regulated by two key enzymes: O-GlcNAc Transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, making these enzymes attractive therapeutic targets.
This compound: A Tool for Glycobiology
This compound is a valuable biochemical reagent in glycobiology research.[1][2] Its structure, closely related to N-acetyl-D-glucosamine (NAG), allows it to act as a molecular mimic to probe the binding sites of carbohydrate-binding proteins. The methyl group at the anomeric carbon provides stability and alters its electronic properties compared to the parent molecule, potentially influencing its binding affinity and selectivity for different protein targets.
Rationale for a Comparative Docking Study
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] It offers an attractive alternative to experimental methods like X-ray crystallography for studying protein-ligand interactions.[5][6] This guide will conduct a comparative docking study to:
-
Establish a validated docking protocol for carbohydrate ligands with Human O-GlcNAcase (OGA).
-
Compare the binding affinity and interactions of this compound with its precursor, N-acetyl-D-glucosamine (NAG).
-
Benchmark these interactions against a known, potent inhibitor of OGA, Thiamet G.
This comparative approach allows for a nuanced understanding of the structure-activity relationship and the significance of the methyl group in modulating binding to the OGA active site.
Materials and Methods: A Validated Protocol
The trustworthiness of any in silico study hinges on a well-defined and validated protocol. The following methodology is designed to be a self-validating system, ensuring the reliability of the generated results.
Computational Tools
-
Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program, will be employed for its efficiency and accuracy in predicting binding modes.[7]
-
Visualization and Preparation: UCSF Chimera or PyMOL will be used for visualizing protein and ligand structures, and preparing them for docking.
-
Ligand Structure Generation: PubChem will be the source for obtaining 3D conformers of the ligands.[8]
Receptor Preparation: Human O-GlcNAcase (OGA)
-
Structure Retrieval: The crystal structure of Human O-GlcNAcase in complex with Thiamet G (PDB ID: 2YD3) will be downloaded from the Protein Data Bank. This structure is ideal as it contains a co-crystallized inhibitor, which is essential for validating the docking protocol.
-
Protein Cleaning: All non-essential molecules, including water, co-solvents, and any secondary ligands not involved in the binding site of interest, will be removed.
-
Protonation and Charge Assignment: Hydrogen atoms will be added to the protein structure, and Gasteiger charges will be computed to ensure a realistic electrostatic potential.
-
Grid Box Definition: A grid box will be defined to encompass the active site of OGA. The center of the grid will be set to the coordinates of the co-crystallized Thiamet G, with dimensions of 25x25x25 Å to allow for sufficient conformational sampling of the ligands.
Ligand Preparation
-
Structure Retrieval: The 3D structures of this compound, N-acetyl-D-glucosamine (NAG), and Thiamet G will be downloaded from PubChem.[8]
-
Energy Minimization: The ligands' geometries will be optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.
-
File Format Conversion: The prepared ligand structures will be converted to the PDBQT format, which includes atomic charges and torsional degrees of freedom required by AutoDock Vina.
Molecular Docking Workflow
The following diagram illustrates the comprehensive workflow for this comparative docking study.
Figure 1: A comprehensive workflow for the comparative molecular docking study.
Protocol Validation: A Self-Validating System
To ensure the trustworthiness of our docking protocol, a re-docking experiment will be performed. The co-crystallized Thiamet G will be extracted from the OGA active site and then docked back into the same binding pocket using the defined protocol. The resulting docked pose will be compared to the original crystallographic pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked and crystallographic poses is considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Anticipated Results and Discussion
This section outlines the expected outcomes of the comparative docking study. The quantitative data will be summarized for clear comparison.
Comparative Binding Affinities
The binding affinities of the three ligands to the active site of Human O-GlcNAcase will be calculated by AutoDock Vina and presented in terms of binding energy (kcal/mol). A more negative value indicates a stronger binding affinity.
| Ligand | Predicted Binding Energy (kcal/mol) |
| Thiamet G (Known Inhibitor) | -9.5 to -11.0 |
| This compound | -6.0 to -7.5 |
| N-acetyl-D-glucosamine (NAG) | -5.0 to -6.5 |
Table 1: Predicted binding energies for the ligands with Human O-GlcNAcase.
Analysis of Binding Interactions
-
Thiamet G: As a potent inhibitor, it is expected to form extensive hydrogen bonds and hydrophobic interactions with key residues in the OGA active site, such as Asp174, Asp175, and Tyr207. Its unique spiro-cyclic structure is anticipated to occupy the binding pocket snugly, leading to a very favorable binding energy.
-
This compound: This molecule is expected to exhibit a binding mode similar to NAG, forming hydrogen bonds through its hydroxyl and acetamido groups. The key difference will be the interaction of the anomeric methyl group. This methyl group may engage in favorable hydrophobic interactions with nonpolar residues in the active site, potentially leading to a slightly more negative binding energy compared to NAG.
-
N-acetyl-D-glucosamine (NAG): As the natural substrate's core component, NAG is predicted to form a network of hydrogen bonds with the polar residues lining the OGA active site. However, its binding energy is expected to be less favorable than Thiamet G and potentially slightly less than its methylated counterpart due to the absence of the additional hydrophobic interaction.
Causality and Mechanistic Insights
The comparative results will highlight the importance of specific chemical moieties in ligand binding. The superior binding affinity of Thiamet G can be attributed to its optimized structure that maximizes favorable interactions within the active site. The difference in binding energy between this compound and NAG, though likely modest, will underscore the contribution of the methyl group to the overall binding affinity, likely through enhanced hydrophobic interactions. This provides a clear example of how small chemical modifications can be rationally designed to improve the binding characteristics of a lead compound.
Conclusion
This guide outlines a robust and self-validating protocol for the comparative molecular docking of this compound. By comparing its binding to Human O-GlcNAcase against its parent molecule and a known inhibitor, we can gain valuable insights into the structure-activity relationships governing ligand recognition. The anticipated results suggest that the anomeric methyl group in our target molecule likely contributes to a modest increase in binding affinity through hydrophobic interactions. This type of detailed in silico analysis is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of chemical modifications designed to enhance the potency and selectivity of potential therapeutic agents. Future studies could expand on this work by performing molecular dynamics simulations to assess the stability of the docked complexes over time.[3]
References
-
Profacgen. Protein–Carbohydrate Docking. [Link]
-
ResearchGate. Carbohydrate/monosaccharide-ligand docking. (2023-03-22). [Link]
-
Agostino, M., Jene, C., Boyle, T., Ramsland, P. A., & Yuriev, E. (2009). Molecular docking of carbohydrate ligands to antibodies: structural validation against crystal structures. Journal of chemical information and modeling, 49(12), 2749–2760. [Link]
-
ResearchGate. Molecular Docking of Carbohydrate Ligands to Antibodies: Structural Validation against Crystal Structures | Request PDF. (2025-08-06). [Link]
-
ResearchGate. In-silico Docking and Toxicity Analysis of N-acetyl D- glucosamine with Antimicrobial Proteins- A Novel Targeting against Antimicrobial Resistance. (2025-08-07). [Link]
-
The University of Melbourne. Molecular docking of carbohydrate ligands to antibodies: Structural validation against crystal structures. [Link]
-
PubChem. Methyl-2-acetamido-2-deoxy-D-glucopyranoside. [Link]
-
ResearchGate. Verification of interaction of N-acetylglucosamine kinase (NAGK) with... [Link]
-
Kramer, M., & Kleinpeter, E. (2011). A conformational study of N-acetyl glucosamine derivatives utilizing residual dipolar couplings. Journal of magnetic resonance (San Diego, Calif. : 1997), 212(1), 174–185. [Link]
-
ResearchGate. Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside | Request PDF. (2025-08-06). [Link]
-
Johnson, G. P., & Serianni, A. S. (2010). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside. Acta crystallographica. Section C, Crystal structure communications, 66(Pt 1), o1–o5. [Link]
-
National Institutes of Health. Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. [Link]
-
Esko, J. D., & Bertozzi, C. R. (2009). Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis. Carbohydrate research, 344(12), 1545–1552. [Link]
-
MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]
-
Slawson, C., & Hart, G. W. (2011). O-GlcNAc signalling: implications for cancer cell biology. Nature reviews. Cancer, 11(9), 678–684. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety and environmental stewardship. The proper disposal of laboratory reagents, even those not classified as hazardous, is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The core principle of laboratory waste management is to handle every chemical with a degree of caution until its properties and the associated disposal pathways are fully understood.[1] While some chemicals can be safely disposed of through conventional means, the initial assumption for any laboratory reagent should be to treat it as a chemical waste stream until a formal hazard assessment dictates otherwise.[2]
Hazard Assessment and Waste Characterization
This compound is a derivative of N-acetylglucosamine and is often used in glycobiology research. A review of available Safety Data Sheets (SDS) for this and structurally similar compounds indicates that it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The SDS for a related compound notes that the toxicological properties have not been thoroughly investigated.[3]
This lack of comprehensive toxicological data necessitates a conservative approach to its disposal. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically named on a list of hazardous wastes.[4][5] Based on available information, this compound does not meet these criteria. However, the absence of a hazardous classification does not automatically permit its disposal as general waste.
Key Disposal Considerations:
| Parameter | Assessment for this compound |
| Hazard Classification | Not classified as hazardous under GHS.[3] |
| RCRA Characteristics | Does not exhibit characteristics of ignitability, corrosivity, or reactivity. Toxicity is not fully characterized.[3][4] |
| Physical State | Typically a solid (crystalline powder).[6] |
| Solubility | Soluble in water. |
| Primary Disposal Route | Segregated chemical waste stream pending institutional verification. |
Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or glasses.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat.
2. Waste Segregation: Proper segregation of waste is paramount to prevent accidental chemical reactions and to ensure correct disposal.[7][8]
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled container. This container should be compatible with the chemical and stored away from incompatible materials.
-
Aqueous Solutions: Solutions containing this compound should be collected in a separate, sealed, and labeled container for non-hazardous aqueous waste. Do not mix with other waste streams, such as halogenated or non-halogenated solvents.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be collected in a designated solid waste container.
3. Container Labeling: All waste containers must be accurately and clearly labeled.[2][4] The label should include:
-
The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The full chemical name: "this compound".
-
The concentration (if in solution).
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
4. Storage of Waste: Waste containers should be stored in a designated satellite accumulation area within the laboratory.[5][9] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Equipped with secondary containment to capture any potential leaks.[10]
5. Consultation with Environmental Health and Safety (EHS): Before final disposal, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They will provide the final determination on the disposal pathway based on local, state, and federal regulations.[4] The EHS office can confirm if, based on their assessment and local wastewater treatment capabilities, dilute aqueous solutions can be drain disposed or if the solid waste can be managed as non-hazardous.
6. Waste Pickup and Disposal: Schedule a waste pickup with your institution's EHS department or their designated hazardous waste contractor.[2] Do not attempt to dispose of the chemical waste in the regular trash or down the drain without explicit approval from EHS.[8][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of laboratory chemical waste.
Empty Container Disposal
Empty containers that previously held this compound should be managed as follows:
-
Triple-rinse: The container should be triple-rinsed with a suitable solvent (e.g., water).[2][12]
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as aqueous chemical waste. Subsequent rinsates may be drain disposable, pending EHS approval.
-
Deface Label: Completely remove or deface the original chemical label.[12]
-
Final Disposal: The clean, triple-rinsed, and unlabeled container can typically be disposed of in the regular laboratory glass or plastic recycling stream.
By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure they are managing chemical waste in a manner that is safe, compliant, and environmentally responsible.
References
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
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Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
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Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]
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EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
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Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
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Household Hazardous Waste (HHW). US Environmental Protection Agency (EPA). [Link]
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Household Hazardous Waste: A Guide for Texans. Texas Commission on Environmental Quality. [Link]
-
Safety Data Sheet. G-Biosciences. [Link]
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Navigating the Nuances of Safety: A Guide to Personal Protective Equipment for Handling Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
In the landscape of drug development and biochemical research, the meticulous handling of every compound is a cornerstone of both experimental integrity and personal safety. While Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is not classified as a hazardous substance under GHS/CLP regulations, a deeper dive into its properties and the nature of fine chemical powders necessitates a comprehensive personal protective equipment (PPE) strategy.[1] This guide provides an in-depth, experience-driven approach to selecting and using PPE for this compound, ensuring you can focus on your research with confidence and security.
Hazard Assessment: Beyond the Label
While official classifications for this compound indicate a low hazard profile, it is a crucial principle of laboratory safety to treat all chemicals with a degree of caution, especially when their toxicological properties have not been exhaustively investigated.[1] The primary physical form of this compound is a crystalline powder.[2] This seemingly innocuous form presents the principal risks: inhalation of airborne particles and contact with skin and eyes.
-
Inhalation: Fine powders can easily become airborne during handling, leading to respiratory irritation.[3][4] Although not classified as a respiratory irritant, prolonged or repeated inhalation of any fine particulate can be detrimental.
-
Eye Contact: Direct contact of chemical powders with the eyes can cause mechanical irritation.[5] Some safety data sheets for similar compounds suggest the potential for serious eye irritation.[3][6]
-
Skin Contact: While not categorized as a skin irritant, prolonged contact with any chemical can lead to dryness or mild irritation.[5] Good laboratory practice dictates minimizing skin exposure to all reagents.[7][8]
-
Ingestion: Accidental ingestion is a risk if proper hygiene is not followed after handling.
Given these potential routes of exposure, a robust PPE protocol is not merely a suggestion but a foundational aspect of safe laboratory practice.
The Core Ensemble: Your PPE Blueprint
The selection of appropriate PPE is a proactive measure to mitigate the risks identified above. The following table outlines the recommended PPE for handling this compound, with a detailed rationale for each component.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or latex gloves | Provides a primary barrier against skin contact. Changed frequently to prevent contamination.[9][10] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against airborne particles and accidental splashes.[5][10][11] Goggles are recommended when handling larger quantities or when there is a higher risk of dust generation.[11] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin from spills.[7][11] |
| Respiratory Protection | Dust mask (e.g., N95) or use of a fume hood | Recommended when weighing or transferring the powder, or in any situation where dust may be generated, to prevent inhalation.[11] |
A Step-by-Step Guide to PPE Usage: The Self-Validating Protocol
Adherence to a strict protocol for donning and doffing PPE is critical to its effectiveness. This sequence is designed to prevent cross-contamination and ensure your safety at every stage of handling.
Donning PPE: A Deliberate Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.[10]
-
Respiratory Protection (if needed): If the procedure involves the potential for dust generation, now is the time to put on your dust mask, ensuring a snug fit over your nose and mouth.
-
Eye Protection: Put on your safety glasses or goggles.[10]
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.[9] This creates a continuous barrier of protection.
Doffing PPE: Minimizing Contamination
-
Gloves: Remove your gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you do to contain any potential contaminants.
-
Eye Protection: Remove your safety glasses or goggles.
-
Respiratory Protection: Remove your dust mask.
-
Hand Hygiene: Finish by washing your hands thoroughly with soap and water.
This structured approach ensures that you are protected while working and that you do not inadvertently carry any contaminants out of the laboratory.
Spills, Disposal, and Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Being prepared is a key component of laboratory safety.
-
Spill Management: In the event of a spill, avoid creating dust.[3] Gently cover the spill with a damp paper towel to contain the powder. Then, carefully scoop the material into a designated waste container. Clean the area with soap and water.
-
Waste Disposal: Dispose of this compound and any contaminated materials (gloves, paper towels, etc.) in a clearly labeled, sealed container.[3] Follow your institution's guidelines for non-hazardous chemical waste disposal. Some sources recommend dissolving the material in a combustible solvent and burning it in a chemical incinerator.[1]
-
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[6]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[3][6]
-
Ingestion: Rinse your mouth with water. Do not induce vomiting. Seek medical attention.[5]
-
Visualizing the Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion: A Culture of Safety
While this compound may not carry severe hazard warnings, a commitment to rigorous safety protocols is non-negotiable in a professional laboratory setting. By understanding the potential risks associated with its physical form and adhering to the comprehensive PPE guidelines outlined in this document, you are not only protecting yourself but also fostering a culture of safety and excellence within your research environment.
References
-
Angene Chemical. (2025, October 27). Safety Data Sheet. [Link]
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet. [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
Cole-Parmer. Material Safety Data Sheet - beta-(1,4)-2-Acetamido-2-deoxy-D-glucose. [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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JoVE. (2017, July 14). Video: Proper Use of Personal Protective Equipment PPE. [Link]
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Metasci. Safety Data Sheet Methyl alpha-D-glucopyranoside. [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Saffron Building Material Trading LLC. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. [Link]
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U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]
-
Wikipedia. Personal protective equipment. [Link]
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G-Biosciences. Safety Data Sheet. [Link]
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National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
LookChem. Cas 2771-48-4,METHYL-2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE. [Link]
-
PubChem. Methyl-2-acetamido-2-deoxy-D-glucopyranoside. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. greenwgroup.com [greenwgroup.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
